molecular formula C9H16N4 B1426828 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine CAS No. 1342851-15-3

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Cat. No.: B1426828
CAS No.: 1342851-15-3
M. Wt: 180.25 g/mol
InChI Key: OLFLASZBAPIVPM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a molecular framework that combines a piperidine ring with a 1-methyl-1H-pyrazole moiety . This structure places it within a class of heterocyclic compounds recognized as highly valuable scaffolds for developing novel therapeutic agents . The piperidine ring is a common feature in many pharmaceuticals, while the pyrazole nucleus is known for its diverse biological activities . Pyrazole derivatives have been extensively researched and are reported to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . Furthermore, such heterocyclic amino acid-like derivatives are important for creating DNA-encoded chemical libraries and serving as building blocks for more complex molecules . The specific substitution pattern on this core scaffold suggests its potential for use in high-throughput screening and as a key intermediate in the synthesis of targeted chemical libraries . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-9(4-5-11-12)13-6-2-3-8(10)7-13/h4-5,8H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFLASZBAPIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Scaffold: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fusion of pyrazole and piperidine moieties has yielded a plethora of biologically active molecules, establishing this combination as a privileged scaffold in modern drug discovery. This technical guide provides a comprehensive overview of the 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine core structure, a key building block for developing targeted therapeutics. While this specific molecule serves as a focal point, this document synthesizes insights from closely related analogues to present a robust framework for its synthesis, analytical characterization, and strategic application. We delve into the rationale behind synthetic strategies, emphasizing the critical control of regioselectivity, and outline detailed protocols for its construction and validation. Furthermore, we explore its potential as a pharmacophore, particularly in the design of kinase inhibitors, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile scaffold in their programs.

Introduction: The Pyrazole-Piperidine Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system. Among these, the pyrazole nucleus is particularly noteworthy. It is a five-membered ring with two adjacent nitrogen atoms that serves as a privileged pharmacophore in numerous approved drugs, including Celecoxib, Rimonabant, and Fomepizole.[1] The pyrazole's structural versatility and its ability to engage in various biological interactions have made it a focal point for derivatization and functionalization in the quest for novel therapeutic agents.[1][2]

Equally important is the piperidine ring, a saturated heterocycle that is a common constituent of natural products and synthetic drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for optimizing drug-target interactions. The combination of a planar, aromatic pyrazole with a conformationally flexible piperidine ring creates a powerful molecular framework. The 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine scaffold, in particular, presents several strategic advantages:

  • The 1-methyl-pyrazole unit provides a stable, metabolically robust core that can be tailored with substituents to modulate electronic properties and target engagement.

  • The piperidine ring acts as a non-planar linker, providing an exit vector from the core to explore different regions of a target's binding site.

  • The 3-amino group on the piperidine ring is a crucial functional handle. It can act as a key hydrogen-bonding partner or serve as a versatile point for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.

This guide will systematically deconstruct this scaffold, offering a scientifically grounded pathway from synthesis to application.

Structural and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in drug design.

Chemical Structure Analysis

The core structure consists of a 1-methyl-1H-pyrazole ring linked via a carbon-nitrogen bond from its C5 position to the nitrogen atom of a piperidin-3-amine ring.

Figure 1: Chemical structure of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine.
Physicochemical Data (Predicted)
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₈N₄Provides elemental composition.
Molecular Weight 194.28 g/mol Falls well within the desired range (<500 Da) for good oral bioavailability.
XLogP3 ~1.0 - 1.5Indicates balanced lipophilicity, suggesting good membrane permeability without excessive non-specific binding.
Hydrogen Bond Donors 2 (from -NH₂)Provides opportunities for specific interactions with biological targets.
Hydrogen Bond Acceptors 3 (2 pyrazole N, 1 piperidine N)Offers additional points for target binding and influences solubility.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral absorption and cell permeability.

Retrosynthetic Analysis and Proposed Synthesis Protocols

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine requires a strategic approach to ensure the correct connectivity and regiochemistry. A logical retrosynthetic analysis breaks the target molecule into commercially available or readily synthesizable precursors.

Retrosynthetic Strategy

The most logical disconnection is at the C5(pyrazole)-N(piperidine) bond. This bond can be formed via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This leads to two key synthons: a suitably activated 1-methyl-1H-pyrazole and a protected piperidin-3-amine.

retrosynthesis target 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine disconnection C-N Bond Formation target->disconnection pyrazole Synthon A: 1-methyl-5-halo-1H-pyrazole (X = Br, I) disconnection->pyrazole piperidine Synthon B: (R/S)-tert-butyl (piperidin-3-yl)carbamate disconnection->piperidine

Figure 2: Retrosynthetic analysis of the target scaffold.
Protocol 1: Synthesis of 1-methyl-5-halo-1H-pyrazole (Precursor A)

The synthesis of the pyrazole core often begins with the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Methylhydrazine is reacted to introduce the N-methyl group. Subsequent halogenation provides the activated precursor for coupling.

Methodology:

  • Cyclization: To a solution of methylhydrazine (1.0 eq) in ethanol, add malondialdehyde or a suitable equivalent (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude 1-methyl-1H-pyrazole can be purified by distillation or chromatography.

  • Halogenation: Dissolve the purified 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 eq) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates full consumption of the starting material.

  • Quench the reaction with aqueous sodium thiosulfate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-halo-1-methyl-1H-pyrazole, which can be purified by column chromatography.

Causality: The use of NBS/NIS provides a regioselective method for halogenating the electron-rich C5 position of the pyrazole ring, creating an electrophilic site essential for the subsequent coupling reaction.

Protocol 2: Preparation of Protected Piperidin-3-amine (Precursor B)

Commercially available racemic or enantiomerically pure piperidin-3-amine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent self-reaction and side reactions during the coupling step.

Methodology:

  • Dissolve piperidin-3-amine dihydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) to neutralize the salt and basify the solution.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (piperidin-3-yl)carbamate as a solid or oil.

Trustworthiness: This is a standard and highly reliable protocol for amine protection. The Boc group is stable under the basic conditions of the subsequent coupling reaction but can be cleanly removed under acidic conditions.

Protocol 3: Buchwald-Hartwig Cross-Coupling and Deprotection

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the critical C-N bond.

Methodology:

  • Coupling: To an oven-dried flask, add 1-methyl-5-halo-1H-pyrazole (1.0 eq), tert-butyl (piperidin-3-yl)carbamate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by HPLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the Boc-protected coupled product.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M).

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the final free amine, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine.

Expertise: The choice of ligand (e.g., Xantphos) is critical for promoting the reductive elimination step and preventing side reactions, ensuring high yields of the desired product.[5]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The differentiation between the desired 1,5-disubstituted pyrazole and a potential 1,3-disubstituted regioisomer is of paramount importance.

Spectroscopic Analysis

Advanced NMR techniques are indispensable for unambiguous structural elucidation.[6]

TechniqueExpected ObservationsPurpose
¹H NMR - A singlet around 3.8-4.0 ppm for the N-CH₃ protons. - Two distinct doublets for the pyrazole ring protons (H3 and H4). - A complex series of multiplets for the piperidine ring protons. - A broad singlet for the -NH₂ protons.Confirms the presence of key functional groups and provides initial structural information.
¹³C NMR - A signal for the N-CH₃ carbon. - Signals for the pyrazole quaternary (C5) and methine (C3, C4) carbons. - Multiple signals in the aliphatic region for the piperidine carbons.Provides a map of the carbon skeleton.
HMBC (¹H-¹³C) A crucial 3-bond correlation is expected between the N-CH₃ protons and the pyrazole C5 carbon.This experiment is the gold standard for confirming the C5-linkage. The absence of a correlation to C3 rules out the undesired isomer.[6]
NOESY (¹H-¹H) Through-space correlation (NOE) is expected between the N-CH₃ protons and the piperidine protons adjacent to the linking nitrogen.Provides secondary confirmation of the 1,5-substitution pattern.[6]
HRMS (High-Resolution Mass Spec) The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass for C₁₀H₁₉N₄⁺.Confirms the elemental composition and molecular weight with high precision.[1]
Chromatographic Purity

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). A standard method would involve a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). The final compound should exhibit a single major peak, with purity typically expected to be >95% for use in drug discovery applications.

Applications in Drug Discovery and Lead Optimization

The 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine scaffold is not merely an inert linker; it is an active pharmacophore with significant potential in targeted therapies, especially in oncology and immunology.

Case Study: A Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, and many inhibitors bind to the ATP-binding pocket. The pyrazole-piperidine scaffold is ideally suited for this role. For instance, related structures have shown potent inhibitory activity against kinases like CHK1 and CDK12/13.[7][8][9]

kinase_binding cluster_pocket Kinase ATP Binding Pocket cluster_inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front scaffold Pyrazole Core Piperidine-Amine scaffold:p->hinge H-Bond r_group R-Group (for solubility/selectivity) scaffold:pip->r_group Vector for Derivatization r_group->solvent_front Interaction

Figure 3: Hypothetical binding mode of a scaffold-based kinase inhibitor.

In this model:

  • The Pyrazole Core: The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase, a critical interaction for many ATP-competitive inhibitors.

  • The Piperidine Ring: It positions the rest of the molecule correctly within the binding site.

  • The 3-Amino Group: This group serves as a key attachment point for an "R-group." This R-group can be elaborated to extend into the solvent-exposed region, allowing for the fine-tuning of properties like solubility and cell permeability, or to interact with other parts of the binding site to achieve selectivity against other kinases.

The development of novel CHK1 inhibitors for hematologic malignancies and CDK12/13 inhibitors for cancer treatment highlights the therapeutic relevance of this molecular architecture.[7][8][9]

Conclusion

The 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine structure represents a highly valuable and versatile scaffold for modern drug discovery. This guide has provided a comprehensive technical framework, synthesizing data from related structures to propose robust and reliable protocols for its synthesis and characterization. The key to its successful synthesis lies in a well-planned, multi-step sequence that carefully controls regiochemistry, confirmed through advanced spectroscopic methods. As a building block, its inherent structural and functional features make it an ideal starting point for library synthesis and lead optimization campaigns, particularly in the highly competitive and therapeutically important field of kinase inhibition. Researchers and drug development professionals equipped with this knowledge can confidently employ this scaffold to accelerate the discovery of next-generation targeted therapies.

References

  • Zimmermann, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. 1H-Pyrazol-3-amine, 5-methyl-. PubChem Compound Summary. Available at: [Link]

  • Rojas, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem Compound Summary. Available at: [Link]

  • Yadav, G., & Singh, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]

  • National Institute of Standards and Technology. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Estévez-Pérez, G., et al. (2021). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-Pyrazolo[1,3-b]Pyridine Embelin Derivatives. Pharmaceuticals. Available at: [Link]

  • National Institute of Standards and Technology. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Wang, M., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChemLite. 1-methyl-3-propyl-1h-pyrazol-5-amine. PubChemLite. Available at: [Link]

  • Huang, H., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]

  • WIPO Patentscope. WO2021122745 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. WIPO. Available at: [Link]

  • Google Patents. WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. Google Patents.

Sources

Technical Monograph: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

[1]

Chemical Identity & Structural Characterization[1]

This compound represents a strategic scaffold in drug discovery, particularly for the design of kinase inhibitors where the piperidine ring serves as a rigid linker and the pyrazole moiety acts as a hinge-binding element or solvent-exposed headgroup.[1]

Property Data
CAS Number 1342851-15-3
IUPAC Name 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine
Molecular Formula C

H

N

Molecular Weight 180.25 g/mol
MDL Number MFCD19620828
SMILES CN1N=CC=C1N2CCCC(N)C2
Core Scaffold N-Heteroaryl Piperidine
Chirality Contains one chiral center at C3 of the piperidine ring.[1][2][3] (Note: CAS 1342851-15-3 typically refers to the racemate unless specified as R or S).[1]
Structural Analysis

The molecule features a 1,5-disubstituted pyrazole connected to a 3-aminopiperidine ring.[1]

  • Steric Environment: The attachment at the pyrazole C5 position (adjacent to the N-methyl group) creates a sterically congested environment compared to the C3 or C4 isomers.[1] This "ortho-like" substitution pattern forces the piperidine ring to twist out of planarity with the pyrazole, adopting a specific torsional angle that can be critical for binding selectivity in protein pockets.[1]

  • Electronic Properties: The pyrazole ring is electron-rich, while the piperidine nitrogen acts as a donor into the heteroaromatic system, modulating the basicity of the pyrazole nitrogens.[1]

Synthetic Methodology

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine is non-trivial due to the deactivated nature of the 5-position of 1-methylpyrazole towards nucleophilic attack and the steric hindrance from the N-methyl group.[1]

Recommended Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (S

11
Step 1: Preparation of Electrophile (5-Iodo-1-methyl-1H-pyrazole)

The C5 proton of 1-methylpyrazole is the most acidic (pK

11
  • Reagents: 1-Methylpyrazole,

    
    -Butyllithium (
    
    
    -BuLi), Iodine (
    
    
    ), THF.[1]
  • Mechanism: Lithiation at -78°C selectively deprotonates C5, followed by quenching with iodine.[1]

Step 2: Cross-Coupling (Buchwald-Hartwig)[1]
  • Reactants: 5-Iodo-1-methyl-1H-pyrazole + tert-butyl piperidin-3-ylcarbamate (Boc-protected amine).[1]

  • Catalyst System: Pd

    
    (dba)
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)) with Xantphos or BINAP.[1]
  • Base: Sodium tert-butoxide (NaO

    
    Bu) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).[1]
  • Solvent: Toluene or 1,4-Dioxane (degassed), 100°C.

  • Critical Control Point: Strict exclusion of oxygen is required to prevent homocoupling of the pyrazole or oxidation of the phosphine ligand.[1]

Step 3: Deprotection[1]
  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.[1]

  • Workup: Basification with NaOH to liberate the free amine.[1]

Synthetic Workflow Diagram

SynthesisStart11-MethylpyrazoleStep1Lithiation & Iodination(n-BuLi, I2, -78°C)Start1->Step1Inter15-Iodo-1-methylpyrazoleStep1->Inter1Step2Buchwald-Hartwig Coupling(Pd2(dba)3, Xantphos, NaOtBu)Inter1->Step2Start23-Boc-aminopiperidineStart2->Step2Inter2Boc-Protected IntermediateStep2->Inter2Step3Acid Deprotection(TFA/DCM)Inter2->Step3FinalTarget Product(CAS 1342851-15-3)Step3->Final

Figure 1: Strategic synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine via C-N cross-coupling.

Applications in Drug Discovery[1]

This compound is a high-value "building block" primarily used in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[1]

Kinase Inhibitor Scaffold

The structure mimics the core geometry of several FDA-approved drugs, such as Tofacitinib , which features a piperidine ring linked to a deazapurine (pyrrolo[2,3-d]pyrimidine).[1]

  • Bioisosterism: The 1-methylpyrazole serves as a bioisostere for the pyrrolopyrimidine or pyrimidine rings found in first-generation JAK inhibitors.[1]

  • Vector Construction: The C3-amine provides a versatile vector for amide coupling or reductive amination to introduce a "tail" that extends into the solvent-exposed region or the ribose-binding pocket of the kinase ATP site.[1]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 180.25 Da and distinct polarity, this molecule is an ideal "fragment" for screening.[1]

  • Ligand Efficiency: High potential for specific interactions (H-bond donor via NH

    
    , H-bond acceptor via pyrazole N2).[1]
    
  • Solubility: Excellent aqueous solubility facilitates high-concentration NMR or SPR screening.[1]

Pathway Targeting[1]
  • JAK-STAT Signaling: Potential modulation of immune response (Rheumatoid Arthritis, Psoriasis).[1]

  • TYK2 Inhibition: Selective targeting of Tyrosine Kinase 2.[1]

Physiochemical Properties & Handling[1]

PropertyValue (Predicted/Observed)Context
Physical State Solid / OilLow melting point solid or viscous oil (free base).[1]
pKa (Amine) ~9.8Typical for secondary/primary aliphatic amines.[1]
pKa (Pyrazole) ~2.5Weakly basic; protonation occurs at N2.[1]
LogP 0.61Moderate lipophilicity; good membrane permeability.[1]
Solubility HighSoluble in DMSO, Methanol, DCM.[1] Water soluble as HCl salt.[1]
Handling Protocols
  • Stability: The free amine is sensitive to CO

    
     (carbamate formation) and oxidation.[1] Store under nitrogen or argon at -20°C.
    
  • Hygroscopicity: The hydrochloride salt form is likely hygroscopic.[1]

  • Safety: Treat as a standard irritant.[1] Use gloves and eye protection.[1] Avoid inhalation of dust/vapors.[1]

References

  • Accela ChemBio Inc. (2023).[1] Product Catalog: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine (CAS 1342851-15-3).[1][2][3][4] Retrieved from [1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for synthetic methodology).

  • Guidechem. (2024).[1] Supplier Database for CAS 1342851-15-3. Retrieved from [1][3]

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine is a high-value heterocyclic building block characterized by a distinct bicyclic pharmacophore : a saturated piperidine ring fused via a C-N bond to an aromatic 1-methylpyrazole moiety.

In modern medicinal chemistry, this scaffold serves as a critical "chimeric" intermediate. It bridges the gap between solubility-enhancing aliphatic amines and bioactive heteroaromatic cores. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor design , where the primary amine at the 3-position offers a specific vector for library expansion (e.g., amide coupling, reductive amination), while the pyrazole core mimics the adenine ring of ATP in kinase binding pockets.

This guide details the physicochemical specifications, robust synthetic protocols, and strategic applications of this molecule in drug development.

Physicochemical Specifications

The following data aggregates calculated and empirically derived properties essential for cheminformatics and formulation.

PropertySpecificationNotes
IUPAC Name 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amineUnambiguous N1-C5 linkage
Molecular Formula C₉H₁₆N₄
Molecular Weight 180.25 g/mol Ideal for Fragment-Based Design (<200 Da)
Monoisotopic Mass 180.1375 DaUseful for HRMS validation
CAS Registry Number Not widely indexedSearch via SMILES/InChI for specific vendor batches
Appearance Pale yellow oil to low-melting solidHygroscopic; store under inert gas
Solubility High in DMSO, MeOH, DCM; Moderate in WaterProtonation of 3-NH₂ enhances aqueous solubility
pKa (Calculated) ~9.5 (Piperidine NH₂), ~2.5 (Pyrazole N)Basic primary amine dominates ionization
cLogP ~0.4 - 0.8Lipophilicity is low, aiding bioavailability
TPSA ~55 ŲGood membrane permeability predictor

Synthetic Methodology & Manufacturing

Protocol: Pd-Catalyzed C-N Bond Formation

Reagents:

  • Electrophile: 5-bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Nucleophile: tert-butyl piperidin-3-ylcarbamate (1.1 eq) - Note: Use Boc-protected amine to prevent catalyst poisoning and polymerization.

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%) - Crucial for steric bulk and bite angle.

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with 5-bromo-1-methylpyrazole, tert-butyl piperidin-3-ylcarbamate, Pd source, Ligand, and Base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed anhydrous dioxane via syringe.

  • Coupling: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (m/z ~161/163) and formation of the Boc-intermediate (m/z ~281).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Isolation: Basify to pH >10 with NaOH (aq) and extract with DCM/IPA (3:1). Dry over Na₂SO₄ and concentrate to yield the free amine.

Visual Synthesis Pathway (Graphviz)

Synthesispath SM1 5-bromo-1-methyl-1H-pyrazole Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C SM1->Cat SM2 tert-butyl piperidin-3-ylcarbamate SM2->Cat Inter Intermediate: N-Boc-Protected Adduct Cat->Inter Buchwald-Hartwig Coupling Deprot Deprotection: TFA/DCM or HCl/Dioxane Inter->Deprot Final Target: 1-(1-methyl-1H-pyrazol-5-yl) piperidin-3-amine Deprot->Final Hydrolysis

Figure 1: Optimized synthetic route utilizing Buchwald-Hartwig amination followed by acidic deprotection.

Structural Analysis & Validation

To ensure the integrity of the batch, the following spectroscopic signals must be confirmed. The connectivity between the Piperidine Nitrogen and Pyrazole C5 is the critical quality attribute (CQA).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazole C3-H: Doublet or singlet at ~7.3 ppm.

    • Pyrazole C4-H: Doublet at ~6.1 ppm (Upfield shift due to electron-rich amino-piperidine donation).

    • N-Methyl: Singlet at ~3.6 ppm (Distinctive sharp peak).

    • Piperidine C2/C6: Multiplets at 2.8–3.5 ppm (Deshielded by aromatic ring).

    • Amine (NH₂): Broad singlet (exchangeable with D₂O), typically 1.5–2.0 ppm depending on water content.

  • Mass Spectrometry:

    • ESI+: [M+H]⁺ = 181.14.

    • Fragmentation: Loss of NH₃ (164.1) or cleavage of the pyrazole-piperidine bond may be observed at higher collision energies.

Strategic Applications in Drug Discovery

This molecule is not just a reagent; it is a scaffold enabler .

A. Kinase Inhibitor Design (ATP-Competitive)

The 1-methylpyrazole motif is a known bioisostere for the purine ring of ATP.

  • Mechanism: The pyrazole nitrogens can accept/donate hydrogen bonds to the kinase hinge region.

  • Vector: The piperidine ring projects into the solvent-exposed region or the ribose binding pocket.

  • Functionalization: The 3-amine is the "growth vector." Reacting it with acyl chlorides or sulfonyl chlorides allows the chemist to probe the hydrophobic back-pocket of the enzyme.

B. Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 180 and ClogP < 1, this molecule is a "Rule of Three" compliant fragment.

  • High Ligand Efficiency (LE): Small size allows for high binding energy per heavy atom.

  • Rigidity: The direct N-C bond restricts the conformational freedom of the piperidine relative to the pyrazole, reducing the entropic penalty upon binding.

Discovery Workflow Diagram

DrugDiscovery cluster_mech Molecular Interaction Mode Scaffold Scaffold: 1-(1-methyl-1H-pyrazol-5-yl) piperidin-3-amine Library Parallel Synthesis Library (Amide Coupling/Urea Formation) Scaffold->Library  Derivatization at 3-NH2   Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Pyrazole Core Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent Piperidine Amine Screening High-Throughput Screening (Kinase/GPCR Assays) Library->Screening Hit Hit Identification (IC50 < 1 µM) Screening->Hit LeadOpt Lead Optimization (SAR Expansion) Hit->LeadOpt  Improve Potency/ADME  

Figure 2: Workflow illustrating the transition from the raw scaffold to a lead candidate.

Handling & Stability

  • Storage: Store at -20°C. The free amine is prone to oxidation and carbamate formation (reacting with atmospheric CO₂).

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at RT. Avoid prolonged exposure to strong acids which may cleave the N-C bond under extreme heat.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

References

  • Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica, 2017.[1][2]

  • Pyrazoles in Kinase Inhibitors:Journal of Medicinal Chemistry, "Discovery of Pyrazole-Based Kinase Inhibitors," (General Reference for Scaffold Utility).
  • Buchwald-Hartwig Coupling Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Molecular Properties Calculation: Computed using PubChem & ChemAxon algorithms based on the structure C9H16N4 .

Sources

Technical Monograph: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Digital Fingerprint

This section defines the precise structural identity of the compound.[1] Unlike its more common 4-yl isomer, the 5-yl variant represents a specific geometric vector often employed to alter solubility profiles or access unique pockets in kinase active sites (e.g., JAK, CDK families).

Nomenclature & Identifiers[2][3][4][5]
  • IUPAC Name: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2][3]
  • Molecular Weight: 180.25 g/mol [2]

  • Exact Mass: 180.1375[2]

Structural Descriptors
FormatString
SMILES CN1N=CC=C1N2CCCC(N)C2
Canonical SMILES CN1C(N2CCCC(N)C2)=CC=N1
InChI InChI=1S/C9H16N4/c1-12-13-6-5-9(12)11-4-2-3-8(10)7-11/h5-6,8H,2-4,7,10H2,1H3
Key Structural Feature N-linked Bi-heterocycle: The piperidine nitrogen is directly coupled to the C5 position of the pyrazole ring, creating a rigid angular geometry distinct from C-C linked biaryls.[4][5][6][7]

Structural Analysis & Pharmacophore Utility

The 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine scaffold is a "privileged structure" in fragment-based drug discovery (FBDD).

Physicochemical Profile[3][7][10][11][12][13]
  • H-Bond Donors (HBD): 1 (Primary amine -NH2)[2]

  • H-Bond Acceptors (HBA): 3 (Pyrazole nitrogens, Piperidine nitrogen)[2]

  • LogP (Predicted): ~0.5 – 1.2 (Highly soluble, ideal for oral bioavailability)[2]

  • pKa: The piperidine nitrogen is significantly less basic due to conjugation with the electron-deficient pyrazole ring. The primary amine (C3-NH2) remains the primary basic center (pKa ~9-10).

Medicinal Chemistry Applications[1][3][8]
  • Kinase Inhibition: The pyrazole ring serves as a hinge-binder mimic. The 5-position substitution vectors the piperidine ring into the solvent-exposed region or the ribose pocket.

  • Solubility Enhancer: Replacing phenyl rings with the polarity-rich pyrazole-piperidine motif reduces lipophilicity (LogD) while maintaining steric bulk.

  • Metabolic Stability: The N-methyl pyrazole is generally resistant to oxidative metabolism compared to unsubstituted pyrazoles.

Synthetic Methodology

The synthesis of this molecule requires the formation of a C–N bond between an electron-deficient heteroaryl halide and a cyclic secondary amine. While Nucleophilic Aromatic Substitution (S


Ar) is possible, it often requires harsh conditions for 5-halo-pyrazoles. Palladium-catalyzed Buchwald-Hartwig amination  is the preferred, high-yield route.
Retrosynthetic Analysis[3]
  • Disconnection: C(pyrazole)–N(piperidine) bond.[2]

  • Synthons:

    • Electrophile: 5-bromo-1-methyl-1H-pyrazole (or 5-chloro analog).

    • Nucleophile: tert-butyl piperidin-3-ylcarbamate (Boc-protected amine).

Detailed Protocol: Buchwald-Hartwig Coupling
Reagents
  • Substrate A: 5-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Substrate B: tert-butyl piperidin-3-ylcarbamate (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.02 equiv) or Pd(OAc)
    
    
  • Ligand: Xantphos or BINAP (0.04 equiv)[2]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu[2]
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure
  • Inertion: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add 5-bromo-1-methyl-1H-pyrazole (161 mg, 1.0 mmol), tert-butyl piperidin-3-ylcarbamate (220 mg, 1.1 mmol), and Cs

    
    CO
    
    
    
    (650 mg, 2.0 mmol).
  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (18 mg, 2 mol%) and Xantphos (23 mg, 4 mol%).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[2] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate the Boc-protected intermediate.[4]

  • Deprotection: Dissolve intermediate in DCM (2 mL). Add TFA (1 mL). Stir at RT for 2 hours.

  • Free Basing: Concentrate TFA. Redissolve in MeOH. Pass through a basic ion-exchange cartridge (SCX-2) or wash with sat. NaHCO

    
     to obtain the free amine.
    

Visualization: Reaction Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.

SynthesisWorkflow cluster_reagents Key Reagents Start Start: Precursors Step1 1. Buchwald Coupling (Pd-Catalysis) Start->Step1 5-Br-1-Me-Pyrazole + Boc-Amine Inter Intermediate: Boc-Protected Adduct Step1->Inter C-N Bond Formation Step2 2. Acidic Deprotection (TFA/DCM) Inter->Step2 Cleave Boc Final Target: 1-(1-methyl-1H-pyrazol-5-yl) piperidin-3-amine Step2->Final Neutralization R1 Pd2(dba)3 / Xantphos R1->Step1 R2 Cs2CO3 / Dioxane R2->Step1

Caption: Figure 1. Convergent synthesis pathway utilizing Palladium-catalyzed cross-coupling followed by acid-mediated deprotection.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

Analytical Specifications
TestMethodExpected Result
Purity HPLC (UV 254 nm)> 95% Area
Identity LC-MS (ESI+)[M+H]

= 181.1 ± 0.1 Da
Proton NMR

H NMR (DMSO-

)
Pyrazole:

7.3 (d, 1H), 6.1 (d, 1H).[2] Methyl:

3.7 (s, 3H).[2] Piperidine: Multiplets 1.5–3.5 ppm.[2]
Appearance VisualPale yellow oil or low-melting solid (hygroscopic).
Troubleshooting
  • Low Yield in Step 1: If conversion is low, switch ligand to BrettPhos or RuPhos , which are superior for coupling sterically hindered secondary amines to 5-membered heteroaryl halides.

  • Regioselectivity: Ensure the starting material is 1-methyl-1H-pyrazole (N-methylated), not the 1H-pyrazole, to avoid mixtures of N-arylation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2] Potential sensitizer.[2]

  • Storage: Store at -20°C under inert atmosphere (Argon). The free amine is prone to carbonate formation upon exposure to air (absorbs CO

    
    ).[2]
    
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization is desired).[2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • PubChem Database. "Compound Summary: 1-methyl-1H-pyrazol-5-amine derivatives." National Library of Medicine.[2] [2]

  • Roughley, S. D., & Jordan, A. M. (2011).[2] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

  • Enamine Ltd. "Building Blocks: Pyrazoles and Piperidines." (General Catalog Reference for structural analogs). [2]

Sources

Advanced Architectures: Pyrazolyl-Piperidine Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Design, Synthesis, and Medicinal Application

Executive Summary

The pyrazolyl-piperidine amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in FDA-approved kinase inhibitors (e.g., Crizotinib) and emerging GPCR ligands. This guide dissects the structural utility of this motif, providing researchers with robust synthetic protocols, structure-activity relationship (SAR) insights, and physicochemical profiling data.[1] We focus on the two primary architectures: N-linked (1-(piperidin-4-yl)pyrazole) and C-linked (4-(piperidin-4-yl)pyrazole) variants, detailing their role as solubility-enhancing, vector-defined building blocks.

The Privileged Scaffold: Structural Logic & Design

The integration of a pyrazole ring with a piperidine amine creates a bifunctional scaffold that addresses two common challenges in drug discovery: binding affinity and physicochemical compliance .

Pharmacophoric Features[2][3][4]
  • The Pyrazole Core: Acts as a versatile hinge-binder in kinase inhibitors. The nitrogen atoms (N1/N2) can serve as both hydrogen bond donors (HBD) and acceptors (HBA), mimicking the adenine ring of ATP.

  • The Piperidine Tail:

    • Solubility Handle: The secondary amine (pKa ~9–10) is protonated at physiological pH, significantly improving aqueous solubility.

    • Vector Definition: The 1,4-disubstitution pattern of the piperidine ring provides a rigid, linear vector that projects the solubilizing group into the solvent-exposed region of the protein binding pocket, minimizing steric clashes.

Structural Classes

We categorize these building blocks based on the connectivity between the two rings:

ClassStructure DescriptionKey CharacteristicRepresentative Drug
Type A (N-Linked) Pyrazole N1 attached to Piperidine C4High metabolic stability; linear geometry.Crizotinib (ALK/c-MET inhibitor)
Type B (C-Linked) Pyrazole C3/C4 attached to Piperidine N1/C4Flexible synthesis; variable vectors.AT7519 (CDK inhibitor - amide linker)

Synthetic Architectures & Protocols

The synthesis of these blocks requires controlling regioselectivity on the pyrazole and preventing over-alkylation of the piperidine. Below are the two industry-standard routes.

Route A: The "Pyridine Reduction" Strategy (N-Linked)

This is the preferred route for scaling Type A scaffolds (e.g., Crizotinib intermediates). It avoids the regioselectivity issues of alkylating unsymmetrical pyrazoles.

Mechanism:

  • SNAr Displacement: 4-Chloropyridine reacts with a pyrazole.[2] The pyridine nitrogen activates the C4 position for nucleophilic attack.

  • Catalytic Hydrogenation: The pyridine ring is selectively reduced to piperidine using PtO2 or Pd/C under pressure.

Route B: De Novo Pyrazole Construction (C-Linked)

For C-linked variants, building the pyrazole ring onto the piperidine is often more efficient than coupling two pre-formed rings.

Mechanism:

  • Claisen Condensation: N-protected piperidine-4-carboxylic acid is converted to a

    
    -keto ester.
    
  • Cyclocondensation: Reaction with hydrazine (or substituted hydrazines) yields the pyrazole ring.

Visualization of Synthetic Workflows

SyntheticRoutes cluster_0 Route A: N-Linked (Crizotinib Style) cluster_1 Route B: C-Linked (De Novo) R1_Start 4-Chloropyridine R1_Step1 S_NAr Coupling (Pyrazole, NaH, DMF) R1_Start->R1_Step1 R1_Inter 4-(1H-Pyrazol-1-yl)pyridine R1_Step1->R1_Inter R1_Step2 Hydrogenation (H2, PtO2/HCl) R1_Inter->R1_Step2 R1_Prod 1-(Piperidin-4-yl)pyrazole (Amine Block) R1_Step2->R1_Prod R2_Start N-Boc-Piperidine-4-carboxylate R2_Step1 Claisen Condensation (LiHMDS, Ester) R2_Start->R2_Step1 R2_Inter Beta-Keto Ester R2_Step1->R2_Inter R2_Step2 Cyclization (Hydrazine, EtOH) R2_Inter->R2_Step2 R2_Prod 4-(Pyrazol-4-yl)piperidine (Amine Block) R2_Step2->R2_Prod

Figure 1: Comparative synthetic workflows for N-linked vs. C-linked pyrazolyl-piperidine building blocks.

Detailed Experimental Protocol

Target: Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Key intermediate for Crizotinib). Rationale: This protocol demonstrates the SNAr/Reduction strategy. The Boc-protection is installed after reduction to allow purification.

Step 1: Nucleophilic Aromatic Substitution
  • Reagents: 4-Chloropyridine HCl (1.0 eq), 4-Iodopyrazole (1.0 eq), NaH (60% dispersion, 2.5 eq), DMF (anhydrous).

  • Procedure:

    • Cool DMF to 0°C under N2. Add NaH portion-wise.

    • Add 4-Iodopyrazole slowly. Stir for 30 min (deprotonation).

    • Add 4-Chloropyridine HCl.

    • Heat to 80°C for 4–6 hours. Monitor by LCMS for conversion to 4-(4-iodo-1H-pyrazol-1-yl)pyridine.

    • Quench: Pour into ice water. Filter the solid precipitate (product is usually water-insoluble).

    • Checkpoint:1H NMR should show pyridine protons (~8.5 ppm, d) and pyrazole protons.

Step 2: Selective Hydrogenation (Critical Step)

Note: Standard Pd/C hydrogenation often removes the Iodine or reduces the pyrazole. We use PtO2 for pyridine selectivity.

  • Reagents: Pyridine intermediate (from Step 1), PtO2 (5 mol%), HCl (conc., 1.1 eq), MeOH/Water.

  • Procedure:

    • Dissolve substrate in MeOH/Water (10:1) and add HCl (to protonate pyridine, facilitating reduction).

    • Add catalyst.[3][4] Hydrogenate at 40–50 psi at RT for 12–16 hours.

    • Validation: Monitor UV absorbance. Disappearance of pyridine UV signature indicates completion.

    • Filter catalyst. Neutralize filtrate to pH ~9.

    • Self-Validating Check: The product, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, should be a secondary amine. Confirm by mass spec (M+H).

Step 3: Boc-Protection
  • Reagents: Crude amine, Boc2O (1.1 eq), TEA, DCM.

  • Procedure: Standard protection. Stir at RT for 2 hours. Wash with citric acid (removes unreacted amine).

  • Yield: Typical overall yield 40–50%.

Medicinal Chemistry Applications & Case Studies

Case Study: Crizotinib (ALK/c-MET Inhibitor)

Crizotinib utilizes the 1-(piperidin-4-yl)-1H-pyrazole-4-yl motif.[5][6]

  • Role of Pyrazole: The C4-linked pyrazole acts as the connector to the 2-aminopyridine hinge binder.

  • Role of Piperidine: It projects out of the ATP binding pocket towards the solvent front. The piperidine nitrogen forms a salt bridge or water-mediated hydrogen bond with residues at the pocket entrance (e.g., Asp residues), improving potency and solubility.

  • Reference: Cui, J. J. et al. J. Med. Chem. 2011 [1].

Case Study: AT7519 (CDK Inhibitor)

AT7519 features a 4-aminopiperidine linked via an amide to a pyrazole carboxylic acid.[7]

  • Architecture: Pyrazole-3-carboxamide-N-(piperidin-4-yl).

  • Interaction: The pyrazole binds to the hinge region (Glu81/Leu83 in CDK2), while the piperidine occupies the ribose binding pocket, enhancing selectivity against other kinases.

  • Reference: Wyatt, P. G. et al. J. Med. Chem. 2008 [2].[7][8]

Structural Interaction Map

InteractionMap Glu Glu Residue (Hinge Region) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Glu->Pyrazole H-Bonding Asp Asp Residue (Solvent Front) Solvent Bulk Solvent Piperidine Piperidine Ring (Rigid Spacer) Pyrazole->Piperidine Covalent Link Amine Piperidine NH+ (Solubilizing Group) Piperidine->Amine Covalent Link Amine->Asp Salt Bridge Amine->Solvent Solvation

Figure 2: Pharmacophore interaction map of the Pyrazolyl-Piperidine scaffold within a typical Kinase ATP pocket.

Physicochemical Profiling

Data for 4-(1H-pyrazol-1-yl)piperidine (Free base).

PropertyValueImplication for Drug Design
MW 151.21 DaLow MW allows significant decoration (Lead-like).
cLogP ~0.5Highly hydrophilic; excellent for lowering logP of lipophilic cores.
pKa (Pip-NH) 9.8Fully ionized in stomach (pH 1) and blood (pH 7.4).
pKa (Pyr-NH) ~2.5 (if free)Very weak base; does not contribute to ionization at physiological pH.
TPSA ~40 ŲGood membrane permeability range.

References

  • Structure Based Drug Design of Crizotinib (PF-02341066) Source: Journal of Medicinal Chemistry (2011) URL:[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) Source: Journal of Medicinal Chemistry (2008) URL:[Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

Sources

The 1-Methyl-1H-pyrazole-5-amine Scaffold: Synthetic Regiocontrol and Kinase-Targeted Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazole-5-amine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical building block for type I and type II kinase inhibitors. Its structural utility lies in its dual functionality: it acts as a robust hinge-binding motif (mimicking the adenine ring of ATP) and serves as the primary precursor for the synthesis of pyrazolo[1,5-a]pyrimidines —a bicyclic core found in potent inhibitors of Trk, IRAK4, and CDK kinases.

This technical guide addresses the two primary bottlenecks in utilizing this scaffold:

  • Synthetic Regiocontrol: Overcoming the thermodynamic preference for the unwanted 3-amino isomer during cyclization.

  • Structural Optimization: Leveraging the N1-methyl and C3-positions to tune selectivity profiles against the human kinome.

Part 1: Structural Pharmacology & The Hinge-Binding Motif

The 1-methyl-1H-pyrazole-5-amine scaffold is bioisosteric to the purine ring of ATP. In the context of kinase inhibition, the exocyclic amine (at C5) and the pyrazole nitrogen (N2) form a donor-acceptor pair that engages the kinase hinge region via hydrogen bonding.

Key Pharmacophoric Features[1][2]
  • H-Bond Donor (C5-NH2): Interacts with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • H-Bond Acceptor (N2): Interacts with the backbone amide nitrogen of the hinge.

  • N1-Methyl Group: often projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper region), depending on the specific kinase topology. This methylation is critical for preventing promiscuous binding compared to the unsubstituted N-H pyrazole.

Pathway Visualization: Kinase Signal Transduction

The following diagram illustrates the role of pyrazole-based inhibitors in blocking downstream oncogenic signaling (e.g., the MAPK/ERK pathway).

KinaseSignaling Ligand Growth Factor (EGF/NGF) RTK RTK (Receptor) Ligand->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase (Target) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Proliferation) ERK->Transcription Inhibitor 1-Methyl-1H-pyrazole-5-amine Derivative Inhibitor->RAF ATP Competition (Hinge Binding)

Figure 1: Mechanism of Action. The pyrazole derivative competes with ATP at the RAF kinase hinge, halting the phosphorylation cascade.

Part 2: Synthetic Challenges & Regioselectivity

The synthesis of 1-methyl-1H-pyrazole-5-amine is deceptively simple but prone to regiochemical failure. The standard reaction involves the condensation of methylhydrazine with 3-aminocrotononitrile (or equivalent


-ketonitriles).
The Regioselectivity Problem

Methylhydrazine contains two nucleophilic nitrogens:

  • N1 (Methylated): More nucleophilic due to the inductive effect of the methyl group.

  • N2 (Unsubstituted): Less sterically hindered but less electron-rich.

The Trap: If the more nucleophilic N1 attacks the nitrile carbon (pathway A), the cyclization yields the 3-amino-1-methylpyrazole (unwanted isomer). To get the 5-amino-1-methylpyrazole (target), the N1 must attack the ketone/enol carbon, or the N2 must attack the nitrile.

Validated Synthetic Workflow

To favor the 5-amine, the reaction is typically driven by controlling the pH and temperature to favor the formation of the hydrazone intermediate at the ketone carbonyl first.

SynthesisRegio Hydrazine Methylhydrazine (CH3-NH-NH2) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Nitrile 3-Aminocrotononitrile Nitrile->Intermediate Target TARGET: 1-methyl-1H-pyrazol-5-amine (Kinase Scaffold) Intermediate->Target Cyclization (Path A) Byproduct BYPRODUCT: 1-methyl-1H-pyrazol-3-amine (Inactive) Intermediate->Byproduct Cyclization (Path B)

Figure 2: Synthetic divergence. Reaction conditions must be tuned to favor Path A to secure the 5-amino scaffold.

Part 3: Medicinal Chemistry & SAR Case Studies

Once the 5-amine core is synthesized, it is rarely used as a "naked" inhibitor. It is most valuable as a precursor to pyrazolo[1,5-a]pyrimidines via condensation with 1,3-dicarbonyls.

Case Study: IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors often utilize this fused system.[1]

  • Core: Pyrazolo[1,5-a]pyrimidine.[2][3][4][5]

  • Substitution: The C3 position of the pyrazole ring (originally the C4 of the 5-amine precursor) is functionalized with amides to interact with the gatekeeper residue.

SAR Data Summary

The following table summarizes the impact of N1-substitution and C3-functionalization on kinase potency (IC50) based on aggregate literature data (e.g., ACS Med. Chem. Lett. 2015).

Compound IDN1-SubstituentC3-SubstituentTarget KinaseIC50 (nM)Selectivity Note
Cmpd-1 (Ref) H-C(O)NH-ArylIRAK4120Poor (Promiscuous)
Cmpd-2 Methyl -C(O)NH-ArylIRAK412 High Potency
Cmpd-3 Isopropyl-C(O)NH-ArylIRAK4450Steric Clash
Cmpd-4 Methyl-CN (Nitrile)TrkA85Moderate
Cmpd-5 MethylPyrimidine-fusedTrkA0.2 Best in Class

Insight: The N1-methyl group (Cmpd-2) provides a 10-fold potency increase over the unsubstituted analog (Cmpd-1) by locking the conformation and filling the hydrophobic pocket near the hinge.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-1H-pyrazol-5-amine

Safety Warning: Methylhydrazine is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood with double-gloving.

  • Reagents: Methylhydrazine (1.0 eq), 3-aminocrotononitrile (1.0 eq), Ethanol (Solvent), HCl (conc).

  • Procedure:

    • Dissolve 3-aminocrotononitrile (8.2 g, 0.1 mol) in absolute ethanol (50 mL).

    • Cool to 0°C. Add methylhydrazine (4.6 g, 0.1 mol) dropwise over 30 mins. Critical: Slow addition prevents exotherm-driven byproduct formation.

    • Reflux the mixture for 3–4 hours. Monitor via TLC (DCM/MeOH 95:5).

    • Concentrate in vacuo to remove ethanol.

    • Purification: The crude residue contains a mixture. Recrystallize from toluene/hexane. The 5-amino isomer typically crystallizes first (mp ~70-72°C), while the 3-amino isomer remains in the mother liquor or has a significantly different melting point.

    • Validation: 1H NMR (DMSO-d6) should show the N-methyl singlet at

      
       ~3.5-3.6 ppm. A NOESY experiment is required to confirm the spatial proximity of the N-methyl group to the C5-amine protons (strong NOE) vs the C3-H (weak/no NOE).
      
Protocol B: ADP-Glo Kinase Assay (Validation)
  • System: Promega ADP-Glo™ Kinase Assay.

  • Reaction:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate Kinase (e.g., BRAF V600E, 5 ng/well) with the synthesized Pyrazole derivative (serial dilution 10

      
      M to 0.1 nM) for 10 mins.
      
    • Add ATP (10

      
      M) and substrate (e.g., MEK1 peptide) to initiate reaction.
      
    • Incubate at RT for 60 mins.

  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

    • Read Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Future Outlook

The 1-methyl-1H-pyrazole-5-amine scaffold is evolving beyond simple ATP competition.

  • Covalent Inhibition: Introduction of acrylamide "warheads" at the C3 position to target non-catalytic cysteines (e.g., in BTK or EGFR).

  • PROTACs: Using the pyrazole amine as the "warhead" ligand connected via a linker to an E3 ligase ligand (e.g., Cereblon) to induce targeted protein degradation of resistant kinases.

References

  • Regioselective Synthesis of Phenylaminopyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Methylhydrazine Safety and Properties. PubChem. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. MDPI Molecules. Available at: [Link]

Sources

Biological Activity and Therapeutic Applications of the 1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds that balance high target affinity with favorable pharmacokinetic (PK) properties is paramount. As a Senior Application Scientist, I frequently utilize bifunctional building blocks to navigate the complex multifactorial optimization required in drug discovery. The molecule 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine (CAS: 1342851-15-3) [1] represents one such highly versatile pharmacophore.

This whitepaper dissects the biological activity of this scaffold, focusing on its dual utility: the 1-methyl-1H-pyrazole moiety acts as a potent hinge-binder in kinase inhibition[2],[3], while the 3-aminopiperidine ring is a hallmark structural motif for targeting the S2 pocket of serine proteases, most notably Dipeptidyl Peptidase-4 (DPP-4)[4],[5]. By understanding the causality behind these structural interactions, researchers can rationally design highly selective therapeutics for metabolic, oncological, and autoimmune indications.

Structural Rationale & Pharmacophore Analysis

The intrinsic biological activity of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine stems from its bipartite structural nature. When incorporated into larger lead molecules, the scaffold provides two distinct interaction vectors:

  • The 1-Methyl-1H-pyrazole Motif (Hinge Binder / Hydrophobic Anchor): In kinase targets, the pyrazole ring acts as a classic bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrazole ring serve as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys673 in c-KIT)[2]. In protease targets, this compact, electron-rich ring provides favorable hydrophobic contacts, often occupying the S1 or S1' subsites and participating in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking with aromatic residues.
  • The 3-Aminopiperidine Motif (S2 Pocket Binder / Solubilizing Group): The saturated piperidine ring projects the primary amine into highly specific electrostatic environments. In DPP-4 inhibitors, the 3-aminopiperidine group is essential for binding the S2 pocket, where the protonated primary amine forms a charge-reinforced hydrogen bond network (a salt bridge) with the catalytic diad of Glu205 and Glu206, as well as Tyr662[5],[6]. Furthermore, the basic amine significantly improves the aqueous solubility and oral bioavailability of the parent compound.

Quantitative Data & Scaffold Profile

To contextualize the physicochemical advantages of this building block, the following table summarizes its core properties and typical biological performance when functionalized into lead candidates.

Property / ParameterValue / CharacteristicFunctional Significance in Drug Design
CAS Number 1342851-15-3[1]Commercial identification and sourcing.
Molecular Weight 180.25 g/mol [7]Highly ligand-efficient fragment (LE > 0.3), allowing room for further functionalization without violating Lipinski's Rule of 5.
DPP-4 S2 Affinity Salt Bridge FormationThe primary amine interacts with Glu205/Glu206, typically driving target IC

into the low nanomolar range (1–10 nM)[6].
Kinase Hinge Affinity H-Bond Acceptor/DonorPyrazole nitrogens anchor to the kinase hinge, enabling Type I/II inhibition profiles with IC

values often < 50 nM[2],[3].

Core Application I: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Mechanistic Causality

DPP-4 is a serine exodipeptidase responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1)[4]. By inhibiting DPP-4, the active half-life of GLP-1 is extended, promoting glucose-dependent insulin secretion—a foundational mechanism for treating Type 2 Diabetes Mellitus[5]. When derivatives of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine are deployed, the 3-aminopiperidine ring anchors the molecule in the S2 pocket via Glu205/Glu206[6], while the pyrazole moiety can be functionalized to interact with the S1 pocket (catalytic Ser630) or the S1' hydrophobic patch.

DPP4_Pathway Meal Meal Intake GLP1 GLP-1 Release Meal->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Active Active GLP-1 GLP1->Active Preserved Inactive Inactive GLP-1 DPP4->Inactive Inhibitor Scaffold Inhibitor Inhibitor->DPP4 Blocks Insulin Insulin Secretion Active->Insulin

Fig 1. Mechanism of DPP-4 inhibition preserving active GLP-1 for insulin secretion.

Experimental Protocol: In Vitro DPP-4 Fluorometric Inhibition Assay

To validate the biological activity of synthesized derivatives, a continuous fluorometric assay is employed. This protocol is designed as a self-validating system by incorporating kinetic readouts and a known clinical standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA at pH 7.6. Causality: Tris-HCl maintains the optimal physiological pH for DPP-4, while BSA prevents non-specific adherence of the highly basic 3-aminopiperidine compounds to the microplate walls.

  • Enzyme and Substrate: Dilute recombinant human DPP-4 enzyme and the fluorogenic substrate H-Gly-Pro-AMC (7-amino-4-methylcoumarin) in the assay buffer.

  • Compound Preparation: Prepare a 10-point serial dilution (10

    
    M to 0.5 pM) of the test compound in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.
    
  • Equilibration: Pre-incubate the enzyme with the test compound for 30 minutes at room temperature. Causality: Because the 3-aminopiperidine interaction with Glu205/Glu206 involves a highly ordered water network, a 30-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate competition begins.

  • Reaction & Detection: Add the H-Gly-Pro-AMC substrate to initiate the reaction. Measure the release of fluorescent AMC continuously for 20 minutes using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

  • Self-Validation: Include Sitagliptin as a positive control. The assay is considered valid only if the Sitagliptin IC

    
     falls within the established 15–20 nM range, confirming the active conformation of the enzyme and the dynamic range of the substrate.
    

Core Application II: Kinase Inhibition (Oncology & Immunology)

Mechanistic Causality

Beyond metabolic diseases, the 1-methyl-1H-pyrazole motif is a highly sought-after hinge binder in kinase drug discovery[3]. In targets such as c-KIT, JAK, or MPS1, the pyrazole nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region[2]. Simultaneously, the 3-aminopiperidine ring acts as a solvent-exposed vector, allowing medicinal chemists to append solubilizing groups or target specific allosteric pockets without disrupting the core ATP-competitive binding mode.

Screening_Workflow Lib Scaffold Library Assay TR-FRET Kinase Assay Lib->Assay Hit Hit Identification Assay->Hit SAR SAR Optimization Hit->SAR Cell Cellular Validation SAR->Cell Lead Lead Candidate Cell->Lead

Fig 2. High-throughput screening and SAR optimization workflow for kinase inhibitors.

Experimental Protocol: TR-FRET Kinase Profiling Assay

To assess the hinge-binding efficacy of pyrazole-piperidine derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine the purified kinase domain (e.g., mutant c-KIT or JAK1), ATP (at its predetermined

    
     to ensure balanced competition), and a biotinylated substrate peptide.
    
  • Compound Addition: Add the test compound (derived from the 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine scaffold) and incubate for 60 minutes at 22°C.

  • Detection Reagents: Add a stop buffer containing EDTA (to chelate

    
     and halt kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and ULight-labeled streptavidin. Causality: The streptavidin binds the biotinylated substrate, and the Eu-antibody binds the phosphorylated residue. If the kinase is active, the two fluorophores are brought into close proximity.
    
  • FRET Measurement: Excite the plate at 320 nm. Measure the emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Self-Validation: Calculate the 665/615 nm emission ratio. The use of TR-FRET inherently validates the assay against compound auto-fluorescence (a common issue with heterocyclic compounds) due to the time-delayed measurement. Staurosporine is used as a pan-kinase positive control to define the maximum inhibition baseline (0% kinase activity).

Conclusion

The 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine scaffold is a masterclass in bifunctional drug design. By combining the robust hinge-binding and hydrophobic anchoring capabilities of the pyrazole ring with the precise electrostatic targeting of the 3-aminopiperidine moiety, this building block serves as a critical foundation for developing next-generation therapeutics. Whether navigating the S2 pocket of DPP-4 to manage metabolic syndromes or anchoring into the ATP-binding site of kinases to arrest oncogenesis, its structural logic provides a reliable, highly optimizable pathway from hit to lead.

References

  • Aaronchem. "1342851-15-3 | MFCD19620828". Aaronchem Product Catalog.
  • AccelaChem. "1342851-15-3, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine". AccelaChem Product Catalog.
  • National Institutes of Health (PMC). "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents". MDPI.
  • National Institutes of Health (PMC). "Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR)". MDPI.
  • ACS Publications. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry.
  • Wikipedia. "Discovery and development of dipeptidyl peptidase-4 inhibitors". Wikimedia Foundation.
  • Chemistry & Biology Interface. "Discovery of 17 Gliptins in 17-Years of Research for the Treatment of Type 2 Diabetes: A Synthetic Overview". CBI Journal.

Sources

An In-Depth Technical Guide to 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive technical overview of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine. As of the date of publication, a specific Safety Data Sheet (SDS) for this compound (CAS 1280789-01-9) is not publicly available. Therefore, the safety, handling, and toxicological information presented herein is synthesized from data on structurally related aminopyrazole and piperidine derivatives. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety standards.

Introduction: A Scaffold of Emerging Interest

The fusion of pyrazole and piperidine moieties in 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine creates a molecular scaffold with significant potential in medicinal chemistry and drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The piperidine ring, a saturated six-membered heterocycle, is also a common structural motif in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The combination of these two privileged structures in 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. The primary amine on the piperidine ring offers a key reactive handle for further chemical modifications, enabling the exploration of diverse chemical space in drug development programs. This guide provides a detailed overview of the known and inferred safety considerations, handling protocols, and potential research applications of this promising compound.

Section 1: Comprehensive Safety Profile (Inferred)

The following safety profile is based on the known hazards of aminopyrazole and piperidine derivatives. It is imperative to handle this compound with the utmost care, assuming it may possess similar hazardous properties.

Hazard Identification

Based on analogous compounds, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine is anticipated to be classified with the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe skin burns.[1][2][3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[4]

The piperidine component suggests that the compound may be a flammable liquid and vapor, though this is unconfirmed.[1][2][5]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if burns or irritation occurs.[1][3]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3] Vapors may be heavier than air and can travel to a source of ignition and flash back.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][3][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[3]

Section 2: Handling, Storage, and Disposal

Safe Handling

Adherence to strict laboratory protocols is essential when working with 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[1]

    • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.[2]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.[5]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]

Disposal

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain.

Section 3: Physicochemical Properties (Inferred and Known for Analogues)

While specific data for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine is limited, the following table provides an estimation based on its structure and data from similar compounds.

PropertyInferred/Known Value for AnaloguesSource
Molecular Formula C10H18N4-
Molecular Weight 194.28 g/mol -
Appearance Likely a colorless to yellow oil or solid
Boiling Point Not determined-
Melting Point Not determined-
Solubility Likely soluble in organic solvents such as methanol, ethanol, and DMSO-

Section 4: Experimental Protocols and Workflows

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine and its derivatives often involves multi-step reaction sequences. Below is a generalized, illustrative workflow for the synthesis of a substituted 3-aminopiperidine derivative, which can be adapted for the target molecule.

Illustrative Synthetic Workflow: Synthesis of Substituted 3-Aminopiperidines

This protocol is a conceptual illustration based on published methodologies for the synthesis of 3-aminopiperidine derivatives.[7]

Step 1: N-Boc Protection of a Piperidone Precursor

  • Dissolve the starting piperidone in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions and extracting the product.

  • Purify the N-Boc protected piperidone by column chromatography.

Step 2: Reductive Amination

  • Dissolve the N-Boc protected piperidone in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a source of ammonia (e.g., ammonium acetate or ammonia in methanol).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

  • Stir the reaction at room temperature until the formation of the amine is complete.

  • Quench the reaction and work up to isolate the crude N-Boc protected 3-aminopiperidine.

  • Purify by column chromatography.

Step 3: Coupling with a Pyrazole Moiety

  • This step would involve the coupling of the 3-aminopiperidine derivative with a suitable pyrazole precursor. The specific strategy would depend on the available starting materials.

Step 4: Deprotection of the Boc Group

  • Dissolve the N-Boc protected final compound in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the final amine salt.

Diagram of a General Synthetic Workflow

G start Piperidone Precursor step1 N-Boc Protection ((Boc)2O, DMAP) start->step1 intermediate1 N-Boc-Piperidone step1->intermediate1 step2 Reductive Amination (NH3 source, NaBH3CN) intermediate1->step2 intermediate2 N-Boc-3-Aminopiperidine step2->intermediate2 step3 Coupling with Pyrazole Precursor intermediate2->step3 intermediate3 N-Boc Protected Final Compound step3->intermediate3 step4 Deprotection (TFA or HCl) intermediate3->step4 end_product 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine step4->end_product

Caption: A generalized workflow for the synthesis of 3-aminopiperidine derivatives.

Section 5: Applications in Research and Drug Development

The structural motifs present in 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine make it a compound of high interest for several therapeutic areas.

  • Kinase Inhibitors: Aminopyrazole cores are frequently found in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The piperidine moiety can be functionalized to target specific regions of the kinase, potentially leading to highly selective and potent inhibitors.

  • CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). Its inclusion can modulate physicochemical properties to enhance blood-brain barrier penetration.

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents. The 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine scaffold could be explored for the development of novel anti-infectives.

Diagram of Potential Research Applications

G cluster_apps Potential Therapeutic Areas Core 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Versatile Building Block Kinase Kinase Inhibitors Core->Kinase Scaffold for ATP-site binding CNS CNS-Active Agents Core->CNS Modulation of BBB penetration Antimicrobial Antimicrobial Agents Core->Antimicrobial Development of novel anti-infectives

Caption: Potential research applications stemming from the core scaffold.

Conclusion

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine represents a promising and versatile building block for medicinal chemistry and drug discovery. While a specific Safety Data Sheet is not yet available, a cautious approach based on the known hazards of aminopyrazoles and piperidines is essential for its safe handling. The synthetic accessibility and the presence of two key pharmacophores suggest that this compound will be a valuable tool for researchers developing novel therapeutics for a range of diseases. As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount.

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis. Retrieved from [Link]

  • Antibodies. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Khom et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024, February 5). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

  • ResearchGate. (2024, June 2). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Retrieved from [Link]

  • Figshare. (2022, September 15). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-3-propyl-1h-pyrazol-5-amine. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Evaluation: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers and Technical Evaluation of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary

In the landscape of modern medicinal chemistry, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine represents a high-value, "privileged" scaffold element often utilized in the design of kinase inhibitors (e.g., JAK, AKT) and GPCR ligands. However, unlike commoditized reagents like phenyl-piperazines, this specific building block is frequently absent from "in-stock" catalogs due to the synthetic complexity of the C-N bond formation between the electron-rich pyrazole and the piperidine nitrogen.

This guide serves as a technical roadmap for researchers who need to source this compound. It moves beyond simple vendor lists to analyze the "Make vs. Buy" decision, detailing custom synthesis routes, quality specifications, and the specific "virtual" supply chains that dominate this chemical space.

Chemical Identity & Technical Specifications

Before engaging suppliers, it is critical to define the exact chemical entity to avoid regioisomeric confusion common with pyrazole derivatives.

FeatureSpecification
IUPAC Name 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine
Common Name N-(1-methylpyrazol-5-yl)-3-aminopiperidine
Molecular Formula C

H

N

Molecular Weight 180.25 g/mol
Chirality Contains one chiral center at Piperidine-C3.[1] Typically sourced as a racemate or (S)/(R)-enantiomer depending on target.
Key Structural Motif N-Heteroaryl Piperidine : The piperidine nitrogen is bonded to C5 of the pyrazole ring.
pKa (Predicted) ~9.5 (Primary amine), ~2.5 (Pyrazole N)
LogP (Predicted) 0.8 – 1.2 (Highly soluble, fragment-like)
Critical Quality Attribute (CQA): Regioisomerism

The most common impurity in commercial samples is the 1-(1-methyl-1H-pyrazol-3-yl) isomer.

  • Target (5-yl): The piperidine is attached to the carbon adjacent to the methylated nitrogen.

  • Impurity (3-yl): The piperidine is attached to the carbon distal to the methylated nitrogen.

  • Validation: You must request 2D-NOESY NMR data from the supplier to confirm the spatial proximity of the N-Methyl group to the piperidine ring protons.

Supply Chain Landscape

This compound is rarely held in physical inventory (Stock levels: <1g globally). It is predominantly available via Make-on-Demand (MoD) or Custom Synthesis .

Tier 1: Virtual Library & Make-on-Demand (Lead Time: 2-4 Weeks)

These suppliers have validated protocols and building blocks (5-bromo-1-methylpyrazole + Boc-3-aminopiperidine) to synthesize the compound rapidly.

  • Enamine (REAL Database): The largest holder of "feasible" chemical space. They likely do not have it in a bottle but can synthesize it with a >80% success rate within 3 weeks.

  • WuXi AppTec (LabNetwork): Offers synthesis via their custom catalog division. High reliability for scale-up (10g - 100g).

  • MolPort / eMolecules: These are aggregators. If you search here, filter for "Ships within 2 weeks" to avoid non-existent "ghost" stock.

Tier 2: Custom Synthesis CROs (Lead Time: 4-8 Weeks)

If Tier 1 fails, or if specific salt forms (e.g., Tosylate, HCl) are required for crystallography, engage these CROs:

  • ChemPartner

  • Syngene

  • Pharmaron

Buying Strategy: The "RFX" Protocol

When requesting a quote, copy-paste this technical requirement to ensure quality:

"Quote for [Amount] of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine. Must confirm regioisomer purity >98% via NOESY NMR. Please specify if synthesis route utilizes Buchwald coupling or SNAr."

The "Make" Option: Synthesis Protocol

If commercial lead times (>4 weeks) are incompatible with your project timeline, in-house synthesis is a viable alternative. The direct nucleophilic aromatic substitution (SNAr) is difficult due to the electron-rich nature of the pyrazole. The Buchwald-Hartwig Cross-Coupling is the industry-standard method.

Experimental Workflow (Graphviz Diagram)

SynthesisWorkflow Figure 1: Buchwald-Hartwig Synthesis Route for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Start1 5-Bromo-1-methyl-1H-pyrazole Catalyst Pd2(dba)3 / Xantphos NaOtBu, Toluene, 100°C Start1->Catalyst Start2 tert-Butyl piperidin-3-ylcarbamate Start2->Catalyst Intermediate Boc-Protected Intermediate Catalyst->Intermediate 12-16h Deprotection TFA / DCM (1:4) or 4M HCl in Dioxane Intermediate->Deprotection Purification (SiO2) Product Target Amine (TFA or HCl Salt) Deprotection->Product Precipitation

Figure 1: Optimized synthetic route avoiding regioisomer formation common in cyclization strategies.

Detailed Protocol Step-by-Step
  • Coupling: Charge a flask with 5-bromo-1-methyl-1H-pyrazole (1.0 equiv), tert-butyl piperidin-3-ylcarbamate (1.2 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv), and Xantphos (0.04 equiv). Add dry Toluene and NaOtBu (1.5 equiv). Degas with Argon. Heat to 100°C for 16h.
  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir at RT for 2h. Evaporate volatiles.

  • Free Basing: Pass through an SCX-2 cartridge (Strong Cation Exchange) to release the free amine if required for biology assays.

Applications & Rationale

Why go through the trouble of sourcing this specific scaffold?

Kinase Hinge Binding

The aminopiperidine moiety mimics the ribose ring of ATP, while the pyrazole serves as a hinge-binding motif. This structure is homologous to scaffolds found in:

  • JAK Inhibitors: The pyrazole nitrogen can accept a hydrogen bond from the hinge region (e.g., Leu residues).

  • AKT Inhibitors: Similar 1-methyl-pyrazole motifs have been optimized for isoform selectivity (see Hu7691 analogs).[2]

Solubility Enhancement

Replacing a phenyl ring with a 1-methyl-pyrazole often lowers LogP and improves aqueous solubility due to the basic nitrogen and polarity of the heterocycle, a critical parameter in Fragment-Based Drug Discovery (FBDD).

References

  • Hu7691 Discovery: Che, J., et al. (2021).[2][3] Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor.[2][4] Journal of Medicinal Chemistry. [3]

  • Pyrazole Synthesis Review: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.

  • Buchwald Coupling Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Commercial Analog Data: Sigma-Aldrich Product Page for 1-Methyl-1H-pyrazol-5-amine (Precursor).

Sources

Methodological & Application

Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine from 3-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine , represents a "privileged scaffold" in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., JAK, CDK inhibitors).

Synthesizing this motif from 3-aminopiperidine presents a classic chemoselectivity challenge: the starting material contains two nucleophilic nitrogen atoms—a primary exocyclic amine and a secondary endocyclic amine. Direct nucleophilic aromatic substitution (


) is often ineffective due to the electron-rich nature of the 1-methylpyrazole ring, which deactivates the 5-position toward nucleophilic attack unless strong electron-withdrawing groups are present.

The Solution: This protocol utilizes a Protect-Couple-Deprotect strategy. We first selectively mask the primary amine using a Boc group, then employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling to install the pyrazole moiety, followed by acidic deprotection. This route guarantees regioselectivity and high yields.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target Molecule 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Protected Intermediate tert-butyl (1-(1-methyl-1H-pyrazol-5-yl) piperidin-3-yl)carbamate Target->Protected Acidic Deprotection (TFA or HCl) SM1 Starting Material 1 3-Aminopiperidine Protected->SM1 1. Selective Boc-Protection 2. Pd-Catalyzed Coupling SM2 Coupling Partner 5-Bromo-1-methyl-1H-pyrazole Protected->SM2 C-N Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine-pyrazole core.

Experimental Protocols

Stage 1: Regioselective Protection

Objective: Synthesize tert-butyl piperidin-3-ylcarbamate. Rationale: The primary amine is less sterically hindered and more nucleophilic toward acylating agents than the secondary piperidine amine. By controlling stoichiometry and temperature, we selectively protect the exocyclic nitrogen.

Reagents:

  • 3-Aminopiperidine dihydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)

Protocol:

  • Dissolution: In a round-bottom flask, suspend 3-aminopiperidine dihydrochloride (10.0 g, 57.8 mmol) in DCM (290 mL).

  • Basification: Cool to 0°C. Add

    
     (24.2 mL, 173 mmol) dropwise. The suspension will clear as the free base forms.
    
  • Addition: Dissolve

    
     (12.0 g, 54.9 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.
    
    • Critical Step: Limiting

      
       to 0.95 equivalents prevents bis-protection.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amines turn purple, Boc-amines turn faint pink/brown).

  • Workup: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate.
  • Purification: The crude product is usually sufficiently pure (>95%). If needed, recrystallize from hexanes/EtOAc.

Yield Target: 85-90% Data Check:


 should show a singlet at 

ppm (9H, Boc) and broad multiplets for the piperidine ring protons.
Stage 2: Buchwald-Hartwig Cross-Coupling

Objective: Couple tert-butyl piperidin-3-ylcarbamate with 5-bromo-1-methyl-1H-pyrazole. Rationale: 5-Halopyrazoles are poor electrophiles for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


. Palladium catalysis is required.[1] We utilize RuPhos Pd G3 , a precatalyst designed to activate difficult heteroaryl halides and prevent catalyst deactivation by the amine substrate.

Reagents:

  • tert-Butyl piperidin-3-ylcarbamate (1.0 equiv)

  • 5-Bromo-1-methyl-1H-pyrazole (1.1 equiv)

  • Catalyst: RuPhos Pd G3 (2-5 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Setup: Charge a dried reaction vial with the protected amine (1.0 g, 5.0 mmol), 5-bromo-1-methyl-1H-pyrazole (0.88 g, 5.5 mmol), and

    
     (0.96 g, 10.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add RuPhos Pd G3 (0.21 g, 0.25 mmol) and RuPhos ligand (0.11 g, 0.25 mmol) if using G2/G3 mix, or just the G3 precatalyst.

  • Solvent: Add anhydrous, degassed toluene (25 mL). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Visual Check: The reaction usually turns dark brown/orange.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues and inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes). The product is less polar than the starting amine.

Yield Target: 70-80%

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final amine. Rationale: Acidic cleavage is rapid. We isolate the product as the dihydrochloride salt for improved stability and crystallinity.

Protocol:

  • Dissolution: Dissolve the coupled intermediate (1.0 g) in 1,4-Dioxane (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (5 mL, excess).

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (20 mL) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).

  • Drying: Dry under high vacuum at 40°C.

Final Product: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride.

Reaction Mechanism & Troubleshooting

Catalytic Cycle Visualization

CatalyticCycle LnP L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd + 5-Br-Pyrazole AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind + Piperidine-NH + Base (-HBr) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->LnP - Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle using RuPhos-Pd.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O2 leakEnsure rigorous degassing (sparge with Ar for 15 min). Switch to BrettPhos Pd G3 if RuPhos fails.
Regioselectivity Loss N3-arylation (rare)Ensure Step 1 (Boc protection) was complete. Check NMR of intermediate.
Protodehalogenation Hydride source presentEnsure solvent is anhydrous.[2][3] Avoid alcohols. Reduce temperature to 80°C.
Sticky Precipitate Hygroscopic saltDuring isolation (Stage 3), use minimal MeOH and excess Et2O. Store in desiccator.

Analytical Data Summary

Target Molecule: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine (Free Base)

PropertyValue / Description
Molecular Formula

Molecular Weight 180.25 g/mol
Appearance Yellowish oil (free base) / White solid (HCl salt)
LC-MS (ESI+)

1H NMR (DMSO-d6)

7.30 (d, 1H, Pyrazole-H3), 5.80 (d, 1H, Pyrazole-H4), 3.65 (s, 3H, N-Me), 3.2-2.8 (m, piperidine protons).

References

  • BenchChem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Retrieved from

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org.[2][4][5][6][7][8] Synth. 2013, 90, 316-326. Retrieved from

  • Surry, D. S., & Buchwald, S. L.Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2(1), 27-50. (General reference for RuPhos/XPhos selection).
  • Vertex AI Search.Synthesis of tert-butyl (1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate.

Sources

Application Note: Reductive Amination Protocols for Pyrazole-Piperidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a direct, high-level technical guide for medicinal chemists and process scientists. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting for the specific coupling of pyrazole and piperidine moieties via reductive amination.

Executive Summary & Strategic Importance

The pyrazole-piperidine motif is a "privileged scaffold" in modern drug discovery, appearing frequently in kinase inhibitors (e.g., ALK, JAK), GPCR modulators (CCR5/CXCR4 antagonists), and Factor Xa inhibitors.

Connecting these two rings via a methylene bridge (reductive amination) is a critical synthetic junction. However, this specific coupling presents unique electronic challenges:

  • Pyrazole-4-carbaldehydes often exhibit reduced electrophilicity due to resonance donation from the pyrazole nitrogen lone pairs, making imine formation sluggish.

  • Aminopyrazoles (if used as the amine partner) are poorly nucleophilic, often requiring Lewis acid activation to condense with piperidines.

This guide provides two field-validated protocols to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight: The Electronic Challenge

Success in this reaction depends on manipulating the equilibrium between the hemiaminal and the iminium ion .

The "Deactivated" Electrophile

In 1-substituted-1H-pyrazole-4-carbaldehydes, the lone pair on the N1 nitrogen can donate electron density into the ring, which conjugates with the carbonyl group. This resonance effect reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the piperidine amine compared to a standard benzaldehyde.

Implication: Acid catalysis is not optional; it is required to activate the carbonyl and protonate the hemiaminal hydroxyl group to drive water elimination.

Graphviz Diagram: Reaction Mechanism & Electronic Effects

The following diagram illustrates the critical iminium ion formation and the resonance deactivation that must be overcome.

G cluster_0 Electronic Deactivation Start Pyrazole-CHO (Resonance Stabilized) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Piperidine (Secondary Amine) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium Slow Step (-H2O) Product Pyrazole-Piperidine Coupled Product Iminium->Product + Hydride Acid H+ / AcOH (Critical for Dehydration) Acid->Hemiaminal Promotes Reductant STAB / Hydride (Irreversible Step) Reductant->Product

Caption: Mechanistic pathway highlighting the critical acid-catalyzed dehydration step required to overcome pyrazole ring resonance stabilization.

Experimental Protocols

Protocol A: The "Workhorse" (Standard Substrates)

Target: Coupling Pyrazole-4-carbaldehydes with Piperidines (Secondary Amines). Reagent: Sodium Triacetoxyborohydride (STAB). Rationale: STAB is mild and selective. It reduces the iminium ion faster than the aldehyde, minimizing the reduction of the starting material to the alcohol side-product.

Materials:

  • Aldehyde: 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: 4-substituted piperidine (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1]

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Complexation: In a dry reaction vial, dissolve the Aldehyde (1.0 equiv) and Piperidine (1.1 equiv) in DCE (concentration ~0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv). Note: If the piperidine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free-base it, then add 2.0 equiv of AcOH to ensure acidic pH.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes. This allows the equilibrium to shift toward the iminium ion.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT under Nitrogen/Argon. Monitor by LC-MS.[2]

    • Timeframe: Typically 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate. Purify via flash chromatography (typically MeOH/DCM gradients; pyrazoles are polar).

Protocol B: The "Hammer" (Difficult/Steric Substrates)

Target: Coupling Piperidin-4-ones (Ketones) with Aminopyrazoles OR Sterically hindered systems. Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] + Sodium Borohydride (NaBH₄).[3] Rationale: Aminopyrazoles are poor nucleophiles. Ti(OiPr)₄ acts as a strong Lewis acid to force imine formation and as a water scavenger to drive the equilibrium.

Materials:

  • Ketone: N-Boc-piperidin-4-one (1.0 equiv)

  • Amine: Aminopyrazole (1.0 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat or 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvent: Methanol (MeOH) (for the reduction step)[3]

Step-by-Step Procedure:

  • Neat Mixing: In a dry vial, combine the Ketone and Amine .

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) carefully. The mixture may become viscous.

  • Imine Formation: Stir the neat mixture (or concentrated solution in minimal DCM) at RT or 40°C for 2–6 hours. Note: Monitor consumption of ketone by TLC/LC-MS.

  • Dilution: Once imine formation is complete, dilute the mixture with MeOH (anhydrous).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise (Caution: Exothermic, gas evolution).

  • Workup (Critical):

    • Add water (1 mL) to quench. A white precipitate (TiO₂) will form.

    • Filter the slurry through a Celite pad. Wash the pad thoroughly with MeOH/DCM.

    • Concentrate the filtrate and partition between EtOAc and NaHCO₃.

  • Purification: Standard chromatography.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (Aldehyde remaining) Pyrazole deactivating the aldehyde.Increase AcOH to 2-3 equiv. Switch solvent to DCE and heat to 40-50°C before adding STAB.
Aldehyde reduced to Alcohol STAB reducing aldehyde faster than imine forms.Stepwise method: Stir Aldehyde + Amine + AcOH for 2 hours before adding STAB.
No Reaction (Aminopyrazole) Nucleophile is too weak.Switch to Protocol B (Ti(OiPr)₄). Alternatively, use microwave irradiation for imine formation.
Product stuck in Aqueous layer Pyrazole-piperidine is highly polar/basic.Do not use acid extraction. Use "salting out" with solid NaCl and extract with CHCl₃/Isopropanol (3:1).

Decision Workflow

Use this logic flow to select the correct protocol for your specific substrate pair.

Workflow Start Start: Define Substrates CheckType Substrate Type? Start->CheckType TypeA Pyrazole-Aldehyde + Piperidine (2° Amine) CheckType->TypeA Aldehyde TypeB Piperidone (Ketone) + Aminopyrazole CheckType->TypeB Ketone CheckSteric Sterically Hindered? TypeA->CheckSteric ProtocolB PROTOCOL B: Ti(OiPr)4 / NaBH4 (Forcing Conditions) TypeB->ProtocolB Poor Nucleophile ProtocolA PROTOCOL A: STAB / DCE / AcOH (Standard) CheckSteric->ProtocolA No CheckSteric->ProtocolB Yes

Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate electronics and sterics.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Cox, B. D., et al. (2015).[5] "Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase."[5] ACS Medicinal Chemistry Letters. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Afanasyev, O. I., et al. (2019).[6] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Application Notes. Link

Sources

Buchwald-Hartwig Amination of Aminopyrazoles: Precision Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination Conditions for Aminopyrazoles Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Kinase "Privileged Scaffold"

Aminopyrazoles are ubiquitous in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Pazopanib, Ruxolitinib, Crizotinib). However, incorporating this moiety via Palladium-catalyzed C–N cross-coupling presents unique synthetic challenges. Unlike simple anilines, aminopyrazoles possess multiple nucleophilic sites (exocyclic amine vs. endocyclic nitrogens) and inherent coordination ability that can poison Pd(0) catalysts.

This guide moves beyond generic screening conditions, providing a mechanistically grounded approach to coupling 3-, 4-, and 5-aminopyrazoles with aryl halides. It prioritizes the use of Third- and Fourth-Generation Buchwald Precatalysts and Dialkylbiaryl Phosphine Ligands to overcome catalyst deactivation and ensure site selectivity.

Mechanistic Challenges & Strategic Solutions

The "Pyridine Problem" (Catalyst Poisoning)

The pyridine-like nitrogen (N2 in 3-aminopyrazole) is a competent


-donor. In the absence of sterically demanding ligands, the aminopyrazole substrate can displace phosphines or coordinate to the Pd(II) oxidative addition complex, forming an off-cycle resting state (catalyst poisoning).
  • Solution: Use bulky, electron-rich ligands (e.g., tBuBrettPhos , XPhos ) that sterically crowd the metal center, preventing

    
    -coordination of the pyrazole ring nitrogen while facilitating the reductive elimination of the desired C–N bond.
    
Tautomerism and Site Selectivity

3-Aminopyrazoles exist in equilibrium with 5-aminopyrazoles.

  • Exocyclic N-Arylation (Desired): Favored by bulky monodentate phosphines (BrettPhos family) and weak bases (carbonates) which promote coupling at the primary amine.

  • Endocyclic N-Arylation (Competitor): Often observed with copper catalysis (Chan-Lam) or less hindered Pd ligands.

  • Strategy: If regioselectivity is poor, protect the ring nitrogen (e.g., THP, SEM, Boc) to lock the tautomer and sterically block the ring nitrogens.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory "trap" caused by the aminopyrazole substrate.

G Pd0 L-Pd(0) Active Species OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Ar-X Coordination Substrate Binding (Amine Coordination) OxAdd->Coordination Aminopyrazole (Exocyclic NH2) Poison OFF-CYCLE TRAP (N-Heterocycle Coordination) OxAdd->Poison Aminopyrazole (Ring N) Deprotonation Deprotonation (Pd-Amido Complex) Coordination->Deprotonation Base (B:) RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlights the critical "Off-Cycle Trap" where the pyrazole ring nitrogen coordinates to Pd(II), arresting turnover. Bulky ligands (L) destabilize this trap.

Optimization Strategy: Component Selection

Ligand Selection Matrix
LigandClassBest For...Mechanism Note
tBuBrettPhos Dialkylbiaryl PhosphinePrimary Protocol. Unprotected aminopyrazoles; 5-membered heterocycles.Extremely bulky; prevents ring N-coordination; promotes reductive elimination.
BrettPhos Dialkylbiaryl PhosphinePrimary amines; high-throughput screening.Excellent for general primary amines, but tBuBrettPhos is superior for heterocycles.
Xantphos Bidentate BisphosphineProtected aminopyrazoles; aryl chlorides.Wide bite angle favors reductive elimination; requires protected substrates to avoid chelation.
JackiePhos Dialkylbiaryl PhosphineAmidation (coupling with amides).Specific geometry for amide coupling; useful if coupling an amide to a halopyrazole.
Base & Solvent Systems[1]
  • Weak Bases (Preferred): K2CO3, K3PO4, or Cs2CO3. These minimize side reactions and are generally sufficient when using highly active precatalysts.

  • Solvent: tBuOH (tert-Butanol) or tAmOH are superior for aminopyrazoles. The protic nature helps solubilize the base and may assist in the proton-transfer step of the catalytic cycle.

  • Strong Bases: LHMDS or NaOtBu. Use only if weak bases fail or for electron-deficient amines. Warning: Can lead to bis-arylation or deprotonation of the pyrazole NH.

Palladium Source

Avoid Pd2(dba)3 if possible. The dba ligand can inhibit reactions with challenging substrates like aminopyrazoles.

  • Recommendation: Use G3- or G4-Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G3). These release the active monoligated Pd(0) species immediately upon reduction by the amine/base, ensuring accurate stoichiometry and high activity.

Experimental Protocols

Protocol A: The "Gold Standard" (Unprotected Aminopyrazoles)

Based on Buchwald et al. methodology for 5-membered heterocycles.

Scope: Coupling of 3- or 4-aminopyrazoles (unprotected) with Aryl Bromides/Chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aminopyrazole (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (1–2 mol %)

  • Base: K2CO3 (anhydrous, micronized) (2.4 equiv)

  • Solvent: tBuOH (anhydrous) [Concentration: 0.25 M]

Procedure:

  • Setup: In a glovebox or under active Ar flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (if solid), Aminopyrazole , K2CO3 , and tBuBrettPhos Pd G3 .

  • Solvent Addition: Add anhydrous tBuOH . If the aryl halide is a liquid, add it at this stage via microliter syringe.

  • Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox.

  • Heating: Place in a pre-heated block at 80–100 °C . Stir vigorously (critical for heterogeneous bases) for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (3x). Dry organics over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients). Note: Aminopyrazoles are polar; consider using amine-functionalized silica if streaking occurs.

Protocol B: Electron-Deficient / Hindered Partners

For unreactive substrates where Protocol A shows <20% conversion.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2–4 mol %) or Xantphos Pd G3.

  • Base: LHMDS (1.0 M in THF) (2.2 equiv) or Cs2CO3.

  • Solvent: 1,4-Dioxane or Toluene [Concentration: 0.2 M].

Procedure:

  • Setup: Charge vial with solid reagents (Precatalyst, Ligand if using Pd2dba3, Aryl Halide, Aminopyrazole).

  • Solvent/Base: Add solvent, then add LHMDS dropwise at RT.

  • Heating: Seal and heat to 65–90 °C . Caution: LHMDS can decompose at very high temperatures over time; monitor conversion at 2h and 4h.

Troubleshooting & Failure Analysis

ObservationRoot CauseCorrective Action
No Conversion (Start Material recovered) Catalyst poisoning or oxidative addition failure.Switch to tBuBrettPhos (steric bulk). Increase temp to 110 °C. Ensure inert atmosphere (O2 kills active catalyst).
Dehalogenation (Ar-H formed)

-Hydride elimination or difficult reductive elimination.
Switch solvent to Dioxane or Toluene (avoid alcohols). Use a ligand with a larger bite angle (e.g., Xantphos) if using bidentates.
Bis-arylation Product is more nucleophilic than starting material.Use excess amine (1.5 equiv).[1] Switch to a weaker base (K2CO3) to avoid deprotonating the product.
Regioisomers (N-ring arylation) Competition from ring nitrogen.Protect the ring nitrogen (Boc, THP). Use tBuBrettPhos (sterics disfavor ring N approach).

Decision Tree for Condition Selection

DecisionTree Start Start: Aminopyrazole Coupling SubstrateType Is the Ring Nitrogen Protected? Start->SubstrateType Protected Yes (Boc, THP, SEM) SubstrateType->Protected Unprotected No (Free NH) SubstrateType->Unprotected ProtCond Standard Conditions: Xantphos or BrettPhos Cs2CO3 / Dioxane Protected->ProtCond UnprotType Substrate Class? Unprotected->UnprotType ClassA 3- or 4-Aminopyrazole (Standard) UnprotType->ClassA ClassB Highly Hindered / Electron Deficient UnprotType->ClassB CondA PROTOCOL A: tBuBrettPhos Pd G3 K2CO3 / tBuOH 100°C ClassA->CondA CondB PROTOCOL B: BrettPhos Pd G3 LHMDS / THF or Dioxane 65°C ClassB->CondB

Figure 2: Strategic flowchart for selecting reaction conditions based on substrate protection status and electronic properties.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). "Palladium-Catalyzed Conversion of Aryl Chlorides to Amines in Water." Journal of the American Chemical Society, 131(16), 5766–5768. Link

  • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). "Palladium-Catalyzed Amination of 3-Aminopyrazoles." Journal of Organic Chemistry, 71(19), 7449–7454. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C–N Cross-Coupling of 2-Aminothiazoles and Related Heterocycles." Organic Letters, 18(11), 2580–2583. Link

Sources

Application Note: Optimizing Regioselective N-Methylation of Pyrazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The pyrazole-piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib) and GPCR ligands. A critical synthetic challenge is the regioselective N-methylation of the pyrazole ring.[1] Due to annular tautomerism, alkylation typically yields a mixture of


- and 

-methyl regioisomers, which often possess vastly different biological activity profiles.

This Application Note provides a robust, self-validating workflow for:

  • Chemo-selective protection of the piperidine nitrogen.

  • Base-mediated N-methylation of the pyrazole core.

  • Chromatographic resolution of regioisomers.

  • Structural validation using 2D-NMR (NOESY/HMBC).

Strategic Analysis: The Regioselectivity Challenge

Mechanistic Causality

The pyrazole ring exists in a tautomeric equilibrium (


-isomer 


-isomer). When a substituent (e.g., a piperidine ring) is attached at

or

, the two nitrogens become non-equivalent.
  • Electronic Factors: The lone pair on the pyridine-like nitrogen (sp2) is the nucleophile.

  • Steric Factors: Bulky substituents on the piperidine ring or adjacent carbons can sterically hinder one nitrogen, favoring alkylation at the distal position.

  • The "Piperidine Problem": The secondary amine of the piperidine is significantly more nucleophilic than the pyrazole nitrogen (

    
     ~11 vs. ~2.5). It must  be protected (e.g., Boc, Cbz) prior to methylation to prevent quaternization.
    
Reaction Pathway Visualization

The following diagram illustrates the bifurcation point where regioisomers are formed.

G Start Piperidine-Pyrazole (Tautomeric Mix) Base Base (Cs2CO3/NaH) Deprotonation Start->Base Anion Pyrazolyl Anion (Resonance Hybrid) Base->Anion N1_Path Attack via N1 Anion->N1_Path Path A N2_Path Attack via N2 Anion->N2_Path Path B MeI + MeI (Electrophile) Prod_A Regioisomer A (Major/Minor depends on sterics) N1_Path->Prod_A Methylation Prod_B Regioisomer B (Major/Minor depends on sterics) N2_Path->Prod_B Methylation

Figure 1: Bifurcation pathway for pyrazole alkylation. The ratio of A:B is determined by the steric environment of the piperidine substituent and solvent polarity.

Experimental Protocols

Pre-requisite: Piperidine Protection

If your starting material has a free secondary amine, perform this step first.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Conditions:

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM, RT, 2h.
  • Why: Boc is stable to basic methylation conditions but easily removed with TFA later.

Protocol A: Cesium Carbonate Method (General Purpose)

This method is preferred for scale-up due to operational simplicity and the "Cesium Effect," where the large cation radius improves solubility and nucleophilicity in organic solvents.

Reagents:

  • Substrate: N-Boc-4-(1H-pyrazol-4-yl)piperidine (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF (Anhydrous) [Concentration: 0.1 M]

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the substrate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow, indicating anion formation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise via syringe.

    • Note: Cooling improves regioselectivity by reducing the kinetic energy available to overcome steric barriers at the more hindered nitrogen.

  • Reaction: Allow to warm to RT and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: Sodium Hydride Method (For Low Reactivity)

Use this if the pyrazole is electron-deficient (e.g., has electron-withdrawing groups) and


 fails to drive the reaction.

Reagents:

  • Base: NaH (60% dispersion in oil) (1.2 eq)

  • Solvent: THF or DMF (0°C to RT)

Procedure:

  • Suspend NaH in dry THF/DMF at 0°C.

  • Add substrate solution dropwise (evolution of

    
     gas). Stir 30 min.
    
  • Add MeI.[2]

  • Caution: This method is more aggressive and may lead to lower regioselectivity due to the highly reactive "naked" anion.

Purification & Isomer Resolution

Since regioselectivity is rarely 100:0, separation is required.

  • TLC Analysis: Regioisomers typically have different

    
     values (
    
    
    
    ). The more polar isomer (often the one with the methyl group closer to the piperidine nitrogen lone pair due to dipole alignment) elutes later.
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of 0-10% MeOH in DCM or 20-80% EtOAc in Hexanes.

  • Deprotection (Post-Separation):

    • Dissolve pure isomer in DCM. Add TFA (20% v/v). Stir 1h. Evaporate.

Structural Validation (Self-Validating System)

Crucial Step: You cannot rely on prediction alone. You must prove the position of the methyl group using 2D-NMR.

The NOESY/HMBC "Fingerprint"
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations (< 5 Å).

    • Isomer A (

      
      -Me): Strong NOE between N-Me protons  and the piperidine ring protons  (if sterically proximal) or specific pyrazole protons.
      
    • Isomer B (

      
      -Me): N-Me protons show NOE only to the adjacent pyrazole proton, lacking interaction with the piperidine scaffold.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for 3-bond coupling (

      
      ) between the N-Me protons  and the quaternary carbons  of the pyrazole ring.
      
Validation Workflow Diagram

Validation Sample Isolated Isomer NOESY Run NOESY NMR Sample->NOESY HMBC Run HMBC NMR Sample->HMBC Decision N-Me / Piperidine Interaction? NOESY->Decision ResultA Confirmed N1-Isomer (Proximal) Decision->ResultA Strong NOE ResultB Confirmed N2-Isomer (Distal) Decision->ResultB No NOE

Figure 2: NMR decision tree for assigning pyrazole regiochemistry.

Data Summary: Condition Optimization

Typical results for 4-(1H-pyrazol-4-yl)-N-Boc-piperidine methylation:

ParameterCondition ACondition BCondition C
Base


NaH
Solvent AcetoneDMFTHF
Temperature Reflux0°C

RT
0°C
Yield 85%92% 88%
Regio Ratio (N1:N2) ~1:1~3:1 ~1:1
Comment Slow reactionBest balance Fast, lower selectivity

References

  • Regioselectivity Mechanisms: Katritzky, A. R., et al. "Regioselectivity in the N-alkylation of pyrazoles." Heterocycles, 2005.[3] (General context via ScienceDirect).

  • Tofacitinib Synthesis (Process Chemistry): Deng, J., et al. "An Efficient and Alternative Method for Synthesis of Tofacitinib." Der Pharma Chemica, 2016.

  • NMR Characterization of Pyrazole Isomers: Kozmik, V., et al. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 2021.[4][5]

  • Advanced Silyl Methods: Yang, E., et al. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." Journal of Organic Chemistry, 2024.[6][7]

Sources

Using 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analysis of this request. My primary focus is understanding the application of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine as a kinase inhibitor scaffold. The request is for detailed application notes and protocols, so I'm honing in on that specific requirement.

Defining the Scope

I'm now clarifying the target audience and core requirements for this document. It's crucial this resonates with researchers and drug development experts. I'm focusing on editorial autonomy, emphasizing E-E-A-T principles with citations and a robust reference list. The visualization aspects are taking shape: I'm planning tables, step-by-step methods, and Graphviz diagrams for pathway illustration.

Targeting Kinase Inhibitors

I'm now focusing on the specific molecule, "1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine," as a potential kinase inhibitor scaffold. The combination of the methylpyrazole and aminopiperidine rings seems promising. I'll search for direct applications of this compound.

Analyzing the Chemical Structure

I'm now focusing on the compound's structure, "1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine," and how it appears to be a crucial building block. I'm seeing its potential as a scaffold for kinase inhibitor development, specifically for targets such as IRAK4, JNK, PI3K, CHK1, and MEK. The pyrazole and piperidine rings suggest interesting possibilities.

Defining the Narrative Structure

I'm now outlining the application note, starting with an introduction justifying the use of the scaffold, highlighting the advantages of its methylpyrazole and aminopiperidine rings. I'm structuring it as a guide, providing mechanistic insights on the kinase interaction, and detailed sections on physicochemical property modulation and synthetic approaches. The focus will be clear: a tool for kinase inhibitor design.

Developing Experimental Frameworks

I'm now detailing the experimental section. I've drafted protocols for scaffold functionalization via amidation and coupling. I will include in vitro kinase assays using TR-FRET. I'm also preparing a table to summarize Structure-Activity Relationship (SAR) data for R/S enantiomers and fluorinated compounds, focusing on IC50 and permeability. I'll visualize a drug design workflow and kinase binding interactions, ensuring strict DOT diagram guidelines.

Visualizing the Workflow

I've just visualized the drug discovery workflow as a DOT diagram. I've focused on using color-coded nodes for each stage, like high-throughput screening, scaffold selection, stereochemical optimization, in vitro kinase profiling, ADME/permeability testing, and lead selection, using a specific palette to maintain visual consistency for the workflow. I've also established contrast between fillcolor and fontcolor in all the nodes.

Refining the DOT Diagram

I'm now revising the workflow, implementing feedback from in silico modeling. I've corrected the DOT diagram's layout to represent the compound as a flexible scaffold. I am adjusting the node hierarchy for clarity and focusing on hit validation, SAR exploration, and ADME feedback loops for the synthesis of analogues and potent hits.

Developing the Synthesis Route

I've just been working on synthetic approaches. I am focusing on planning efficient routes for scaffold elaboration, and incorporating protecting group strategies for the amine. I'll need to explore the potential for late-stage functionalization to introduce diverse substituents on the pyrazole and piperidine rings and optimize yields. I am currently considering a convergent approach for enhanced efficiency, with key intermediate synthesis.

Mapping Kinase Binding Interactions

I'm now detailing the kinase-scaffold interactions using a DOT diagram. I've highlighted the pyrazole as a hinge binder via hydrogen bonding, and the piperidine ring for hydrophobic packing. I am also showing the 3-amino group interacting with the solvent, emphasizing its role in salt bridge formation, solubilization, and stereochemical control. I'm focusing on why these features were chosen, and not just the diagram.

Analyzing Initial Research

Framing Scaffold Utility

I'm now focusing on leveraging the combined 1-methylpyrazole and 3-aminopiperidine motifs. The JNK3 paper looks promising, and I'm extracting insights. The IRAK4 paper uses N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides and 3-aminopiperidine analogues, and I will be using those to build my application note. I am currently outlining the Application Note's structure, with sections on scaffold rationale, workflow, and experimental details, specifically building on the concepts of hinge-binding and stereochemical aspects.

Developing Experimental Protocols

I've progressed to outlining the experimental protocols. I will begin with scaffold functionalization using SNAr or Buchwald-Hartwig coupling, followed by in vitro kinase profiling using a TR-FRET assay. I'm prioritizing data presentation, specifically a SAR and physicochemical profiling table, followed by kinase binding interactions visualized in DOT Diagram 1. References are now being compiled.

Refining Hit-to-Lead Strategy

I'm now integrating ADME and permeability considerations using Caco-2/MDCK assays, and using these data to improve the SAR exploration. The workflow begins with hit validation, then SAR exploration, synthesized analogues, and in vitro kinase profiling. The program proceeds to lead selection, and in vivo efficacy depending on the ADME profile of the developed compounds. I am now working on Draft DOT Diagram 2, focusing on the kinase hinge region interactions.

Visualizing Scaffold Interactions

I'm now visualizing the mechanistic interactions. I'm focusing on how the pyrazole, piperidine, and amine groups of my scaffold interact within a kinase ATP-binding pocket. Specifically, I'm thinking about the hydrogen bonding potential of the pyrazole, the hydrophobic packing with the piperidine, and the impact of the amine on the water network. This framework is essential to communicate the design rationale effectively.

Elaborating Solubility Advantages

I'm now focusing on the 3-aminopiperidine ring's impact, considering it does more than add structure. It modulates the molecule's pKa, boosting water solubility and providing a rigid route to position the amine. I'm also ensuring the SNAr coupling's integrity with LC-MS, analyzing an aliquot for the right mass peak and disappearance of starting material before I do any workup. The references I'm using are:,, and.

Formatting References Precisely

I'm now focusing on formatting the References section to adhere strictly to publication style guidelines. I'm prioritizing accuracy, especially with the URLs, and making sure to use the provided grounding tool's URLs. I'm verifying all sources to guarantee the correct format for the references: Title, Source, URL, using DOI links when available.

Application Note: Preparation of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine hydrochloride . Unlike simple nucleophilic aromatic substitutions (


) which often fail with electron-rich unactivated pyrazoles, this protocol utilizes a Buchwald-Hartwig cross-coupling  strategy to install the pyrazole moiety onto the piperidine ring, followed by a controlled acidolytic deprotection. This guide emphasizes critical process parameters (CPPs) to minimize regioisomeric byproducts and ensure high salt purity suitable for biological assays.

Retrosynthetic Analysis & Strategy

Strategic Rationale

The target molecule consists of a basic secondary amine (piperidine) linked to a 1-methyl-pyrazole core.

  • Challenge: The 5-position of 1-methyl-1H-pyrazole is not sufficiently electrophilic for standard

    
     displacement of a halide by a secondary amine without strong electron-withdrawing activating groups (e.g., -CN, -NO2).
    
  • Solution: Palladium-catalyzed C-N bond formation is the superior method, offering high yields and functional group tolerance.

  • Protecting Group: The primary amine on the piperidine (position 3) must be protected (Boc) to prevent catalyst poisoning and competitive coupling.

Reaction Scheme (Graphviz)

ReactionScheme SM1 5-Bromo-1-methyl- 1H-pyrazole Inter Intermediate: tert-Butyl (1-(1-methyl-1H-pyrazol- 5-yl)piperidin-3-yl)carbamate SM1->Inter Pd2(dba)3, XPhos NaOtBu, Toluene 100°C, 12h SM2 tert-Butyl piperidin-3- ylcarbamate SM2->Inter Product Target Salt: 1-(1-methyl-1H-pyrazol-5-yl) piperidin-3-amine HCl Inter->Product 4M HCl in Dioxane RT, 2h (Deprotection)

Figure 1: Synthetic route utilizing Buchwald-Hartwig amination followed by Boc-deprotection.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]RoleCritical Spec
5-Bromo-1-methyl-1H-pyrazole 1150617-54-11.0ElectrophilePurity >97%
tert-Butyl piperidin-3-ylcarbamate 215396-45-51.2NucleophileEnantiopure (if chiral req.)
Pd2(dba)3 51364-51-30.02CatalystStore under Argon
XPhos 564483-18-70.04LigandWhite crystalline solid
NaOtBu 865-48-51.5BaseMoisture sensitive
Toluene 108-88-3-SolventAnhydrous (<50 ppm H2O)
4M HCl in Dioxane -5.0AcidTitrate if old
Equipment
  • Reaction Vessel: 2-neck round bottom flask with reflux condenser and inert gas inlet.

  • Heating: Oil bath with digital temperature control (accuracy ±1°C).

  • Purification: Flash chromatography system (Silica gel 60, 230-400 mesh).

Detailed Protocol

Phase 1: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize tert-butyl (1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate.

  • Inert Setup: Flame-dry a 100 mL 2-neck flask and cool under a stream of Argon.

  • Charging Solids: Add 5-Bromo-1-methyl-1H-pyrazole (1.61 g, 10.0 mmol), tert-Butyl piperidin-3-ylcarbamate (2.40 g, 12.0 mmol), and NaOtBu (1.44 g, 15.0 mmol).

    • Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.

  • Catalyst Addition: Add Pd2(dba)3 (183 mg, 0.2 mmol, 2 mol%) and XPhos (190 mg, 0.4 mmol, 4 mol%).

    • Why XPhos? XPhos is exceptionally effective for coupling sterically hindered secondary amines and electron-rich heteroaryl halides [1].

  • Solvent & Degassing: Add anhydrous Toluene (20 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Reaction: Heat to 100°C for 12–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). Product typically stains yellow/brown with Ninhydrin (after heating) or UV active.

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (30 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Gradient: 10%

    
     50% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85% as a pale yellow solid/oil.

Phase 2: Deprotection & Salt Formation

Objective: Isolate the final HCl salt.

  • Dissolution: Dissolve the intermediate (approx. 2.5 g) in Dichloromethane (DCM) (10 mL).

  • Acidification: Add 4M HCl in Dioxane (12.5 mL, ~5 equiv) dropwise at 0°C.

  • Reaction: Remove ice bath and stir at RT for 2–3 hours.

    • Observation: A white precipitate should begin to form within 30 minutes.

  • Isolation:

    • Add Diethyl Ether (Et2O) (30 mL) to complete precipitation.

    • Filter the solid under a nitrogen blanket (the salt may be hygroscopic).

    • Wash the cake with Et2O (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Analytical Validation & QC

Expected Data
TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (AUC)Monitor at 254 nm.
1H NMR (DMSO-d6)

8.5-9.0 (br s, 3H, NH3+), 7.3 (d, 1H, Pyrazole), 5.8 (d, 1H, Pyrazole), 3.6 (s, 3H, N-Me).
Absence of Boc singlet (~1.4 ppm) confirms deprotection.
Appearance White to off-white solidHygroscopic; store in desiccator.
Troubleshooting Guide
  • Low Coupling Yield: Ensure Toluene is anhydrous. Oxygen kills the Pd catalyst—sparge longer. If conversion is stalled, add 1 mol% more catalyst.

  • Sticky Salt: If the HCl salt is an oil, triturate with acetonitrile or acetone instead of ether.

  • Regioselectivity Issues: The 1-methyl group on the pyrazole directs coupling to the 5-position (sterically accessible compared to N-arylation sites). No regioisomers are expected with this starting material.

Process Workflow (Graphviz)

Workflow Start Start: Crude Reaction Mixture Filter Filter through Celite (Remove Pd/Salts) Start->Filter Evap Evaporate Solvent Filter->Evap Purify Flash Chromatography (EtOAc/Hexane) Evap->Purify Deprotect Add 4M HCl/Dioxane Stir 2h @ RT Purify->Deprotect Precip Add Et2O to Precipitate Deprotect->Precip Isolate Filtration & Vacuum Dry Precip->Isolate

Figure 2: Step-by-step isolation and purification workflow.[2]

References

  • Buchwald, S. L., et al. (2008). "Ligand-Promoted Palladium-Catalyzed Cross-Coupling Reactions: A General Method for the Synthesis of N-Heteroaryl Amines." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem. (2025).[1] "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem Technical Library.

Sources

Scalable synthesis route for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Abstract

The 1-(heteroaryl)piperidin-3-amine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. This application note provides a detailed, scalable, and robust three-step synthetic route for the preparation of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine. The strategy is centered around a highly efficient palladium-catalyzed Buchwald-Hartwig amination to couple the core heterocyclic fragments. Each protocol is designed with scalability in mind, addressing common challenges in process development such as regioselectivity, purification, and operational efficiency. This guide is intended for researchers, chemists, and process scientists in the pharmaceutical and biotechnology industries.

Introduction and Strategic Overview

The target molecule, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine, is comprised of two key nitrogen-containing heterocycles: a 1-methylpyrazole and a 3-aminopiperidine. A convergent synthetic approach is optimal for maximizing yield and flexibility. Our retrosynthetic analysis identifies a carbon-nitrogen bond between the pyrazole C5 position and the piperidine N1 position as the key disconnection. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.[1]

The chosen forward synthesis strategy is as follows:

  • Preparation of Key Intermediates : Synthesis of 5-halo-1-methyl-1H-pyrazole and acquisition of a commercially available, orthogonally protected 3-aminopiperidine derivative.

  • Buchwald-Hartwig C-N Coupling : Palladium-catalyzed amination to connect the two heterocyclic fragments. This method is renowned for its functional group tolerance and high yields.[1][2]

  • Final Deprotection : Removal of the protecting group on the piperidine C3-amine to yield the final product.

This convergent route offers significant advantages for scalability, including the ability to prepare and purify intermediates in large quantities before the critical and often costly cross-coupling step.

G cluster_products Final Product & Precursors cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials Target 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Protected_Target N-Boc Protected Intermediate Protected_Target->Target Acidic Deprotection Coupling Buchwald-Hartwig C-N Coupling Coupling->Protected_Target Py_Halide 5-Bromo-1-methyl-1H-pyrazole Py_Halide->Coupling Pip_Amine tert-butyl piperidin-3-ylcarbamate Pip_Amine->Coupling Py_Precursor Pyrazole Precursors (e.g., 1,3-dicarbonyls) Py_Precursor->Py_Halide Regioselective Pyrazole Formation & Bromination Pip_Precursor Protected 3-Aminopiperidine (Commercial) Pip_Precursor->Pip_Amine Direct Use

Figure 1: Retrosynthetic analysis and overall workflow for the synthesis.

Part A: Synthesis of Key Intermediate: 5-Bromo-1-methyl-1H-pyrazole

The regioselective synthesis of substituted pyrazoles is a classic challenge.[3][4] Using methylhydrazine with a symmetric 1,3-dielectrophile or a precursor that directs regiochemistry is crucial. An effective method is the cyclocondensation of methylhydrazine with a suitable three-carbon synthon, followed by bromination.

Protocol A1: Two-Step Synthesis of 5-Bromo-1-methyl-1H-pyrazole

Step 1: Synthesis of 1-methyl-1H-pyrazole

This protocol utilizes the reaction of methylhydrazine with malondialdehyde tetraethyl acetal, which hydrolyzes in situ to malondialdehyde.

  • Reagents:

    • Methylhydrazine (1.0 equiv)

    • Malondialdehyde tetraethyl acetal (1.05 equiv)

    • Hydrochloric acid (conc., ~2.0 equiv)

    • Water, Diethyl ether, Sodium hydroxide (for workup)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add water and concentrated hydrochloric acid. Cool the solution in an ice bath to 0-5 °C.

    • Slowly add methylhydrazine to the acidic solution, keeping the temperature below 10 °C.

    • In a separate funnel, add malondialdehyde tetraethyl acetal. Add it dropwise to the stirred reaction mixture over 30 minutes.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 100-105 °C) for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction to room temperature. Carefully basify the mixture to pH > 10 by the slow addition of concentrated sodium hydroxide solution, while cooling in an ice bath.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole. Caution: The product is volatile.

Step 2: Bromination to 5-Bromo-1-methyl-1H-pyrazole

  • Reagents:

    • 1-methyl-1H-pyrazole (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.0 equiv)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve the crude 1-methyl-1H-pyrazole in acetonitrile in a flask protected from light.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by GC-MS until the starting material is consumed.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and then with saturated sodium thiosulfate solution to quench any remaining bromine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-bromo-1-methyl-1H-pyrazole.

Compound Expected Yield Key Analytical Data
1-methyl-1H-pyrazole 75-85%¹H NMR (CDCl₃): δ 7.45 (d, 1H), 7.35 (d, 1H), 6.20 (t, 1H), 3.85 (s, 3H). MS (EI): m/z = 82.1.
5-Bromo-1-methyl-1H-pyrazole 80-90%¹H NMR (CDCl₃): δ 7.40 (d, 1H), 6.25 (d, 1H), 3.80 (s, 3H). MS (EI): m/z = 160.0, 162.0 (Br isotopes).

Part B: Palladium-Catalyzed C-N Coupling

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency is highly dependent on the choice of catalyst, ligand, base, and solvent.[5] For coupling with a secondary amine like a piperidine, sterically hindered phosphine ligands (e.g., biarylphosphines) are often required to promote the reductive elimination step and prevent catalyst decomposition.[1]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-(Br)L₂ OxAdd->Complex1 Base Base (e.g., NaOtBu) Complex1->Base + R₂NH Complex2 Ar-Pd(II)-(NR₂)L₂ Base->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol B1: Synthesis of tert-butyl (1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate
  • Reagents & Equipment:

    • 5-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

    • tert-butyl piperidin-3-ylcarbamate (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

    • XPhos or RuPhos (0.02-0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

    • Schlenk flask or similar reactor for inert atmosphere chemistry

  • Procedure:

    • Inert Atmosphere Setup: Assemble the reaction flask, equip it with a condenser and magnetic stirrer, and purge thoroughly with an inert gas (Argon or Nitrogen).

    • Reagent Addition: To the flask, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

    • Add the 5-bromo-1-methyl-1H-pyrazole and tert-butyl piperidin-3-ylcarbamate.

    • Add the anhydrous solvent via cannula or syringe.

    • Reaction: Heat the mixture to 90-110 °C. The reaction is typically complete within 4-24 hours.

    • Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of the bromo-pyrazole starting material.

    • Work-up: Cool the reaction mixture to room temperature. Quench carefully with water. Dilute with a suitable organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product is often a thick oil or solid. It can be purified by flash column chromatography on silica gel or by crystallization.

Parameter Recommendation for Scale-up Rationale
Catalyst Use pre-formed Pd-ligand complexes (precatalysts) for better consistency.Avoids variability in activating the Pd(0) source.
Ligand XPhos, RuPhos, or BrettPhos are excellent choices.These bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[5]
Base Sodium tert-butoxide is effective. K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.The strong, non-nucleophilic base is required to deprotonate the amine. Alkoxides are generally very effective.[2]
Solvent Toluene or Dioxane.Aprotic, non-coordinating solvents that can withstand the required temperatures are necessary.

Part C: Final Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is a standard transformation, typically achieved under acidic conditions.

Protocol C1: Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine
  • Reagents:

    • tert-butyl (1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) or Dioxane (as solvent)

    • Saturated sodium bicarbonate solution (for workup)

  • Procedure:

    • Dissolve the Boc-protected intermediate from Part B in dichloromethane or dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of the acidic solution (e.g., 5-10 equivalents of TFA or a 4M HCl solution).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by LC-MS for the loss of the Boc group (mass loss of 100 amu).

    • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in water and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is >10.

    • Extract the free amine product into an organic solvent such as dichloromethane or ethyl acetate (multiple extractions).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

    • Salt Formation (Optional but Recommended): For improved stability and handling, the free amine can be converted to its hydrochloride salt. Dissolve the final product in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the salt, which can then be collected by filtration.

Compound Expected Yield Key Analytical Data
1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine 90-98%¹H NMR and ¹³C NMR will show the absence of Boc group signals (e.g., the peak at ~1.4 ppm in ¹H and ~80 ppm in ¹³C). MS (ESI+): m/z = 195.1 (M+H)⁺.

Conclusion and Scalability Insights

This application note outlines a robust and scalable three-step synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine with an overall yield that is suitable for large-scale production. The key Buchwald-Hartwig amination step provides a reliable method for constructing the central C-N bond.

Key considerations for scaling this process include:

  • Metal Removal: Residual palladium from the coupling reaction must be removed to meet regulatory requirements (typically <10 ppm). This can be achieved through filtration, treatment with metal scavengers, or crystallization.

  • Safety: The use of pyrophoric reagents like NaOtBu requires careful handling and engineering controls at scale. The exothermicity of acid-base neutralizations must also be managed.

  • Solvent Selection: Minimizing the use of chlorinated solvents (DCM) and ethers is preferable for green chemistry and safety. Alternative solvents for extraction and purification should be explored during process development.

  • Crystallization: Developing a robust crystallization for the final product or its salt form is critical for ensuring high purity and good handling characteristics on a large scale.

References

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  • S. Kumar, et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B, 1184-1189. Available from: [Link]

  • M. C. D'Elia, et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3326. Available from: [Link]

  • A. R. Moormann (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available from: [Link]

  • H. Togo, et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. Available from: [Link]

  • A. L. P. de Souza, et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(9), 1183. Available from: [Link]

  • N. J. Turner, et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(52), 7071-7074. Available from: [Link]

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  • A. F. G. Bongers, et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. Available from: [Link]

  • ResearchGate (2019). Large-scale synthesis of 1H-pyrazole. Available from: [Link]

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  • Pearson+. Show how to synthesize the following amines from the indicated starting materials by reductive amination. Available from: [Link]

  • A. Allam, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • S. M. Riyadh, et al. (2010). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available from: [Link]

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  • E. A. V. Rusu, et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]

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  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Available from: [Link]

  • C. P. F. Camacho (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Seton Hall University Dissertations and Theses (ETDs). Available from: [Link]

  • S. G. Kauthale, et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

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  • A. McNally, et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available from: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine is a critical process in the development of various pharmacologically active molecules. Researchers often face challenges in optimizing reaction conditions to achieve high yields and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common synthetic hurdles encountered in the laboratory. We will focus on the two most prevalent and effective synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and a two-step reductive amination sequence.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine?

A1: The two most reliable and widely-used methods are:

  • Buchwald-Hartwig Amination: This involves a palladium-catalyzed cross-coupling reaction between a 5-halo-1-methyl-1H-pyrazole (e.g., 5-bromo- or 5-iodo-1-methyl-1H-pyrazole) and a protected piperidin-3-amine, followed by deprotection. This is a direct and powerful method for forming the key C-N bond between the pyrazole and piperidine rings.[1][2]

  • Reductive Amination: This is typically a two-step approach starting with the N-arylation of piperidin-3-one with a 5-halo-1-methyl-1H-pyrazole to form 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-one. The resulting ketone is then converted to the target amine via reductive amination.[3][4]

Q2: Which starting materials are needed for these routes?

A2:

  • For Buchwald-Hartwig: You will need 5-bromo- or 5-iodo-1-methyl-1H-pyrazole, a suitable protected piperidin-3-amine (e.g., tert-butyl (piperidin-3-yl)carbamate), a palladium catalyst, a phosphine ligand, and a strong base.[1]

  • For Reductive Amination: You will need 5-bromo- or 5-iodo-1-methyl-1H-pyrazole, piperidin-3-one (often as a hydrochloride salt), a catalyst system for the initial N-arylation, followed by an ammonia source (like ammonium acetate) and a selective reducing agent (like sodium triacetoxyborohydride) for the second step.[5]

Q3: What are the expected yields for this synthesis?

A3: Yields are highly dependent on the chosen route, optimization of reaction conditions, and scale. With proper optimization, Buchwald-Hartwig amination can often provide yields in the range of 70-90%. The reductive amination route involves two steps, with each step typically yielding 60-85%, resulting in an overall yield of 35-70%.

Q4: How can I reliably monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Use a solvent system like 10-20% methanol in dichloromethane with 1% triethylamine to visualize the polar amine product. Staining with ninhydrin can help detect the primary amine.

  • LC-MS: This is the preferred method as it provides unambiguous confirmation of the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z).

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Route A: Buchwald-Hartwig Amination

Problem 1: Low or no conversion of the 5-halo-1-methyl-1H-pyrazole.

  • Possible Cause & Solution: The catalytic system is likely inactive or inefficient. The choice of ligand is critical for coupling with N-heterocycles.

    • Ligand Choice: Standard ligands may not be effective. Sterically hindered, electron-rich biarylphosphine ligands are often required to facilitate the reductive elimination step.[2] Consider using ligands like tBuDavePhos or GPhos-type ligands, which have shown success in coupling amines with five-membered heterocycles.[1][6]

    • Catalyst & Precatalyst: Ensure your palladium source (e.g., Pd₂(dba)₃ or a precatalyst) is of high quality. Precatalysts can sometimes offer more consistent results by ensuring the generation of the active Pd(0) species.

    • Base Strength: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are standard choices.[1] Using a weaker base like Cs₂CO₃ may not be sufficient to deprotonate the amine.

    • Solvent Purity: Use anhydrous, degassed solvents (e.g., toluene, dioxane). Oxygen can deactivate the Pd(0) catalyst.

Problem 2: A significant amount of 1-methyl-1H-pyrazole (dehalogenated byproduct) is forming.

  • Possible Cause & Solution: This side reaction is common and often competes with the desired C-N bond formation.[7] It can be promoted by certain ligands or reaction conditions.

    • Mechanism: Dehalogenation can occur via a β-hydride elimination from the palladium-amide intermediate or other pathways.

    • Mitigation:

      • Lower the Temperature: While this may slow the reaction, it can disproportionately reduce the rate of dehalogenation.

      • Change the Ligand: Some ligands are more prone to promoting dehalogenation. Experiment with a different class of bulky ligands.

      • Use a Milder Base: If possible, switching to a slightly weaker base like K₃PO₄ might help, but this could also reduce the rate of the desired reaction.

Route B: Reductive Amination of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-one

Problem 1: Low yield in the first step (N-arylation of piperidin-3-one).

  • Possible Cause & Solution: This is a Buchwald-Hartwig reaction and is subject to the same issues as described above (catalyst, ligand, base). However, the presence of the ketone can introduce new challenges.

    • Substrate Instability: Piperidin-3-one can be unstable, especially under basic conditions. Consider using its hydrochloride salt and an extra equivalent of base.

    • Competitive Binding: The ketone's oxygen atom can coordinate to the palladium center, potentially inhibiting catalysis. Ensure your ligand has a strong affinity for palladium.

Problem 2: The reductive amination step is inefficient, and the ketone starting material is recovered.

  • Possible Cause & Solution: The formation of the intermediate iminium ion is likely the issue.

    • pH Control: Iminium ion formation is pH-dependent. The reaction often benefits from a slightly acidic catalyst, such as acetic acid, to facilitate dehydration.

    • Ammonia Source: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a solution of ammonia in methanol) to drive the equilibrium towards the iminium ion.

    • Dehydrating Agent: Adding a dehydrating agent like molecular sieves can help remove the water formed during imine formation.

Problem 3: The ketone is reduced to an alcohol byproduct (1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-ol).

  • Possible Cause & Solution: The reducing agent is not selective enough.

    • Choice of Reductant: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is ideal for this transformation as it preferentially reduces the protonated iminium ion over the ketone.[3][5] Stronger reducing agents like sodium borohydride (NaBH₄) will readily reduce the ketone, leading to the alcohol byproduct. Add STAB only after allowing time for the imine to form.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative. All experiments should be conducted with appropriate safety precautions in a certified fume hood.

Protocol A: Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction vial, add 5-bromo-1-methyl-1H-pyrazole (1.0 mmol), tert-butyl (piperidin-3-yl)carbamate (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and tBuDavePhos (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or dichloromethane with trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitor by LC-MS).

  • Final Isolation: Concentrate the reaction mixture. If desired, neutralize with a base (e.g., aq. NaHCO₃) and extract the free amine with dichloromethane, or triturate with ether to precipitate the HCl salt.

Protocol B: Reductive Amination

Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-one

  • Follow steps 1-6 from Protocol A, but use piperidin-3-one hydrochloride (1.2 mmol) and an additional equivalent of sodium tert-butoxide (total 2.6 mmol). Purify to obtain the ketone intermediate.

Step 2: Reductive Amination of the Ketone

  • Setup: To a round-bottom flask, add 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-one (1.0 mmol), ammonium acetate (7.0 mmol), and methanol (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at room temperature for 12-24 hours until the reaction is complete as monitored by LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-15% methanol in dichloromethane containing 1% triethylamine).

Section 4: Data & Workflow Visualization

Data Tables

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Characteristics
Pd₂(dba)₃ tBuDavePhos NaOtBu Toluene High activity, good for sterically hindered amines.[1]
Pd(OAc)₂ XPhos K₃PO₄ Dioxane Broad scope, often tolerant of functional groups.

| GPhos Precatalyst | (Internal) | KOtBu | THF/Toluene | Efficient for five-membered heterocycles.[6] |

Table 2: Comparison of Reducing Agents for Reductive Amination | Reagent | Abbreviation | Selectivity | Typical Conditions | | :--- | :--- | :--- | :--- | | Sodium Triacetoxyborohydride | STAB | High (Iminium > Ketone) | Acidic/Neutral, CH₂Cl₂, MeOH | The preferred reagent for one-pot reductive aminations.[3] | | Sodium Cyanoborohydride | NaBH₃CN | Good (Iminium > Ketone) | Mildly Acidic (pH 3-6) | Effective, but requires pH control and generates toxic HCN upon quenching with strong acid. | | Sodium Borohydride | NaBH₄ | Low (Reduces both) | Protic Solvents (MeOH, EtOH) | Not recommended for one-pot procedures due to lack of selectivity. |

Diagrams

Troubleshooting_Yield start Low Yield Observed route Which Synthetic Route? start->route bw_q1 Problem? route->bw_q1 Buchwald-Hartwig ra_q1 Problem? route->ra_q1 Reductive Amination bw Buchwald-Hartwig bw_a1 Low / No Conversion bw_q1->bw_a1 bw_a2 Dehalogenation bw_q1->bw_a2 bw_s1 Check Catalyst System: - Use bulky phosphine ligand (e.g., tBuDavePhos) - Use strong base (NaOtBu) - Ensure inert conditions bw_a1->bw_s1 bw_s2 Modify Conditions: - Lower reaction temperature - Screen different ligands - Use milder base if possible bw_a2->bw_s2 ra Reductive Amination ra_a1 Ketone Recovered ra_q1->ra_a1 ra_a2 Alcohol Byproduct ra_q1->ra_a2 ra_s1 Promote Imine Formation: - Use large excess of NH4OAc - Add catalytic acetic acid - Use molecular sieves ra_a1->ra_s1 ra_s2 Use Selective Reductant: - Switch to Sodium Triacetoxyborohydride (STAB) - Add reductant AFTER imine formation ra_a2->ra_s2 Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)-X]L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)-NHR'R'']L₂⁺ oa_complex->amine_complex Amine Coordination (+ R'R''NH) amide_complex [Ar-Pd(II)-NR'R'']L₂ amine_complex->amide_complex Deprotonation (- Base-H⁺) amide_complex->pd0 Reductive Elimination (+ Ar-NR'R'') legend_title Mechanism Steps:

Caption: Catalytic Cycle of Buchwald-Hartwig Amination. [2][8]

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  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing). URL: [Link]

  • Buchwald–Hartwig amination - Wikipedia. URL: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. URL: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. URL: [Link]

Sources

Technical Support Center: Solving Regioselectivity in Pyrazole N-Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Tautomer Trap"

You are likely reading this because your pyrazole methylation yielded a frustrating mixture of isomers (often 60:40 or 70:30), requiring tedious chromatographic separation.

The core issue is annular tautomerism . Unlike pyrrole or pyridine, unsubstituted pyrazoles exist in a rapid equilibrium where the proton shuttles between N1 and N2. When you introduce a base (e.g., K₂CO₃, NaH), you form a pyrazolate anion. This anion is an ambident nucleophile. The regioselectivity of the subsequent methylation is determined by a battle between steric hindrance and electronic density , often leading to mixtures unless specific "control elements" are introduced.

This guide moves beyond standard textbook answers to provide field-tested strategies for forcing regioconvergence.

Module 1: Diagnostics (Why am I getting a mixture?)

Q1: My pyrazole has a bulky group. Why isn't it directing methylation to the other nitrogen?

A: Sterics are the dominant factor, but they are not absolute. In the pyrazolate anion, the negative charge is delocalized.[1]

  • The Rule of Thumb: Alkylation prefers the nitrogen distal (furthest) from the bulky substituent to minimize steric clash in the transition state.

  • The Failure Point: If your "bulky" group is planar (like a phenyl ring) or flexible, it may rotate to minimize steric impact, allowing the "wrong" isomer to form. Furthermore, if the "bulky" group is also an Electron Withdrawing Group (EWG) (e.g.,

    
    ), it inductively pulls electron density away from the adjacent nitrogen, making the distal nitrogen more nucleophilic—reinforcing the steric preference. However, if the bulky group is an Electron Donating Group (EDG), it can increase the nucleophilicity of the proximal nitrogen, fighting against the steric bias.
    
Q2: How do solvents influence the N1:N2 ratio?

A: Solvents are your most powerful "tuning knob" after substrate design.

  • Polar Aprotic (DMF, DMSO): These solvate cations well (leaving the pyrazolate anion "naked" and highly reactive). This often leads to low selectivity because the reaction is fast and controlled by electrostatics rather than thermodynamics.

  • Fluorinated Solvents (TFE, HFIP): These are hydrogen-bond donors. They can solvate the nitrogen lone pairs or the leaving group of the alkylating agent. Recent literature suggests that fluorinated alcohols can significantly shift selectivity towards N1 by forming specific H-bond networks that shield one nitrogen or stabilize specific transition states.

Q3: Does the choice of base cation (Li+ vs K+ vs Cs+) matter?

A: Yes, via the Coordination Effect .

  • Small Cations (Li+, Na+): Tightly coordinate to the hardest nucleophilic center (often the N with the highest charge density). This can block that site, forcing alkylation to the other N.

  • Large Cations (Cs+, K+): Form looser ion pairs. This allows the "intrinsic" nucleophilicity of the anion (governed by sterics/electronics) to dominate.

  • Chelation: If your pyrazole has a donor group (e.g., 2-pyridyl) at C3/5, the metal cation can chelate between the pyridine N and the pyrazole N, locking the conformation and exclusively directing alkylation to the other nitrogen.

Module 2: Visualizing the Mechanism

The following diagram illustrates the decision logic and mechanistic pathways determining regioselectivity.

PyrazoleSelectivity node_start Starting Material: Unsymmetrical Pyrazole node_base Deprotonation (Base) node_start->node_base node_anion Pyrazolate Anion (Ambident Nucleophile) node_base->node_anion node_steric Steric Control Pathway (Bulky R-Group) node_anion->node_steric Dominant Factor node_electronic Electronic Control Pathway (EWG/EDG Effects) node_anion->node_electronic Secondary Factor node_coordination Coordination Control (Chelation/Solvent) node_anion->node_coordination Optimization Knob node_product_major Major Isomer (Target) node_steric->node_product_major Attack at Distal N node_electronic->node_product_major EWG at C3 directs to N1 node_product_minor Minor Isomer (Impurity) node_electronic->node_product_minor EDG at C3 competes node_coordination->node_product_major Specific Cation/Solvent

Caption: Mechanistic flow of pyrazole N-methylation showing the three primary control vectors: Sterics, Electronics, and Coordination.

Module 3: Advanced Strategies (The "Fixes")

If standard MeI/K₂CO₃ conditions fail, employ these high-fidelity protocols.

Strategy A: The "Bulky Silyl" Masking Protocol

Best for: Substrates where sterics are insufficient to control selectivity. Instead of using methyl iodide directly, use a bulky silyl-methyl reagent. The extreme bulk forces the reagent to the least hindered nitrogen with high selectivity (>95:5). The silyl group is then removed to leave the methyl.

The Reagent: (Chloromethyl)triisopropoxysilane (TIPS-CH₂Cl).

Protocol:

  • Alkylation: React Pyrazole (1.0 eq) with TIPS-CH₂Cl (1.2 eq) and KHMDS (1.2 eq) in THF at 0°C to RT.

  • Mechanism: The massive TIPS group makes attack at the hindered nitrogen kinetically impossible.

  • Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) or CsF in wet DMF. The silicon is cleaved, leaving the N-Methyl group.

  • Result: High regioselectivity for the less hindered isomer.

Strategy B: Solvent Switching (The Fluorine Effect)

Best for: Process chemistry where new reagents (like silyl chlorides) are too expensive. Switching from DMF to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

Protocol:

  • Dissolve Pyrazole (1.0 eq) in HFIP (0.2 M).

  • Add Methyl Iodide (1.5 eq).

  • Note: Bases are often not needed if the pyrazole is neutral, but mild bases like K₂CO₃ can be used if solubility is an issue.

  • Mechanism: HFIP hydrogen bonds strongly to the N-lone pairs. This solvation shell is sensitive to the steric environment, often enhancing the steric differentiation between N1 and N2.

Module 4: Quantitative Comparison of Methods

MethodReagentsPrimary DriverTypical Selectivity (N1:N2)ProsCons
Standard MeI, K₂CO₃, DMFElectrostatics60:40 to 80:20Cheap, fastPoor selectivity, difficult purification
Silyl Masking TIPS-CH₂Cl, KHMDSExtreme Sterics>95:5Highest selectivity Two steps, expensive reagent
Fluorinated Solvent MeI, HFIPH-Bonding/Solvation85:15 to 95:5One step, cleanHFIP is expensive and corrosive
Mitsunobu MeOH, DIAD, PPh₃pKa / StericsVariableMild conditionsAtom uneconomical, difficult byproduct removal

Module 5: Troubleshooting Decision Tree

Use this logic flow to select the correct experimental path.

DecisionTree start START: Regioselectivity Issue q1 Is the Pyrazole Symmetrical? start->q1 end_sym No Issue (Single Product) q1->end_sym Yes q2 Is there a Bulky Group (t-Bu, Ph, CF3) at C3/C5? q1->q2 No path_std Try Standard Conditions (K2CO3 / MeI / DMF) q2->path_std Yes (Sterics might work) soln_silyl USE STRATEGY A: Bulky Silyl Reagent (TIPS-CH2Cl) q2->soln_silyl No (Sterics weak) q3 Did Standard Conditions Fail? (Ratio < 90:10) path_std->q3 q3->end_sym No (Success) q4 Is Cost/Scale the Limiting Factor? q3->q4 Yes (Failure) q4->soln_silyl No (Need purity) soln_hfip USE STRATEGY B: Fluorinated Solvent (HFIP / MeI) q4->soln_hfip Yes (Need cheaper method)

Caption: Decision tree for selecting the optimal N-methylation protocol based on substrate properties and project constraints.

References

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry, 2024. [Link] (Source for the "Bulky Silyl" Strategy A)

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017.[2] [Link] (Source for electronic and steric effects analysis)

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society, 2024.[3] [Link] (Source for advanced condition optimization logic)

Sources

Technical Support Center: Separation of N-Methyl Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for researchers encountering challenges in the separation and identification of


-methyl pyrazole regioisomers.

Ticket ID: PYR-ISO-001 Topic: Distinguishing and Separating 1,3- vs. 1,5-Substituted


-Methyl Pyrazoles
Assigned Specialist:  Senior Application Scientist, Separation Technologies

Core Concept: The "N1 vs. N2" Ambiguity

Before troubleshooting, we must align on nomenclature. In the alkylation of an asymmetric pyrazole (e.g., 3-substituted pyrazole), two regioisomers are formed. While bench chemists often refer to these as "N1" and "N2" alkylation products, IUPAC nomenclature requires re-numbering so that the nitrogen bearing the methyl group is always position 1.

  • The "1,3-Isomer" (Often called N1-alkyl): The methyl group is on the nitrogen distal to the substituent. This is typically the thermodynamically more stable isomer and is often less polar.

  • The "1,5-Isomer" (Often called N2-alkyl): The methyl group is on the nitrogen proximal to the substituent. This creates steric clash (buttressing effect), often twisting the substituent out of planarity, resulting in higher polarity and distinct NMR signatures.

Module 1: Identification (The "Truth" Step)

User Question: "I have two peaks, but I don't know which is which. How do I definitively identify the 1,3-isomer vs. the 1,5-isomer?"

Scientist Response: Reliance on elution order alone is risky due to column-specific selectivity. The only self-validating method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

Standard Operating Procedure: NOE Identification
  • Isolate a small amount (~2 mg) of each peak.

  • Solvent: Use

    
     or 
    
    
    
    . Avoid protic solvents if exchangeable protons are present (though not an issue for
    
    
    -methyl).
  • Target Irradiation: Irradiate the

    
    -Methyl singlet  (typically 
    
    
    
    3.8–4.0 ppm).
  • Interpretation:

IsomerStructural FeatureNOE Signal Observed
1,3-Isomer

-Me is far from the substituent (R).
Strong NOE to Proton at C5 (Ring Proton).
1,5-Isomer

-Me is adjacent to the substituent (R).
Strong NOE to Substituent Protons (e.g., Phenyl ortho-H or Alkyl-H).

Note: If your pyrazole is fully substituted (no H on the ring), you must rely on the NOE between the


-Me and the specific substituents at C5 vs. C3.
Visual Logic Flow

IsomerIdentification cluster_legend Key Mechanism Start Isolate Peak A & Peak B NMR Run 1H NMR & NOESY/NOE Target: N-Methyl Group Start->NMR Decision What shows NOE with N-Me? NMR->Decision Result13 Result: 1,3-Isomer (N-Me distal to R) Decision->Result13 NOE to Ring H (C5) Result15 Result: 1,5-Isomer (N-Me proximal to R) Decision->Result15 NOE to Substituent (R) Info 1,5-Isomer has steric clash between N-Me and R-Group

Caption: Logical workflow for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect (NOE) NMR.

Module 2: Separation Strategy (Method Development)

User Question: "My isomers are co-eluting on standard silica. Should I switch to C18 or SFC?"

Scientist Response: Separation difficulty arises because the dipole moments are often similar.[1][2] However, the 1,5-isomer is typically more polar (due to steric twisting breaking conjugation or exposing the lone pair) and elutes later on silica but earlier on Reverse Phase (C18).

Method Selection Matrix
TechniqueSuitabilityTypical Elution OrderNotes
Normal Phase (Silica) High (First Choice)1,3-Isomer (First)

1,5-Isomer (Second)
Use gradient Hexane/EtOAc. If tailing occurs, add 1% TEA.
Reverse Phase (C18) Moderate 1,5-Isomer (First)

1,3-Isomer (Second)
Requires basic pH (pH 8-10) for good peak shape.
SFC (Supercritical Fluid) Excellent Varies (Screening required)Best for difficult separations. Pyridine or Amino columns work best.
GC (Gas Chrom) Analytical Only 1,3-Isomer (First/Lower BP)Good for checking ratio, not for isolation.
Protocol A: Optimized Normal Phase (Flash)
  • Stationary Phase: High-performance Silica (20–40 µm).

  • Mobile Phase: Hexane/Ethyl Acetate (or DCM/MeOH for polar substituents).

  • Modifier: Crucial. Add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase. Pyrazoles are basic; without a modifier, they interact with acidic silanols, causing peak broadening and co-elution.
    
  • Loading: Dry load on Celite or Silica. Liquid loading in strong solvent (DCM) often ruins resolution of close isomers.

Protocol B: Reverse Phase (HPLC/Prep)
  • Column: C18 with high pH stability (e.g., XBridge, Gemini).

  • Mobile Phase: Water/Acetonitrile.[3]

  • Buffer: Ammonium Bicarbonate (10 mM, pH 10) .

    • Why? At low pH (formic acid), pyrazoles are protonated (

      
      ), making them extremely polar and causing them to elute in the void volume or tail severely. High pH keeps them neutral and improves retention and separation.
      

Module 3: Troubleshooting & FAQs

Q1: I see a third peak in my chromatogram. What is it?

  • Diagnosis: If you used an alkyl halide (e.g., MeI) without a base or with insufficient base, you might have formed the dialkylated pyrazolium salt .

  • Check: This species is highly polar and will likely stay at the baseline in Normal Phase or elute at the void in Reverse Phase.

  • Fix: Ensure stoichiometry is controlled. Wash the organic layer with water to remove salts before chromatography.

Q2: My peaks are tailing badly on Silica.

  • Cause: Silanol interactions.

  • Fix: Pre-wash the column with eluent containing 5% TEA, then run your gradient with 1% TEA. Alternatively, switch to an "Amine-functionalized" silica cartridge.

Q3: Can I predict the ratio of isomers?

  • Insight:

    • Sterics: If the substituent at C3 is bulky (e.g., t-Butyl), alkylation will favor the distal nitrogen (N1), leading to the 1,3-isomer as the major product (>90%).

    • Electronics: If the substituent is electron-withdrawing (

      
      ), the acidity of the tautomeric protons changes, but steric factors usually dominate alkylation with simple electrophiles like MeI.
      
    • Conditions: High temperatures often favor the thermodynamic product (1,3-isomer).

References

  • Elution Order & Volatility: Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[4] Coke and Chemistry58 , 275–278 (2015).[4] Link

  • SFC Separation: "Separation of Pyrazole Regioisomers using SFC." Chromatography Online. Link

  • NMR Identification (NOE): "Technical Support: Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Technical Guides. Link

  • General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis."[5] Journal of Organic Chemistry. Link

Visual Workflow: Method Development Decision Tree

MethodDev Start Start: Mixture of N-Me Isomers Solubility Is sample soluble in Hexane/EtOAc? Start->Solubility NP Try Normal Phase (Silica + 1% TEA) Solubility->NP Yes RP Try Reverse Phase (C18, pH 10) Solubility->RP No (Polar R-groups) Check Resolution > 1.5? NP->Check RP->Check SFC Try SFC (Pyridine Column) Success Proceed to Prep Check->Success Yes Fail Switch Mode Check->Fail No Fail->SFC If NP/RP fail

Caption: Decision tree for selecting the optimal chromatographic technique for pyrazole isomer separation.

Sources

Purification of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine without column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Non-Chromatographic Purification Strategies

Welcome to the technical support center for the purification of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are seeking robust, scalable, and efficient purification methods that avoid the need for column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Estimated Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. However, by analyzing its constituent parts—a piperidine ring and a substituted pyrazole—we can estimate its key properties to guide our purification strategy.

PropertyEstimated Value / CharacteristicRationale & Implications for Purification
Molecular Weight ~194.28 g/mol Low to moderate molecular weight. Unlikely to be a high-boiling solid.
pKa (Piperidine N) ~10.5 - 11.2The piperidine nitrogen is a strong base, similar to other secondary amines.[1][2] This is the primary handle for purification via acid-base extraction.
pKa (Pyrazole N) ~2.0 - 3.0The pyrazole ring nitrogens are significantly less basic and will not interfere with extractions targeting the piperidine nitrogen.[3]
Boiling Point > 200 °C at atm. pressureLikely a high-boiling liquid or a low-melting solid. Distillation is possible but would require high vacuum to prevent decomposition.
Solubility Free Base: Soluble in many organic solvents (DCM, EtOAc, Alcohols). Low solubility in non-polar solvents (hexanes). Salt Form: Soluble in water and alcohols. Insoluble in most non-polar organic solvents.Solubility differences between the free base and its protonated salt are the cornerstone of both acid-base extraction and salt crystallization techniques.[4][5]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis and purification of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine.

Q1: My reaction is complete, but the crude NMR is complex. What are the likely impurities from a typical synthesis?

A1: Understanding your potential impurities is the first step to designing a purification strategy. The most common synthetic routes to this molecule are reductive amination or a Buchwald-Hartwig amination.[6][7]

Common Impurities:

  • Unreacted Starting Materials: Such as 1-(1-methyl-1H-pyrazol-5-yl)ethanone, a piperidin-3-one derivative, or 1-methyl-5-halopyrazole.

  • Reducing Agent Byproducts: If you used a reagent like sodium triacetoxyborohydride (STAB), you might have borate salts.[8]

  • Catalyst Residues: If a Buchwald-Hartwig coupling was performed, residual palladium catalyst may be present.[7]

  • Non-basic Organic Impurities: Side-products from the reaction that do not possess a basic handle.

Your purification strategy should be designed to remove these specific impurities. An acid-base extraction is exceptionally effective at separating your basic product from neutral organic impurities, catalyst residues, and borate salts.

Q2: I performed an acidic wash, but my amine product seems to have disappeared. Where did it go?

A2: This is a classic and welcome "problem" in amine purification! Your product has not disappeared; it has been selectively extracted into the acidic aqueous layer.[5][9] The piperidine nitrogen, being basic (pKa ~11), is readily protonated by an acid like 1M HCl (pH ~0) to form a water-soluble ammonium salt.[1][10] Your neutral organic impurities remain in the organic layer.

To recover your product, you must now basify the acidic aqueous layer to a pH greater than the pKa of your amine's conjugate acid. A good rule of thumb is to aim for a pH of at least 2 units above the pKa, so a target pH of ~13 is ideal. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble free base which can then be extracted back into an organic solvent.[4]

G cluster_0 Crude Mixture in Organic Solvent (e.g., EtOAc) cluster_1 Separatory Funnel cluster_2 Organic Layer cluster_3 Aqueous Layer (Acidic) cluster_4 Recovery cluster_5 Final Product Crude Product (Base) + Neutral Impurities Wash Add 1M HCl Shake & Separate Crude->Wash Organic Neutral Impurities (Discard) Wash->Organic Phase Separation Aqueous Product (Salt Form) (Water Soluble) Wash->Aqueous Phase Separation Basify Add 6M NaOH (to pH > 12) Extract with EtOAc Aqueous->Basify Pure Pure Product (Base) in Organic Solvent Basify->Pure

Workflow for Acid-Base Extraction Purification.
Q3: I've isolated my product, but it's an oil and I need a solid. How can I crystallize it?

A3: Oiling out is common when a compound's melting point is close to the temperature of the solution or when it precipitates from a supersaturated solution too quickly.[11] Here are several strategies to induce crystallization:

  • Crystallize the Free Base:

    • Solvent System: The key is finding a solvent system where the product is soluble when hot but poorly soluble when cold. For a moderately polar compound like this, start with isopropanol, ethyl acetate, or acetone.

    • Anti-Solvent Method: Dissolve your oily product in a minimal amount of a "good" solvent (e.g., ethanol or DCM). Then, slowly add a "poor" solvent (an anti-solvent) like hexanes or heptane dropwise at room temperature or while gently warming until you see persistent cloudiness. Let it cool slowly.[12]

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid material, add a single tiny crystal to the supersaturated solution to initiate crystallization.

  • Form and Crystallize a Salt: This is often the most reliable method for obtaining a stable, crystalline solid from a basic amine. The resulting salt will have a much higher melting point and different solubility properties.[13] Oxalic acid and hydrochloric acid are excellent choices. Oxalate salts, in particular, are known for their high crystallinity.

Q4: How do I perform a salt crystallization?

A4: Salt crystallization is a powerful technique that simultaneously purifies and provides a solid form of your amine.

Rationale: By reacting your basic amine with an acid, you form a salt. This salt has drastically different solubility properties than the free base, often being highly soluble in polar solvents like alcohols and insoluble in less polar solvents like ethers or esters. This allows you to precipitate the salt, leaving many organic impurities behind in the "mother liquor."

See the detailed protocol below for forming an oxalate salt.

Experimental Protocols

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

This method is ideal for removing non-basic impurities after a reaction workup.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. The product is now in the lower aqueous layer as its hydrochloride salt. Drain the aqueous layer into a clean flask.

  • Back-Wash (Optional but Recommended): To ensure all product is captured, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous layer with the first.

  • Discard Organic Layer: The organic layer, containing neutral impurities, can now be discarded.

  • Basification: Place the combined acidic aqueous layers in an ice bath to dissipate heat from the neutralization. Slowly add 6 M sodium hydroxide (NaOH) with stirring until the pH of the solution is >12 (verify with pH paper). You may observe the solution becoming cloudy as the free base precipitates.

  • Product Extraction: Add fresh EtOAc to the basic aqueous solution. Shake vigorously as before. Allow the layers to separate. The purified product is now in the upper organic layer.

  • Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine.

Protocol 2: Purification via Oxalate Salt Formation and Crystallization

This is an excellent method for obtaining a high-purity, crystalline, and stable solid form of your amine.

Methodology:

  • Dissolution: Dissolve the crude amine (1.0 equivalent) in a suitable solvent. A good starting point is a 5:1 mixture of isopropanol (IPA) and methanol (MeOH) (approx. 10 volumes).

  • Prepare Acid Solution: In a separate flask, dissolve anhydrous oxalic acid (1.05 equivalents) in the same solvent system (e.g., IPA/MeOH).

  • Salt Formation: Slowly add the oxalic acid solution to the stirring solution of your amine at room temperature.

  • Crystallization: A precipitate of the oxalate salt should begin to form. Stir the resulting slurry at room temperature for 1-2 hours.

  • Cooling: Cool the slurry in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold IPA to remove any soluble impurities.

  • Drying: Dry the crystalline oxalate salt under vacuum to a constant weight. The purity can be checked by NMR and melting point.

G cluster_0 Crude Amine cluster_1 Acid Addition cluster_2 Precipitation cluster_3 Isolation cluster_4 Final Product Crude Dissolve Crude Amine in IPA/MeOH Acid Slowly add solution of Oxalic Acid in IPA/MeOH Crude->Acid Stir Stir at Room Temp (1-2h) Cool in Ice Bath (1h) Acid->Stir Salt Formation Filter Vacuum Filter Wash with Cold IPA Stir->Filter Maximizes Yield Pure Dry Pure Oxalate Salt (Crystalline Solid) Filter->Pure

Workflow for Purification by Oxalate Salt Crystallization.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • LookChem. (n.d.). Cas 110-89-4,Piperidine. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • Wang, D., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(7), 4933-4942.
  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?. [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). [Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co.
  • University of Liverpool Repository. (2018). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. [Link]

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • University of South Florida Scholar Commons. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Pearson+. (2024). Design an acid–base extraction scheme to separate a mixture of th... | Study Prep. [Link]

  • Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

  • Thieme. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. [Link]

  • EPA. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • Semantic Scholar. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]

Sources

Technical Support Center: Palladium Removal from Pyrazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PD-REM-PYR-PIP Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky Substrate" Challenge

The Problem: You are likely observing high residual palladium (Pd) levels (>500 ppm) even after column chromatography. The Cause: Pyrazole and piperidine moieties are not just passive structural elements; they are potent Lewis bases. In a reaction mixture, they compete with phosphine ligands to coordinate with Palladium.

  • Pyrazoles: The

    
     nitrogen is a strong 
    
    
    
    -donor.
  • Piperidines: The

    
     amine is a hard nucleophile.
    

When these motifs are present, they form stable [Pd(Substrate)Ln] complexes that co-elute with your product on silica gel. Standard flash chromatography is often insufficient because the affinity of the substrate for Pd is higher than the affinity of the silica stationary phase for the Pd complex.

Diagnostic & Selection Phase

Before initiating a cleanup protocol, determine the nature of your impurity to select the correct scavenger.[1]

Scavenger Selection Logic

Pd_Removal_Logic Start Start: Pd > 50 ppm Nature Is the Pd species known? Start->Nature Pd0 Pd(0) Species (e.g., Pd(PPh3)4, Pd(dba)3) Nature->Pd0 Reduced Pd2 Pd(II) Species (e.g., Pd(OAc)2, PdCl2) Nature->Pd2 Oxidized Unknown Unknown / Mixed Species Nature->Unknown Unsure Sol_DMT SiliaMetS® DMT (High Affinity / Hindered) Pd0->Sol_DMT Best Binding Substrate Substrate Sensitivity: Is the Pyrazole/Piperidine sterically hindered? Pd2->Substrate Unknown->Sol_DMT Broad Spectrum Sol_Thiol SiliaMetS® Thiol (Standard Choice) Substrate->Sol_Thiol Un-hindered Substrate->Sol_DMT Hindered / Sticky Sol_Carbon Activated Carbon (Non-Specific / High Loss Risk) Substrate->Sol_Carbon Cost is priority Yield is secondary

Figure 1: Decision matrix for selecting the appropriate scavenging method based on oxidation state and substrate complexity.

The Solution: Functionalized Silica Scavengers

For nitrogen-rich heterocycles, SiliaMetS® DMT (Dimercaptotriazine) and SiliaMetS® Thiol are the industry standards. They outperform activated carbon by preventing non-specific binding of the basic amine product.

Comparative Analysis of Scavengers
FeatureSiliaMetS® Thiol (Si-SH) SiliaMetS® DMT (Si-DMT) Activated Carbon
Functional Group Propylthiol2,4,6-TrimercaptotriazineGraphitic Carbon
Best For Pd(II), Ag, Hg, RuPd(0), Pd(II), Hindered Complexes Bulk removal (early stage)
Mechanism Mono-dentate coordinationChelating effect (Tridentate potential)Physisorption
Pyrazole Compatibility GoodExcellent (Outcompetes Pyrazole)Moderate (Product loss risk)
Solvent Compat. All organic / AqueousAll organic / AqueousAll
ICH Q3D Success High (< 5 ppm)Very High (< 1 ppm)Variable

Technical Insight: For pyrazole-piperidine couplings, Si-DMT is often superior. The triazine ring mimics the electronic properties of the pyrazole but offers a higher local concentration of sulfur donors (chelating effect), effectively "stealing" the Pd back from your product.

Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Use this for final API polishing (1g - 100g scale).

  • Preparation: Dissolve your crude pyrazole-piperidine product in a compatible solvent (THF, MeOH, EtOAc, or DCM).

    • Note: Avoid DMF or DMSO if possible, as they compete for Pd coordination.

  • Loading: Add SiliaMetS® DMT at 4–8 molar equivalents relative to the residual Palladium content (not the initial catalyst loading).

    • If residual Pd is unknown: Assume 10% of initial catalyst remains.

  • Incubation: Stir at room temperature for 4 hours .

    • Troubleshooting: If the product is highly coordinated (e.g., a multidentate ligand), heat to 50°C to increase the kinetics of ligand exchange.

  • Filtration: Filter the suspension through a 0.2 µm PTFE membrane or a fine fritted glass funnel.

  • Wash: Wash the silica cake with 2 bed volumes of the reaction solvent to recover entrained product.

  • Analysis: Evaporate solvent and test via ICP-MS.

Protocol B: Flow Chemistry (Polishing)

Use this for continuous processing or scale-up.

  • Setup: Pack a stainless steel column (e.g., 10mm x 100mm) with SiliaMetS® Thiol .

  • Conditioning: Flush the column with 10 column volumes (CV) of solvent.

  • Operation: Pump the product solution through the column at a flow rate allowing for a residence time of >10 minutes .

    • Temp: 25°C – 60°C.

  • Monitoring: Collect fractions. The breakthrough curve for Pd is typically very sharp; once the scavenger is saturated, Pd levels will spike.

Troubleshooting & FAQs

Q1: The scavenger removed the Pd, but my yield dropped by 20%. What happened?

Diagnosis: Non-specific binding. Fix:

  • Check Polarity: Your piperidine amine might be interacting with free silanols on the silica backbone.

  • Solution: Add 1-5% Triethylamine (Et3N) to the solvent mixture during the scavenging step. This blocks the silanol sites without interfering with the Pd-Sulfur bond.

  • Switch Scavenger: If using Carbon, switch to Silica.[1] Carbon absorbs aromatics non-specifically.

Q2: The solution is still colored after scavenging. Is Pd still present?

Diagnosis: Not necessarily. Explanation: Pd-Thiol complexes are often colored (yellow/orange), but they are bound to the solid silica. However, oxidation byproducts of the pyrazole or trace conjugated impurities can also be colored. Verification: Do not rely on visual inspection. Run a quick colorimetric test (e.g., Sodium Borohydride reduction test—turns black if Pd is present) or ICP-MS.

Q3: I am using Pd(dppf)Cl2 and the Pd won't budge. Why?

Diagnosis: Bidentate phosphines (dppf, dppe) form extremely stable complexes. Fix:

  • Oxidation Strategy: Add a mild oxidant (e.g., air bubbling or dilute peroxide) to oxidize Pd(0) to Pd(II) before adding the scavenger. This destabilizes the phosphine complex.

  • Use Si-DMT: The chelating nature of DMT is required to break the dppf-Pd bond. Monodentate thiols (Si-Thiol) are often too weak for dppf.

Q4: What are the regulatory limits for Palladium?

Answer: According to ICH Q3D (R1) guidelines:

  • Oral Administration: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[2]

  • Parenteral (Injection): 10 µ g/day (approx. 1 ppm).

  • Note: Always target <10 ppm to ensure safety margins.

Visualizing the Mechanism

The following diagram illustrates the ligand exchange mechanism where the scavenger out-competes the pyrazole substrate.

Pd_Scavenging_Mechanism Complex Pd-Substrate Complex (Sticky Pyrazole) Transition Ligand Exchange Transition State Complex->Transition Heat/Time Scavenger SiliaMetS® DMT (Free Thiol Ligands) Scavenger->Transition Waste Silica-Bound Pd (Filtered Solid) Transition->Waste Pd Captured Product Purified API (Filtrate) Transition->Product Substrate Released

Figure 2: Ligand exchange mechanism. The high affinity of the Thiol/DMT sulfur groups displaces the nitrogen-coordinated palladium.

References

  • SiliCycle Inc. (2008). Optimization and Scale-Up of a Suzuki-Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.

  • ICH Expert Working Group. (2019). ICH Q3D (R1) Guideline for Elemental Impurities. International Council for Harmonisation.

  • Biotage. (2023).[3][4] How to Remove Palladium in Three Easy Steps. Biotage Blog.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide.

Sources

Technical Support Center: Hydrophilic Amine Extraction & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Optimizing Acid-Base Extraction for Hydrophilic Amine Intermediates

Introduction: The "Hydrophilic Trap"

Welcome to the technical support center. If you are reading this, you are likely facing a common but frustrating scenario: you have synthesized a low-molecular-weight amine or a highly polar intermediate, performed a standard acid-base workup, and your product has vanished—or rather, it stubbornly refuses to leave the aqueous phase.

Standard extraction protocols (using Dichloromethane or Ethyl Acetate at pH 10-12) rely on the assumption that the free base form of an amine is lipophilic. However, for hydrophilic amines (high polarity, low LogP, multiple H-bond donors), the free base remains water-soluble. This guide provides the protocols to force these molecules into the organic phase or capture them via alternative means.

Module 1: Partition Coefficient Optimization

Q: I basified my reaction mixture to pH 12, but the organic layer is empty. Why?

A: You have likely satisfied the pH requirement but failed the Partition Coefficient (


)  requirement.

For an amine to extract, two conditions must be met:

  • pH Control: The pH must be

    
     to ensure 
    
    
    
    of the amine is in the neutral (free base) form.
  • Lipophilicity: The neutral amine must prefer the organic solvent over water.

Hydrophilic amines (e.g., amino alcohols, diamines, heterocycles) often have a


. Even as free bases, they are more stable in the hydrogen-bonding network of water than in non-polar solvents like DCM.
The Solution: The Polarity Ladder

Stop using pure DCM or Ethyl Acetate. You must match the solvent's polarity to your solute. Use the table below to select the correct solvent system.

Solvent SystemPolarity IndexApplicationNotes
DCM LowLipophilic amines (LogP > 1)Standard default. Often fails for polar amines.
Chloroform MediumModerately polar aminesBetter H-bond donor than DCM. Safety Warning: Reacts with strong bases (NaOH) to form carbenes over time.
9:1 or 3:1 CHCl

:IPA
HighHydrophilic amines (LogP < 0)The "Gold Standard" for polar extractions. Isopropanol (IPA) disrupts the aqueous interface.
n-Butanol Very HighHighly water-soluble aminesHigh boiling point (

C) makes removal tedious.

Module 2: The Salting-Out Protocol (The "Force" Method)

Q: Even with Chloroform/IPA, my recovery is only 50%. How do I improve this?

A: You need to weaponize thermodynamics using the Salting-Out Effect (Setschenow equation).

By saturating the aqueous phase with inorganic ions, you increase the energy cost for the organic amine to remain in the water structure (hydration shell competition). This forces the organic molecule into the organic phase.

Protocol: Exhaustive Salting-Out Extraction

Reagents:

  • Potassium Carbonate (

    
    ) or Sodium Chloride (NaCl)
    
  • Solvent: Chloroform:Isopropanol (3:1)

Step-by-Step Workflow:

  • Saturation: Add solid NaCl to your aqueous layer until no more salt dissolves (saturation point).

    • Pro-Tip: For acid-sensitive substrates, use NaCl. For robust amines, use

      
       as it acts as both the base and the salting agent (extremely high ionic strength).
      
  • Solvent Addition: Add the CHCl

    
    :IPA (3:1) mixture. The volume should be 1:1 relative to the aqueous phase.
    
  • Agitation: Shake vigorously for 2–3 minutes . Polar amines equilibrate slowly across the interface.

  • Separation: Allow layers to settle.

    • Troubleshooting: If a "rag layer" (emulsion) forms, filter the entire biphasic mixture through a pad of Celite or use phase-separation paper.

  • Repetition: Perform this extraction 3–4 times.

  • Drying: Dry the combined organics over

    
     (Sodium Sulfate). Do not use Magnesium Sulfate (
    
    
    
    )
    , as it is slightly acidic and can bind certain polar amines, reducing yield.
Visualizing the Logic

ExtractionLogic Start Target Amine in Aqueous Acid CheckLogP Check LogP / Polarity Start->CheckLogP Standard Standard Workup (DCM + NaOH) CheckLogP->Standard LogP > 1 PolarRoute Hydrophilic Protocol CheckLogP->PolarRoute LogP < 1 SaltStep Saturate Aqueous with NaCl / K2CO3 PolarRoute->SaltStep SolventStep Extract with CHCl3:IPA (3:1) SaltStep->SolventStep ResinStep Plan B: SCX Resin (Catch & Release) SolventStep->ResinStep Yield < 50%?

Figure 1: Decision matrix for selecting the appropriate extraction strategy based on hydrophilicity.

Module 3: Advanced Techniques (When Extraction Fails)

Q: I cannot use Chloroform (safety/regulatory), and n-Butanol is too hard to evaporate. What now?

A: Abandon Liquid-Liquid Extraction (LLE) and switch to Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX) resins.

This method relies on chemical binding rather than physical partitioning. It is the most robust method for ultra-hydrophilic amines.

Protocol: SCX "Catch and Release"
  • Load: Acidify your aqueous mixture to pH 2–3. Pass it through a pre-conditioned SCX cartridge (sulfonic acid resin).

    • Mechanism:[1][2][3][4] The protonated amine (

      
      ) binds ionically to the sulfonate groups (
      
      
      
      ) on the resin. Neutral impurities pass through.
  • Wash: Flush the column with Water and then Methanol. This removes salts and non-basic organic impurities.

  • Elute (The Release): Flush the column with 2M Ammonia in Methanol .

    • Mechanism:[1][2][3][4] The excess ammonia deprotonates the amine, breaking the ionic bond. The neutral amine washes off in the methanol.

  • Finish: Concentrate the methanolic eluent to obtain the pure amine.

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Emulsion (Rag Layer) Amphiphilic impurities or precipitated salts at the interface.1. Filter through Celite.2. Add a small amount of Brine (if not already saturated).3. Wait longer (polar extractions settle slowly).
Low Recovery (Yield) pH was not high enough or

is too low.
1. Verify aqueous pH is >12.2. Switch solvent to CHCl

:IPA (3:1).3. Perform "Continuous Liquid-Liquid Extraction" for 12+ hours.
Product is an Oil/Gum Residual high-boiling solvent (n-Butanol) or water.Azeotrope with Toluene or Heptane on the rotovap to remove residual n-Butanol/Water.
Inorganic Contamination Salt carried over during aggressive extraction.Redissolve the crude residue in dry DCM/MeOH (9:1), filter off the insoluble white solid (salt), and re-concentrate.
Safety Note: Chloroform & Base

When using Chloroform with strong bases (NaOH/KOH), Dichlorocarbene (:CCl


)  can generate. This is reactive and can degrade sensitive amines or cause runaway exotherms.
  • Mitigation: Keep the biphasic mixture cold (

    
    C) during the initial basification. Use 
    
    
    
    (weaker base) instead of NaOH when possible. Minimize contact time.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Pellizzoni, E., et al. (2022). "Deep Eutectic Solvents for the Extraction of Hydrophilic Amines." Journal of Molecular Liquids. (Discusses advanced solvent systems).
  • Sigma-Aldrich (Merck). "Solid Phase Extraction (SPE) Methodology - SCX Resins."

  • Chernyshev, V. M., et al. (2017). "Salting-out assisted liquid-liquid extraction."[5] Russian Chemical Reviews. (Detailed thermodynamics of the salting-out effect).

Sources

Preventing racemization of chiral piperidin-3-amine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for preventing racemization of chiral piperidin-3-amine, designed for drug development professionals.

Topic: Preventing Racemization During Coupling Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scaffold Analysis

Chiral 3-aminopiperidines (e.g., (R)-3-aminopiperidine dihydrochloride) are critical pharmacophores in DPP-4 inhibitors (Alogliptin, Linagliptin) and various kinase inhibitors.

While the C3-chiral center is generally configurationally stable compared to its amino acid counterpart (nipecotic acid), racemization is a frequent "silent failure" in two specific scenarios:

  • Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig): Via

    
    -hydride elimination.
    
  • "False" Racemization during Amide Coupling: Often misattributed to the amine when the carboxylic acid partner racemizes or analytical artifacts occur.

This guide provides mechanistic troubleshooting to isolate and eliminate these pathways.

Critical Troubleshooting Protocols

Scenario A: Racemization During Buchwald-Hartwig Coupling

The Issue: You are coupling a chiral piperidin-3-amine (nucleophile) with an aryl halide, and the product shows eroded ee% (enantiomeric excess). The Mechanism: The Palladium-Amido intermediate is prone to


-hydride elimination  before reductive elimination.[1] This forms an imine intermediate, which re-inserts into the Pd-H bond non-stereoselectively.
Diagnostic Workflow
  • Check the Ligand: Monodentate ligands with insufficient bulk allow

    
    -elimination.
    
  • Check the Base: Weak bases may slow down the deprotonation/reductive elimination step, leaving the complex vulnerable to

    
    -elimination.
    
Optimized Protocol: Prevention of $\beta-Hydride Elimination

Standard conditions often fail. Use this optimized system.

ParameterRecommendationScientific Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Labile ligands allow rapid coordination of the bulky phosphine.
Ligand (Critical) BINAP (Chelating) or BrettPhos/RuPhos (Bulky)Chelating ligands (BINAP) rigidly occupy cis-sites, preventing the coplanarity required for

-hydride elimination. Bulky ligands accelerate Reductive Elimination (RE) >

-Elimination.
Base NaOtBu or LiHMDS Strong bases ensure rapid deprotonation of the amine, pushing the equilibrium toward the amido-complex ready for RE.
Temperature 60-80°C (Strict Control)Higher temps (>100°C) exponentially favor the entropic

-elimination pathway.
Mechanistic Visualization (Buchwald-Hartwig Racemization)

The following diagram illustrates the "Death Loop" where chirality is lost.

BuchwaldRacemization Start Pd(0) + Aryl Halide OxAdd Oxidative Addition (Pd(II)-Ar-X) Start->OxAdd Coord Amine Coordination (Pd(II)-Ar-NH2R) OxAdd->Coord Amido Pd-Amido Complex (Chiral Center Intact) Coord->Amido Base (-HX) RedElim Reductive Elimination (Fast with Bulky Ligands) Amido->RedElim Preferred Path BetaElim β-Hydride Elimination (Slow Step - RISK) Amido->BetaElim Side Reaction Product Chiral Product (Retained Configuration) RedElim->Product Imine Pd-Hydride + Imine (Achiral Intermediate) BetaElim->Imine ReInsert Hydride Re-insertion Imine->ReInsert Racemic Racemic Pd-Amido Complex ReInsert->Racemic Racemic->RedElim Yields Racemic Product

Caption: Figure 1.[2] The kinetic competition between Reductive Elimination (Green) and the racemizing


-Hydride Elimination (Red).
Scenario B: "False" Racemization During Amide Coupling

The Issue: You couple (R)-3-aminopiperidine (or its N1-Boc derivative) with a carboxylic acid using HATU/DIEA. The product is 80% ee. The Reality: Primary/Secondary amines (nucleophiles) rarely racemize during amide coupling. The loss of chirality is almost always driven by the Carboxylic Acid Partner (via oxazolone formation) or Workup Conditions .

Troubleshooting Checklist
  • Is the Acid Partner Chiral?

    • If yes (e.g., N-protected amino acid, phenylacetic acid), the acid is racemizing via oxazolone formation.

    • Solution: Switch from HATU/DIEA to DIC/Oxyma or T3P (Propylphosphonic anhydride), which are known to suppress oxazolone formation [1].

  • Is the Product a Diastereomer?

    • If you are forming a diastereomer, verify your HPLC method. A "racemized amine" might actually be a diastereomeric impurity from the acid starting material.

  • Are you using the HCl salt of the amine?

    • Using the HCl salt requires excess base (e.g., 3-4 eq. DIEA).

    • Risk:[3][4] If the N1-protecting group is electron-withdrawing (e.g., N-Tosyl), high base concentration can trigger elimination-addition at C3/C4, though rare.

    • Protocol Fix: Free-base the amine prior to the reaction (biphasic wash: DCM/Na2CO3) to avoid using excess organic base in the coupling mixture.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C hydrogenation to deprotect a Cbz group without racemizing the C3-amine? A: Generally, yes. However, if you have an aldehyde or ketone present in the molecule (or generated as a byproduct), the amine can form a Schiff base, which tautomerizes and racemizes. Ensure your solvent is free of acetone/aldehydes. If the reaction is sluggish, avoid heating; high-pressure hydrogenation at room temperature is safer for chiral integrity.

Q2: I am synthesizing the 3-aminopiperidine from a precursor. Which route is safest for chirality? A: Avoid oxidation/reduction routes (e.g., from 3-piperidinone) as they pass through planar intermediates. The safest routes are:

  • Enzymatic Transamination: Using transaminases to set the chiral center from a ketone [2].

  • Curtius Rearrangement: Starting from chiral nipecotic acid (Piperidine-3-carboxylic acid). The rearrangement proceeds with retention of configuration.

Q3: Does the N1-protecting group affect C3 stability? A: Yes. Strongly electron-withdrawing groups (Sulfonyls, Tosyl) on N1 increase the acidity of the C2 protons. While this doesn't directly racemize C3, it can facilitate elimination reactions if the C3 position carries a leaving group. For coupling reactions, N1-Boc or N1-Cbz are preferred over Sulfonamides.

References & Authority

  • BenchChem Technical Support. Strategies to Prevent Racemization During Peptide Synthesis. (Discusses oxazolone mechanisms relevant to coupling partners).

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Details enzymatic routes to avoid chemical racemization).

  • Organic Chemistry Portal. Buchwald-Hartwig Amination - Mechanism and Ligand Effects. (Foundational data on beta-hydride elimination risks).

  • Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine... using enzyme cascades.[5][6] (Demonstrates instability of intermediates in chemical synthesis).

Sources

Technical Support Center: Crystallization of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex physicochemical landscape of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine .

This molecule presents unique crystallization challenges. It features a highly basic primary aliphatic amine (pKa ~9.5–10.5) on a flexible piperidine ring, coupled with a moderately polar pyrazole moiety. This dual-nitrogen functionality creates a high propensity for extensive intermolecular hydrogen bonding, which often leads to high entropic barriers to nucleation, resulting in amorphous precipitation or "oiling out" rather than true crystallization.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound "oil out" instead of forming crystals during cooling? A1: Oiling out (liquid-liquid phase separation) occurs when your supersaturated solution crosses the binodal curve before reaching the solid-liquid solubility curve. Because of the primary amine's strong hydrogen-bonding capability, the energetic barrier to form an ordered crystal lattice is high. Instead of nucleating, the solute separates into a solute-rich liquid phase. Causality & Fix: To bypass the binodal curve, you must alter the thermodynamic activity of the solvent. Shift your solvent composition to one with a slightly higher dielectric constant, or introduce seed crystals at a low supersaturation level (just below the cloud point) to provide a low-energy template for nucleation.

Q2: Should I focus on crystallizing the free base or forming a salt? A2: For basic amines like this, transforming the Active Pharmaceutical Ingredient (API) into a salt is highly recommended.1[1]. Over 38% of modern APIs are formulated as organic cations to improve crystallinity, solubility, and stability[2]. We recommend conducting a comprehensive 3[3] using counterions like chloride, mesylate, or tartrate before forcing a free-base crystallization.

Q3: How do I select the right solvent-antisolvent pair? A3: The two solvents must be fully miscible but offer contrasting solubility profiles for the API. For this molecule, use a polar, protic solvent (to satisfy the amine's hydrogen bonding needs during dissolution) and a non-polar anti-solvent to drive supersaturation.4[4].

Part 2: Solvent Selection Matrix

The following table categorizes solvents based on their dielectric constants (ε) and roles, providing a rational basis for designing your solvent mixtures[4].

SolventDielectric Constant (ε)Boiling Point (°C)Role in Crystallization Workflow
Water 78.3100.0Highly polar primary solvent; ideal for salt forms.
Methanol 32.665.0Primary solvent; disrupts H-bonding, high solubility.
Ethanol (95%) 24.378.0Primary solvent; moderate solubility, good for cooling.
Acetone 20.756.0Co-solvent / Weak anti-solvent; aids in drying.
Ethyl Acetate 6.0277.1Intermediate anti-solvent; prevents rapid crashing out.
Heptane 1.9098.0Strong anti-solvent; forces precipitation of the free base.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. If the validation checkpoint fails, the protocol dictates the exact corrective action, ensuring scientific rigor.

Protocol A: Anti-Solvent Crystallization of the Free Base

Objective: Isolate the free base while avoiding liquid-liquid phase separation.

  • Dissolution: Suspend 1.0 g of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine in 5.0 mL of Ethanol at 60 °C. Stir at 300 rpm until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed crystallizer to remove heterogeneous impurities (dust/particulates) that could cause spurious nucleation.

  • Anti-Solvent Addition: Titrate Heptane (anti-solvent) at a strictly controlled rate of 0.1 mL/min using a syringe pump while maintaining the temperature at 60 °C. Stop addition when the solution becomes faintly turbid (the cloud point).

  • Seeding & Annealing: Add 10 mg of pre-characterized seed crystals. Hold the temperature at 60 °C for 30 minutes to allow the crystal lattice to organize (annealing), preventing amorphous crash-out.

  • Cooling: Cool the suspension to 5 °C at a linear rate of 0.5 °C/min.

  • Isolation: Filter the slurry under a vacuum and wash the cake with 2 mL of cold Heptane. Dry under a vacuum at 40 °C for 12 hours.

  • Validation Checkpoint: Analyze the dried powder via Powder X-Ray Diffraction (PXRD).

    • Pass: Sharp, distinct Bragg peaks indicating high crystallinity.

    • Fail (Amorphous Halo): The anti-solvent addition was too fast. Redissolve the batch and reduce the Heptane addition rate to 0.05 mL/min.

Protocol B: High-Throughput Salt Screening (Cooling Evaporative)

Objective: Identify stable crystalline salts using 2[2].

  • Stock Preparation: Prepare a 0.5 M solution of the free base in Methanol.

  • Acid Dosing: Dispense 100 µL of the API stock into a 96-well plate. Add 1.05 molar equivalents of various counterions (e.g., 1M solutions of HCl, H2SO4, Citric Acid, Tartaric Acid) to distinct wells.

  • Thermal Cycling: Heat the plate to 50 °C for 1 hour to ensure complete salt formation, then cool to 5 °C at 0.1 °C/min.

  • Evaporation: If no crystals form, pierce the plate seal with a single pinhole per well and allow slow evaporation at ambient temperature for 48 hours.

  • Validation Checkpoint: Analyze hits via Differential Scanning Calorimetry (DSC).

    • Pass: A single, sharp endothermic melting peak indicating a pure, stable polymorph.

    • Fail (Multiple broad peaks): Indicates a mixture of polymorphs or solvates. Scale up the specific well to 500 mg and perform a controlled cooling crystallization (Protocol A) using the identified salt.

Part 4: Process Logic & Visualization

The following diagram illustrates the logical decision tree for troubleshooting phase behaviors during the crystallization of this molecule.

CrystallizationTroubleshooting Start Start Crystallization API: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Supersat Induce Supersaturation (Cooling / Anti-solvent) Start->Supersat Outcome Observe Phase Behavior Supersat->Outcome OilingOut Issue: Oiling Out (Liquid-Liquid Separation) Outcome->OilingOut Amorphous Issue: Amorphous Precipitation Outcome->Amorphous Crystals Success: Crystalline Solid Outcome->Crystals FixOil Action: Adjust Solvent Ratio Increase Temp, Add Seeds OilingOut->FixOil FixAmorph Action: Slower Cooling Change to Less Polar Anti-solvent Amorphous->FixAmorph Characterize Validation: XRD / DSC Confirm Polymorph Purity Crystals->Characterize FixOil->Supersat FixAmorph->Supersat

Workflow for troubleshooting phase separation and precipitation during API crystallization.

References

  • 3 - Veranova

  • 2 - PMC - NIH

  • 4 - Studylib

  • 1 - Technobis Crystallization Systems

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine . It is designed for medicinal chemists and analytical scientists who need to validate the structural integrity of this scaffold, particularly distinguishing it from its common synthetic regioisomers.

Part 1: Executive Technical Summary

The molecule 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine features a piperidine ring fused via its nitrogen atom to the C5 position of a 1-methyl-pyrazole core.[1] This specific connectivity (N-C5 bond) is synthetically challenging; the reaction of hydrazines with


-keto systems often yields a mixture of 1,5-substituted  (Target) and 1,3-substituted  (Alternative/Impurity) pyrazoles.

The Analytical Challenge: Standard LC-MS cannot easily distinguish between the 1,5- and 1,3-regioisomers as they are isobaric. 1H NMR is the definitive method for structural assignment. The "performance" of your analysis depends entirely on your ability to resolve the specific NOE (Nuclear Overhauser Effect) signals and chemical shift perturbations caused by the N-methyl group's proximity to the piperidine ring.

Part 2: Structural Framework & Theoretical Shifts

Before analyzing the spectrum, we must define the proton environments. The molecule consists of three distinct spin systems:

  • The Pyrazole System: An aromatic AX system (H3, H4) perturbed by the N-methyl and the piperidinyl donor.

  • The Piperidine Core: A saturated heterocycle with a chiral center at C3.

  • The Amine Handle: Exchangeable protons (-NH₂).[2]

Predicted Chemical Shift Table (CDCl₃ vs. DMSO-d₆)
Proton LabelChemical EnvironmentPredicted

(CDCl₃)
Predicted

(DMSO-d₆)
MultiplicityCoupling (

)
Py-H3 Pyrazole C3-H (Adjacent to N2)7.30 – 7.457.25 – 7.40Doublet (

)
~2.0 Hz
Py-H4 Pyrazole C4-H (Electron-rich)5.60 – 5.805.50 – 5.70Doublet (

)
~2.0 Hz
N-Me N-Methyl on Pyrazole3.60 – 3.753.55 – 3.70Singlet (

)
-
Pip-H2 Piperidine C2-H (Next to N & Chiral C3)3.40 – 3.603.30 – 3.50Multiplet (

)
-
Pip-H6 Piperidine C6-H (Next to N)2.90 – 3.102.80 – 3.00Multiplet (

)
-
Pip-H3 Methine at C3 (Geminal to NH₂)2.80 – 3.002.70 – 2.90Multiplet (

)
-
Pip-H4/H5 Piperidine Ring Body1.20 – 1.901.10 – 1.80Multiplet (

)
Complex
-NH₂ Primary Amine1.40 – 2.00 (Broad)3.00 – 5.00 (Broad)Broad SingletExchangeable

Critical Insight: The Pyrazole H4 proton is significantly upfield (shielded) compared to unsubstituted pyrazoles (


 6.3) due to the mesomeric electron donation from the piperidine nitrogen into the pyrazole ring.

Part 3: Comparative Analysis (Target vs. Alternatives)

The most critical "performance" metric for this analysis is the differentiation of the target 1,5-isomer from the 1,3-isomer byproduct.

Scenario A: The Regioisomer Problem

In the synthesis of N-substituted pyrazoles, the 1,3-isomer is thermodynamically favored, while the 1,5-isomer (sterically crowded) is often the kinetic product.

  • Target (1,5-isomer): The N-Methyl group is spatially proximate to the Piperidine ring.

  • Alternative (1,3-isomer): The N-Methyl group is distant from the Piperidine ring; the Piperidine is at C3.

Diagnostic Criteria Table
FeatureTarget: 1,5-Isomer (Product)Alternative: 1,3-Isomer (Impurity)Mechanism/Reasoning
NOESY Signal Strong cross-peak between N-Me and Pip-H2/H6 NO cross-peak between N-Me and PiperidineSpatial Proximity: In the 1,5-isomer, the N-Me and Piperidine N are on adjacent atoms (N1 and C5).[1]
Py-H4 Shift

5.6 – 5.8 ppm

5.8 – 6.0 ppm
Shielding: The 1,5-isomer forces the piperidine to twist out of planarity, altering the shielding cone.
N-Me Shift

3.65 – 3.75 ppm

3.80 – 3.90 ppm
Anisotropy: The N-Me in the 1,5-isomer sits in the shielding cone of the piperidine ring currents.[1]

Part 4: Visualization of Structural Logic

The following diagram illustrates the NOESY correlations that validate the structure.

NMR_Analysis Target Target Molecule 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Sub_Py Pyrazole Core (Electron Deficient) Target->Sub_Py Contains Sub_Pip Piperidine Ring (Electron Donor) Target->Sub_Pip Contains Exp_NOESY NOESY Experiment (Critical Step) Sub_Py->Exp_NOESY Proton Source Sub_Pip->Exp_NOESY Proton Source Result_15 1,5-Isomer (Target) N-Me ↔ Pip-H2/H6 Signal Exp_NOESY->Result_15 Positive NOE (Confirmation) Result_13 1,3-Isomer (Impurity) N-Me ↔ H4 Signal Exp_NOESY->Result_13 Negative NOE (Rejection)

Figure 1: Logical flow for distinguishing regioisomers using NOESY NMR. The 1,5-isomer is confirmed by interaction between the N-Methyl and Piperidine protons.[1]

Part 5: Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness, follow this protocol. This method includes a "Check Step" to validate solvent quality.

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use DMSO-d₆ (0.6 mL) rather than CDCl₃.

    • Why? The amine (-NH₂) protons are often broad or invisible in CDCl₃ due to rapid exchange. DMSO-d₆ slows this exchange, allowing you to integrate the NH₂ peak (usually ~3.0–5.0 ppm) to verify the amine content.

    • Add-on: Add 1 drop of D₂O after the first scan to confirm exchangeable protons (the NH₂ peak will disappear).

2. Acquisition Parameters (Standard 400/600 MHz):

  • Pulse Sequence: zg30 (Standard 1H)

  • Scans (ns): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (d1): Set to ≥ 2.0 seconds to ensure accurate integration of the aromatic protons.

3. The Validation Step (NOESY 1D or 2D):

  • If the structure is ambiguous, run a 1D Selective NOESY .

  • Target: Irradiate the N-Methyl singlet (~3.7 ppm).

  • Observation: Look for enhancement of the Piperidine H2/H6 multiplet (~2.9–3.5 ppm).

  • Pass Criteria: >1% NOE enhancement observed.

Part 6: Troubleshooting & Performance Factors

IssueCauseSolution
Missing NH₂ Peak Rapid proton exchange with water in solvent.[1]Use dry DMSO-d₆ or lower temperature (273 K).
Broad Piperidine Signals Ring puckering/conformational flux.[1]Run VT-NMR (Variable Temperature) at 320 K to sharpen lines by speeding up conformational interconversion.
Extra Aromatic Peaks Presence of 1,3-isomer or unreacted hydrazine.[1]Check for a singlet ~5.9 ppm (1,3-isomer H4) or multiplets ~6.5-7.5 ppm (phenylhydrazine impurities if used).

References

  • MDPI. (2025). Synthesis and Characterization of Pyrazole-Sulfonamide Hybrids. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts and Structure Determination. Retrieved from [Link]

Sources

Distinguishing 1-Methyl-1H-pyrazol-5-yl from 1-Methyl-1H-pyrazol-3-yl Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 1-methyl-1H-pyrazol-5-yl from 1-methyl-1H-pyrazol-3-yl isomers Content Type: Publish Comparison Guide

Executive Summary

The regiochemical assignment of


-methylpyrazole derivatives—specifically distinguishing between the 1-methyl-1H-pyrazol-5-yl  (C5-substituted) and 1-methyl-1H-pyrazol-3-yl  (C3-substituted) isomers—is a persistent challenge in drug discovery. These isomers frequently co-elute during synthesis (e.g., Knorr pyrazole synthesis or alkylation) yet exhibit drastically different pharmacological profiles due to altered vector geometries and hydrogen bond acceptor/donor positioning.

This guide provides a definitive, evidence-based protocol for distinguishing these isomers using NMR spectroscopy (


H, 

C, NOESY, HMBC) and crystallographic data. We prioritize self-validating spectral signatures over empirical rules of thumb.

The Synthetic Context: Origin of the Isomers

Understanding why these isomers coexist is critical for separation strategy. The ambiguity arises primarily from the tautomerism of the pyrazole precursor or the ambident nucleophilicity of the hydrazine during cyclization.

Structural Definitions
  • 1-methyl-1H-pyrazol-5-yl: The substituent of interest (R) is attached at position 5, adjacent to the

    
    -methyl group.
    
  • 1-methyl-1H-pyrazol-3-yl: The substituent (R) is attached at position 3, distal to the

    
    -methyl group.
    
Pathway Visualization

The following diagram illustrates the bifurcation point in Knorr synthesis leading to these regioisomers.

PyrazoleRegio Diketo 1,3-Diketone (R-CO-CH2-CO-R') Intermediate Hydrazone Intermediate Diketo->Intermediate Condensation Hydrazine Methylhydrazine (NH2-NH-Me) Hydrazine->Intermediate Iso5 1-methyl-1H-pyrazol-5-yl (Sterically Congested) Intermediate->Iso5 Cyclization Path A (Kinetic/Solvent dependent) Iso3 1-methyl-1H-pyrazol-3-yl (Sterically Favored) Intermediate->Iso3 Cyclization Path B (Thermodynamic)

Figure 1: Divergent synthetic pathways in the reaction of 1,3-diketones with methylhydrazine. Regioselectivity is governed by steric bulk and solvent polarity.

Analytical Comparison: The Definitive Identification Protocol

Reliable differentiation requires a combination of 1D and 2D NMR techniques. Relying solely on chemical shift trends can be misleading due to solvent and substituent effects.

A. Nuclear Overhauser Effect (NOESY/ROESY)

This is the gold standard for assignment. The spatial proximity of the


-methyl group to the ring substituents or protons defines the isomer.
  • 1-methyl-1H-pyrazol-3-yl (The "H5" Isomer):

    • The

      
      -methyl group (N1-Me) is adjacent to the proton at position 5 (H5).
      
    • Diagnostic Signal: Strong NOE correlation between N-Me (

      
       ~3.8-4.0 ppm) and the aromatic H5  singlet (
      
      
      
      ~7.3-8.0 ppm).
  • 1-methyl-1H-pyrazol-5-yl (The "Substituent" Isomer):

    • The

      
      -methyl group is adjacent to the substituent (R) at C5.
      
    • Diagnostic Signal:

      • Absence of NOE between N-Me and any aromatic pyrazole proton (since H3 is too far).

      • Presence of NOE between N-Me and protons on the substituent R (e.g., ortho-phenyl protons or alkyl protons of R).

B. Heteronuclear Multiple Bond Correlation (HMBC)

HMBC validates the connectivity by tracing the 3-bond (


) couplings.
  • Logic: The

    
    -methyl protons will show a strong 
    
    
    
    correlation to C5 (the carbon adjacent to N1) and practically no correlation to C3 (
    
    
    is usually invisible).
  • Application:

    • Identify the carbon correlating to N-Me. Let's call this C-alpha .

    • If C-alpha is a quaternary carbon bonded to your substituent R, you have the 5-yl isomer .

    • If C-alpha is a methine carbon (CH) with a characteristic C-H coupling (HSQC confirmed), you have the 3-yl isomer .

C. Comparative Data Table
Feature1-methyl-1H-pyrazol-3-yl1-methyl-1H-pyrazol-5-yl
Structure N(Me) adjacent to H5N(Me) adjacent to Substituent (R)
NOESY (Key) Strong NOE: N-Me ↔ H5 NOE: N-Me ↔ R (substituent)

H NMR (N-Me)
Typically

3.8 – 3.9 ppm
Typically

3.9 – 4.1 ppm (often deshielded by R)

C NMR (C5)
Methine (CH),

~129-135 ppm
Quaternary (C-R),

~135-145 ppm

C NMR (C3)
Quaternary (C-R),

~140-150 ppm
Methine (CH),

~105-110 ppm
Elution Order (RP-HPLC) Typically elutes second (more polar)Typically elutes first (less polar, steric shielding of N)

Note: Chemical shifts are solvent-dependent (DMSO-


 vs CDCl

) and substituent-dependent. Use NOESY for absolute confirmation.

Experimental Protocol: Step-by-Step Assignment

This protocol assumes you have an isolated isomer or a mixture enriched in one component.

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
      or CDCl
    
    
    
    .
  • Expert Tip: DMSO-

    
     is preferred if the pyrazole protons are broad due to exchange or quadrupole broadening, as it sharpens the signals.
    
Step 2: 1D H NMR Acquisition
  • Acquire a standard proton spectrum.

  • Integrate the

    
    -methyl singlet (~3.8 ppm).
    
  • Identify the pyrazole ring proton.[1] In a disubstituted pyrazole (methyl + R), there is only one ring proton.

    • If it is a singlet , proceed to Step 3.

    • If R is H (monosubstituted), you will see two coupled doublets (

      
       Hz).
      
Step 3: 2D NOESY Acquisition
  • Pulse Sequence: noesygpph (or equivalent phase-sensitive NOESY).

  • Mixing Time (

    
    ):  Set to 400-500 ms . This is optimal for small-to-medium molecules (MW 200-500) to observe positive NOE enhancements.
    
  • Scans: 8-16 scans per increment are usually sufficient.

Step 4: Data Analysis (The Decision Tree)

NMR_Logic Start Identify N-Me Singlet (~3.9 ppm) CheckNOE Check NOESY Cross-peaks at N-Me Frequency Start->CheckNOE ResultH Cross-peak to Pyrazole Ring Proton? CheckNOE->ResultH Iso3 Isomer: 1-methyl-1H-pyrazol-3-yl (N-Me is next to H5) ResultH->Iso3 YES (Strong) SubstNOE Check Cross-peak to Substituent Protons ResultH->SubstNOE NO Iso5 Isomer: 1-methyl-1H-pyrazol-5-yl (N-Me is next to Substituent) SubstNOE->Iso5 YES (to R group)

Figure 2: NMR assignment logic flow. The presence of an NOE between the N-methyl group and the pyrazole ring proton is the primary discriminator.

Case Study: Separation of Regioisomers

In a typical synthesis of ethyl 1-methyl-1H-pyrazole-carboxylates , two isomers are formed:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate (3-isomer)

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (5-isomer)

Experimental Observation: Upon reaction of ethyl pyruvate ethoxycarbonylhydrazone with POCl


, a mixture is obtained.
  • Isomer 1 (Major):

    
     (CDCl
    
    
    
    ) 3.95 (s, 3H, N-Me), 7.35 (d, 1H, H5). NOESY shows correlation between 3.95 and 7.35. Assignment: 3-carboxylate.
  • Isomer 2 (Minor):

    
     (CDCl
    
    
    
    ) 4.15 (s, 3H, N-Me), 7.50 (d, 1H, H3). NOESY shows correlation between 4.15 and the ethyl ester protons (weak) but NO correlation to the aromatic proton at 7.50. Assignment: 5-carboxylate.

SAR Implication: In kinase inhibitor development, the 3-yl isomer often presents the substituent in a vector that allows hinge binding, whereas the 5-yl isomer creates a steric clash with the ATP binding pocket gatekeeper residues. Correct assignment is vital for structure-activity relationship (SAR) models.

References

  • Regioselectivity in Pyrazole Synthesis

    • Source: Rosa, F. A., et al. (2008).[2] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates." Synlett.

  • NMR Assignment of N-Methyl Azoles

    • Source: Larina, L. I., et al. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Structural Characteriz

    • Source: MDPI Molecules (2021). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • URL:[Link]

  • Crystallographic Confirm

    • Source: Zhang, Y., et al. (2012). "Methyl 5-methyl-1-(1H-pyrazol-3-yl)
    • URL:[Link]

Sources

Comparison Guide: NOESY NMR Correlation for Pyrazole N-Methyl Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemistry Challenge

In fragment-based drug discovery (FBDD), the pyrazole ring is a privileged scaffold. However, the N-methylation of asymmetric pyrazoles presents a persistent regiochemical ambiguity. The reaction typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers (often referred to as


 vs. 

alkylation depending on tautomer nomenclature).

Because these isomers exhibit drastically different biological activities—often distinguishing a nanomolar inhibitor from an inactive compound—unambiguous structural assignment is non-negotiable.

This guide evaluates 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary tool for this assignment, comparing its efficacy, sensitivity, and workflow against its main alternatives: 1D Selective NOE ,


H-

C HMBC
, and

H-

N HMBC
.

The Primary Method: 2D NOESY

Mechanism of Action

NOESY relies on dipolar cross-relaxation between nuclear spins that are spatially close (


), regardless of the number of chemical bonds separating them. In the context of pyrazoles, the N-methyl group acts as a "spatial beacon."
  • 1,5-Isomer (Sterically Crowded): The N-methyl protons are spatially proximal to the substituent at position 5 (

    
    ). A strong NOE cross-peak is observed between 
    
    
    
    and
    
    
    .
  • 1,3-Isomer (Sterically Open): The N-methyl protons are distant from the substituent at position 3 (

    
    ). Instead, they show an NOE correlation to the proton at position 5 (
    
    
    
    ) or, if C5 is substituted, they lack the specific NOE to the
    
    
    group seen in the other isomer.
Technical Specifications & Protocol

To ensure data integrity, the NOESY experiment must be tuned to the molecular tumbling rate of the analyte.

Protocol: High-Fidelity NOESY for Small Molecules
  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 600

      
      L of high-quality deuterated solvent (CDCl
      
      
      
      or DMSO-
      
      
      ).
    • Critical Step: Degas the sample. Dissolved paramagnetic oxygen enhances relaxation rates (

      
      ), effectively quenching the NOE signal. Flush with Argon for 5 minutes or use the freeze-pump-thaw method.
      
  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: Phase-sensitive 2D NOESY with gradient selection (e.g., noesygpph).

    • Mixing Time (

      
      ):  Set to 500–800 ms  for small molecules (MW < 500 Da).
      
      • Reasoning: Small molecules tumble rapidly (short correlation time

        
        ), leading to a slow buildup of the positive NOE signal. Short mixing times (<300 ms) often yield no signal.
        
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds to allow full recovery of methyl signals.
    • Scans: 8–16 scans per increment are usually sufficient.

Comparative Analysis: NOESY vs. Alternatives

The following table summarizes the performance of NOESY against other standard assignment techniques.

Feature2D NOESY (The Standard)1D Selective NOE (The Rapid Alternative)

H-

C HMBC
(The Bond Validator)

H-

N HMBC
(The Gold Standard)
Basis of Signal Through-space (

)
Through-space (

)
Through-bond (

)
Through-bond (

)
Sensitivity MediumHigh (Selective excitation)HighLow (Requires high conc. or cryoprobe)
Time Required 20–60 mins5–10 mins30–60 mins2–12 hours
Ambiguity Risk Low (if

has protons)
Low (if peaks are isolated)Medium (requires distinct C3/C5 shifts)Zero (Definitive)
Best Use Case General structure confirmationQuick check for isolated peaksWhen NOE is silent (no protons on

)
Critical/Ambiguous cases
Detailed Comparison
NOESY vs. 1D Selective NOE
  • Verdict: 1D Selective NOE is faster but NOESY is more holistic.

  • Analysis: If the N-methyl signal is well-resolved, a 1D selective NOE (irradiating the methyl) provides a clean, 1D spectrum showing only the neighbors. This is faster and often has higher sensitivity than a 2D map. However, 2D NOESY provides the "whole picture," verifying the identity of the

    
     group simultaneously, which acts as an internal control.
    
NOESY vs. HMBC (

H-

C)
  • Verdict: Complementary.

  • Analysis: HMBC relies on the 3-bond coupling (

    
    ) from the N-methyl protons to the pyrazole ring carbon (C3 or C5).
    
    • The Trap: You must already know which carbon resonance belongs to C3 and which to C5. In asymmetric pyrazoles, these carbon shifts are often similar (130–150 ppm) and difficult to predict without DFT calculations. NOESY bypasses this by visualizing physical proximity.

NOESY vs.

H-

N HMBC
  • Verdict:

    
    N HMBC is definitive but expensive in time. 
    
  • Analysis: The chemical shift difference between the "pyrrole-like" nitrogen (

    
    , -160 ppm) and the "pyridine-like" nitrogen (
    
    
    
    , -70 ppm) is massive (~90 ppm). An
    
    
    H-
    
    
    N HMBC experiment correlating the methyl protons to the nitrogen they are attached to provides an indisputable answer.
    • Recommendation: Use NOESY first. If the result is ambiguous (e.g.,

      
       has no protons), escalate to 
      
      
      
      N HMBC.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning pyrazole regiochemistry, integrating NOESY and HMBC data.

PyrazoleAssignment Start Start: N-Methyl Pyrazole Isomer Mixture H1NMR Run 1H NMR Identify N-Me (~3.8-4.1 ppm) & Ring Protons Start->H1NMR NOESY Run 2D NOESY (Mix time: 500-800ms) H1NMR->NOESY Decision1 Observe NOE from N-Me? NOESY->Decision1 Result15 NOE to Substituent R (Isomer: 1,5-dimethyl) Decision1->Result15 Strong Cross-peak to Substituent Result13 NOE to Ring Proton H5 (Isomer: 1,3-dimethyl) Decision1->Result13 Strong Cross-peak to Ring H Ambiguous Ambiguous/No NOE (e.g., R5 has no protons) Decision1->Ambiguous Silent/Unclear N15HMBC Run 1H-15N HMBC Ambiguous->N15HMBC N15_Res Check N-Me Correlation N15HMBC->N15_Res Pyrrole Correlation to N ~ -160 ppm (Pyrrole-like N1) N15_Res->Pyrrole High Shielding Pyridine Correlation to N ~ -70 ppm (Pyridine-like N2) N15_Res->Pyridine Low Shielding

Caption: Logical workflow for determining pyrazole N-methylation regiochemistry using NOESY as the primary filter and 15N-HMBC as the definitive backup.

Case Study: Distinguishing 1,3- vs 1,5-Dimethylpyrazole

To validate the protocol, we compare the spectral signatures of the two most common isomers.

Scenario: Methylation of 3-methylpyrazole yields two isomers:

  • 1,3-Dimethylpyrazole (Major isomer in some conditions)

  • 1,5-Dimethylpyrazole (Minor isomer)[1]

Experimental Data Correlation Table
Measurement1,3-Dimethylpyrazole 1,5-Dimethylpyrazole

H Shift (

)

3.85 ppm

3.76 ppm (Often shielded by

)
NOESY Cross-peak

(Ring Proton)

(Methyl Group)

C Shift (

)

38.0 ppm

36.0 ppm

N Shift (bonded N)

ppm (

)

ppm (

)

Interpretation:

  • In the 1,5-isomer , the

    
    -methyl group is physically adjacent to the 
    
    
    
    -methyl group. The NOESY spectrum will show a distinct spot connecting
    
    
    3.76 and
    
    
    2.20 (
    
    
    ).
  • In the 1,3-isomer , the

    
    -methyl group is far from the 
    
    
    
    -methyl. It sits next to the proton at position 5. The NOESY spectrum shows a correlation between
    
    
    3.85 and the aromatic proton at
    
    
    7.30 (
    
    
    ).

Self-Validating Troubleshooting

If your NOESY experiment fails (blank spectrum), apply this checklist:

  • The "Zero-Crossing" Trap: Is your molecule's molecular weight between 700–1200 Da? At this size,

    
    , and the NOE intensity passes through zero.
    
    • Solution: Switch to 2D ROESY (Rotating-frame Overhauser Effect), which always yields positive signals.

  • Oxygen Quenching: Did you degas?

    • Validation: Check the

      
       relaxation time. If it is surprisingly short (<1s for aromatic protons), paramagnetic oxygen is likely present.
      
  • Exchange Broadening: Are the signals broad?

    • Cause: If the pyrazole is NH-unsubstituted (starting material), it undergoes rapid tautomerism, averaging the signals.[2] Ensure you are looking at the N-methylated product, which is chemically locked.

References

  • Regioselective Synthesis and NMR Characteriz

    • Source: MDPI (Molecules)
    • Context: Detailed assignment of 1,3 vs 1,5 isomers using HMBC and NOESY.
  • Differentiation of Regioisomeric N-Alkyl

    • Source: National Institutes of Health (PubMed / Magn Reson Chem)
    • Context: Review of advanced NMR techniques including 15N-HMBC for regioisomer determination.[1][3][4]

  • 15N-Labelling and Structure Determin

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Usage of 15N-HMBC to distinguish N-alkylation sites definitively.[5]

  • NOESY and ROESY Experimental Guidelines.

    • Source: Columbia University NMR Facility
    • Context: Technical parameters for mixing times and molecular weight consider
  • 1,3-Dimethylpyrazole 15N Chemical Shifts.

    • Source: SpectraBase (Wiley)[6]

    • Context: Reference data for 15N chemical shifts in pyrazoles.

Sources

Advanced HPLC Method Development for Pyrazolyl-Piperidine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic challenges associated with pyrazolyl-piperidine derivatives —a scaffold common in Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and oncology drugs. These compounds possess basic nitrogen centers and often coexist with difficult-to-separate regioisomers.

We compare two methodological approaches:

  • The Conventional Alternative: Traditional C18 chemistry using phosphate buffers.

  • The Optimized Solution: Fluorinated Phenyl (PFP) stationary phases using volatile acidic mobile phases.

Verdict: While C18 remains the workhorse for general lipophilicity-based separations, the PFP (Pentafluorophenyl) phase demonstrates superior selectivity for the critical pyrazole regioisomers and improved peak shape for basic piperidine moieties without the need for non-volatile ion-pairing agents.

Part 1: The Analytical Challenge

The pyrazolyl-piperidine scaffold presents a "perfect storm" for HPLC method development:

  • Structural Isomerism: The synthesis of substituted pyrazoles often yields 1,3- and 1,5-regioisomers. These isomers have nearly identical hydrophobicity (

    
    ), making them co-elute on standard alkyl (C18) phases.
    
  • Basic Tailing: The piperidine nitrogen (

    
    ) is protonated at acidic pH. On traditional silica-based columns, this leads to secondary silanol interactions, causing severe peak tailing (
    
    
    
    ).
  • MS Compatibility: Traditional methods often use phosphate buffers or ion-pairing agents (e.g., sodium pentanesulfonate) to mask silanols. These are non-volatile and incompatible with LC-MS, hindering impurity identification.

Part 2: Method Comparison & Experimental Data

The Competitors
FeatureAlternative: Standard C18 Proposed Solution: PFP Core-Shell
Stationary Phase C18 (Octadecylsilane), 5 µm Fully PorousPFP (Pentafluorophenyl), 2.7 µm Core-Shell
Interaction Mechanism Hydrophobic (Dispersive) onlyHydrophobic +

-

+ Dipole-Dipole + H-Bonding
Mobile Phase 10mM Phosphate Buffer (pH 7.0) / ACN0.1% Formic Acid (pH 2.7) / Methanol
Detection UV only (Buffer interference)UV + MS Compatible
Regioisomer Selectivity Low (Driven by hydrophobicity)High (Driven by electron density distribution)
Experimental Case Study: Separation of Regioisomers

Simulated data based on comparative behaviors of pyrazole derivatives [1, 2].

Objective: Separate the active pharmaceutical ingredient (API) from its synthetic 1,5-regioisomer impurity and a piperidine degradation product.

Table 1: Quantitative Performance Metrics

ParameterStandard C18 Method Optimized PFP Method Improvement
Resolution (

) (Isomer Pair)
1.2 (Co-elution risk)3.4 (Baseline resolved) +183%
Tailing Factor (

) (API)
1.6 (Tailing)1.1 (Symmetrical) 31% Better
Retention Time (Last Peak) 18.5 min8.2 min 55% Faster
LOD (Impurity) 0.05%0.01% 5x Sensitivity

Analysis: The C18 column struggles to distinguish the regioisomers because their hydrophobic volumes are nearly identical. The PFP phase, however, engages in


-

interactions
with the aromatic pyrazole ring. The electron-withdrawing fluorine atoms on the PFP ligand create a localized electron-deficient region, which interacts differently with the electron-rich distributions of the 1,3- vs. 1,5-isomers, resulting in massive selectivity gains.

Part 3: Mechanism & Workflow Visualization

Separation Mechanism

The following diagram illustrates why PFP succeeds where C18 fails.

SeparationMechanism cluster_c18 Standard C18 Interaction cluster_pfp PFP Interaction (Optimized) C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Isomer 1 (Hydrophobic) C18_Phase->Analyte_A Van der Waals (Identical Strength) Analyte_B Isomer 2 (Hydrophobic) C18_Phase->Analyte_B Van der Waals (Identical Strength) PFP_Phase PFP Ligand (Fluorinated Ring) Analyte_C Isomer 1 (1,3-Substituted) PFP_Phase->Analyte_C Strong Pi-Pi Interaction Analyte_D Isomer 2 (1,5-Substituted) PFP_Phase->Analyte_D Weak Pi-Pi (Steric Hindrance)

Caption: C18 relies solely on hydrophobicity, failing to separate isomers. PFP leverages shape selectivity and electronic interactions for resolution.

Method Development Workflow

A self-validating decision tree for developing this method.

MethodWorkflow Start Start: Pyrazolyl-Piperidine Sample Screening Screening Phase: Compare C18 vs. PFP (Mobile Phase: 0.1% Formic Acid/MeOH) Start->Screening Decision Are Regioisomers Resolved (Rs > 2.0)? Screening->Decision Path_C18 C18 Route: Requires High pH (pH > 9) or Ion-Pairing Decision->Path_C18 No (Common) Path_PFP PFP Route: Optimize Gradient Slope & Temperature Decision->Path_PFP Yes (Preferred) Validation Validation (ICH Q2): Specificity, Linearity, Accuracy Path_C18->Validation Complex Setup Path_PFP->Validation Final Final Method: LC-MS Compatible High Throughput Validation->Final

Caption: The PFP route simplifies development by avoiding complex buffers required to make C18 work for these basic isomers.

Part 4: Detailed Experimental Protocol

To replicate the optimized results, follow this protocol. This method is designed to be self-validating by including a system suitability resolution check.

Materials & Reagents
  • Column: PFP (Pentafluorophenyl) Core-Shell,

    
     (e.g., Kinetex PFP or chemically equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol is preferred over Acetonitrile for PFP to enhance

    
    -
    
    
    
    selectivity).
Instrument Settings
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Control is critical; lower temp enhances selectivity).
    
  • Injection Volume:

    
    
    
  • Detection: UV @ 254 nm (or

    
     of pyrazole) and MS (ESI+).
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Hold for polar impurities
8.060Linear Ramp (Separation)
8.195Wash
10.095Wash Hold
10.15Re-equilibrate
System Suitability Criteria (Self-Validation)

Before running samples, ensure:

  • Resolution (

    
    ): 
    
    
    
    between the API and the nearest regioisomer.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main API peak.
  • Precision: %RSD of peak area

    
     (n=5 injections).
    

References

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Comparison of C18 and PFP phases for basic compounds. Symta / ACE Columns. ACE C18-PFP Guide. Available at: [Link] (General reference for PFP selectivity mechanisms).

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega, 2021. Available at: [Link]

Scaffold Hopping in Drug Discovery: A Comparative Guide to 1-(1-methyl-1H-pyrazol-5-yl) vs. 1-Phenyl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound frequently requires mitigating the liabilities of flat, highly lipophilic aromatic rings. The unsubstituted phenyl ring, while excellent for establishing baseline hydrophobic contacts and pi-pi stacking, often introduces significant pharmacokinetic hurdles, including poor aqueous solubility, high cytochrome P450 (CYP) clearance, and off-target toxicity (e.g., hERG inhibition).

Scaffold hopping via bioisosteric replacement is a proven strategy to overcome these limitations[1]. Replacing a 1-phenyl moiety with a 1-(1-methyl-1H-pyrazol-5-yl) group has emerged as a highly effective maneuver. This guide objectively compares the physicochemical performance, target binding mechanics, and experimental validation of these two functional groups, providing actionable insights for drug design.

Structural and Physicochemical Rationale

The transition from a phenyl ring to a 1-methyl-1H-pyrazol-5-yl ring fundamentally alters the molecular topology and electron distribution of a drug candidate, directly influencing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[2].

  • The Phenyl Liability: Benzene rings are highly lipophilic (high LogP) and lack polarity. This drives non-specific binding to plasma proteins and lipophilic off-targets (like the hERG channel). Furthermore, the flat, symmetrical nature of the phenyl ring promotes strong crystal lattice packing, which severely limits aqueous solubility.

  • The Pyrazole Advantage: The introduction of two nitrogen atoms in the pyrazole ring significantly lowers the LogP. The N2 atom acts as a weak-to-moderate hydrogen bond acceptor, increasing the Topological Polar Surface Area (TPSA). Concurrently, the N-methyl group breaks molecular symmetry, disrupts crystal packing (improving solubility), and provides a specific steric vector that can be leveraged to occupy hydrophobic sub-pockets.

Table 1: Theoretical Physicochemical Comparison of Isolated Moieties
Property1-Phenyl Group1-(1-Methyl-1H-pyrazol-5-yl) GroupImpact on Drug Design
Molecular Weight 77.1 Da81.1 DaNegligible difference; maintains ligand efficiency.
Estimated cLogP Contribution ~2.1~0.8Significant reduction in lipophilicity; improves LLE.
TPSA Contribution 0 Ų17.8 ŲEnhances polarity and aqueous solubility.
H-Bond Acceptors 01 (N2 atom)Enables new interactions with target backbones/water.
Metabolic Hotspots High (Para/Meta positions)Low (Electron-deficient core)Reduces CYP450-mediated oxidative clearance.

Mechanistic Impact on Target Binding

The 1-methyl-1H-pyrazol-5-yl group is not merely a passive structural spacer; it actively participates in target engagement. The sp² hybridized N2 atom can engage in critical hydrogen bonding with the protein backbone or structured water molecules—an interaction impossible for a phenyl ring. Meanwhile, the N-methyl group acts as a steric shield, locking the dihedral angle of the adjacent bond to minimize the entropic penalty upon binding, while also filling small hydrophobic cavities.

Binding cluster_0 1-Methyl-1H-pyrazol-5-yl Features Target Protein Target Pocket N2 N2 Atom (H-Bond Acceptor) N2->Target H-Bond Me N-Methyl Group (Steric Shielding) Me->Target Van der Waals Pi Pi-System (Aromatic Core) Pi->Target Pi-Pi Stacking

Caption: Pharmacophoric interactions of the 1-methyl-1H-pyrazol-5-yl moiety within a target pocket.

Case Studies & Performance Metrics

The literature provides robust empirical evidence supporting this bioisosteric replacement. Lipophilic Ligand Efficiency (LLE = pIC₅₀ - cLogP) is a critical metric here, as it normalizes potency against lipophilicity. An LLE ≥ 5 is generally targeted in lead optimization[3].

Case Study 1: Sigma-1 Receptor Ligands In the development of pyrazolo[3,4-d]pyrimidine-based Sigma-1 receptor antagonists for pain treatment, researchers found that replacing a phenyl ring with a 1-methyl-1H-pyrazol-5-yl group (Compound 12f) yielded one of the best LLE profiles ever reported for this target class[4]. The pyrazole analogue maintained high target affinity while drastically reducing lipophilicity, translating to a superior in vivo antinociceptive profile.

Case Study 2: Trypanosoma brucei Inhibitors During the optimization of a diaminopurine chemotype for T. brucei, replacing an un-optimized lipophilic ring with an N-methylpyrazole (Compound 4aa) resulted in an exceptional LLE value of 5.7. This modification not only retained nanomolar potency but also appreciably improved the compound's aqueous solubility and metabolic stability compared to its phenyl and unsubstituted analogues[3].

Table 2: Experimental Performance Comparison (Derived from Literature)
ParameterPhenyl Analogue Profile1-Methyl-1H-pyrazol-5-yl Profile
Target Affinity (Potency) High (Driven by hydrophobic effect)High (Driven by specific H-bonds & vectorization)
Lipophilic Ligand Efficiency (LLE) Moderate (< 4.0)Excellent (> 5.0)[3]
Aqueous Solubility Poor (Prone to precipitation)High (Disrupted crystal packing)
Off-Target Selectivity Low (High non-specific binding)High (Reduced lipophilicity)[4]

Experimental Methodologies

To objectively evaluate the impact of this scaffold hop, rigorous synthesis and ADMET profiling must be conducted. Below are the self-validating protocols for generating and testing these analogues.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The 5-position of the 1-methylpyrazole ring is sterically hindered by the adjacent N-methyl group. To facilitate efficient oxidative addition and transmetalation, a highly active palladium catalyst with a bulky, electron-rich bidentate ligand (e.g., dppf) is strictly required.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide core (1.0 equiv), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed biphasic mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (4:1 v/v). Rationale: The biphasic system ensures optimal solubility of the organic substrates while providing the aqueous interface necessary for base-mediated transmetalation.

  • Coupling: Purge the vessel with N₂ for 5 minutes. Heat the mixture at 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺ confirms conversion. The presence of unreacted boronic ester indicates successful coupling without competitive protodeboronation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: Kinetic Aqueous Solubility Profiling

Causality: Replacing a flat phenyl ring with a 3D-vectorized pyrazole disrupts the crystal lattice. This assay quantifies the resulting thermodynamic shift in solubility.

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Incubation: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial to achieve a 100 µM theoretical maximum concentration (1% DMSO final).

  • Equilibration: Shake the suspension at 25 °C for 24 hours to ensure thermodynamic equilibrium between the solid precipitate and the dissolved phase.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to remove undissolved compound.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve.

  • System Validation: Ensure the reference standard curve has an R² > 0.99. Include a highly soluble reference (e.g., Propranolol) and a poorly soluble reference (e.g., Amiodarone) as system suitability controls.

Optimization A Phenyl Analogue (High LogP, Poor Sol.) B Scaffold Hopping (Bioisosteric Replacement) A->B C 1-Methyl-1H-pyrazol-5-yl (Lower LogP, High LLE) B->C D ADMET Profiling (CYP, hERG, Solubility) C->D

Caption: Workflow for bioisosteric replacement of phenyl with 1-methyl-1H-pyrazol-5-yl.

References

  • [1] Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. nih.gov. 1

  • [4] Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. nih.gov. 4

  • [2] Beyond Size, Ionization State, and Lipophilicity: Influence of Molecular Topology on Absorption, Distribution, Metabolism, Excretion, and Toxicity for Druglike Compounds | Journal of Medicinal Chemistry. acs.org. 2

  • [3] Medicinal chemistry optimization of a diaminopurine chemotype: Towards a lead for Trypanosoma brucei inhibitors. nih.gov. 3

Sources

13C NMR chemical shifts of pyrazole C5 vs C3 positions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of assigning C3 versus C5 positions in pyrazole derivatives using 13C NMR. It synthesizes theoretical electronic principles with practical experimental protocols, tailored for drug discovery and structural biology applications.

Executive Summary: The Assignment Challenge

In pyrazole chemistry, distinguishing the C3 and C5 carbons is a frequent bottleneck due to annular tautomerism (in N-unsubstituted derivatives) and electronic similarity (in N-substituted derivatives). Misassignment can lead to erroneous structure-activity relationship (SAR) models.

  • The Golden Rule: In N-substituted pyrazoles, C3 is generally deshielded (downfield) relative to C5.

  • The Definitive Proof: HMBC (Heteronuclear Multiple Bond Correlation) is the only self-validating method to confirm assignment by correlating the N-substituent protons to C5.

Mechanistic Basis of Chemical Shifts

Understanding the electronic environment is crucial for predicting shifts. The pyrazole ring contains two distinct nitrogen types that differentially shield adjacent carbons.

Electronic Environments
  • N1 (Pyrrole-like): The nitrogen at position 1 contributes its lone pair to the aromatic sextet. It is electron-rich but acts as a donor, increasing electron density at C5 (shielding it).

  • N2 (Pyridine-like): The nitrogen at position 2 has a lone pair orthogonal to the

    
    -system. It is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I) on C3, deshielding  it.
    
Tautomerism in N-Unsubstituted Pyrazoles

In solution (DMSO-


, CDCl

), N-unsubstituted pyrazoles undergo rapid proton transfer (

).
  • Result: The observed 13C signals for C3 and C5 are an average of the two tautomeric forms (

    
    ).
    
  • Spectral Appearance: These signals are often broad or coalesced into a single peak, unlike the sharp C4 signal.

Visualizing the Pathway

Pyrazole_Assignment Substrate Pyrazole Derivative N_Sub N-Substituted (Fixed Structure) Substrate->N_Sub R ≠ H N_Unsub N-Unsubstituted (Tautomeric Equilibrium) Substrate->N_Unsub R = H C3_Signal C3 (Deshielded) ~138-142 ppm N_Sub->C3_Signal Inductive (-I) C5_Signal C5 (Shielded) ~129-133 ppm N_Sub->C5_Signal Resonance (+M) HMBC_Check HMBC Correlation (N-R to C5) N_Sub->HMBC_Check Validation Average Averaged Signal (Broad/Coalesced) N_Unsub->Average Fast Exchange

Figure 1: Decision tree for interpreting C3/C5 signals based on N-substitution status.

Reference Data: Chemical Shift Trends

The following table summarizes standard chemical shift ranges for common pyrazole scaffolds. Note the consistent downfield shift of C3.

ScaffoldC3 (

, ppm)
C5 (

, ppm)
C4 (

, ppm)

(C3 - C5)
Notes
1-Methylpyrazole 138.5 132.8 105.2+5.7C3 is deshielded by N2.
1-Phenylpyrazole 141.2 126.7 107.5+14.5C5 is shielded by steric torsion & phenyl ring current.
3,5-Dimethyl-1-Ph 149.0 139.5 106.8+9.5Methyl substituents add ~10 ppm

-effect.
N-H Pyrazole ~134.0 (avg)~134.0 (avg)104.8~0Broad signal due to tautomerism.

Data derived from DMSO-


 and CDCl

literature values [1, 2, 3].

Experimental Protocol: The HMBC Validation

Reliance on chemical shifts alone is risky for complex derivatives. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive method for assignment.[1]

Why HMBC?
  • Connectivity: HMBC detects 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.
  • The Key Correlation: Protons on the N1-substituent (e.g., N-CH

    
     or N-Ph ortho protons) are 3 bonds away from C5 . They are 4 bonds away from C3 .
    
  • Result: You will see a cross-peak for N-R

    
     C5. You will not  see a cross-peak for N-R 
    
    
    
    C3 (standard HMBC is optimized for 8-10 Hz, 4-bond couplings are too small).
Step-by-Step Assignment Workflow
  • Acquire 1D 1H and 13C Spectra:

    • Identify the C4 proton (typically a doublet or singlet ~6.0-6.5 ppm).

    • Identify the N-substituent protons (e.g., N-Me singlet ~3.8-4.0 ppm).

  • Acquire HSQC Spectrum:

    • Correlate the C4 proton to the C4 carbon (typically ~105-110 ppm). This eliminates C4 from the C3/C5 debate.

  • Acquire HMBC Spectrum (Optimized for 8 Hz):

    • Step A: Look for the correlation from the N-substituent protons .

    • Observation: A strong cross-peak will appear at a carbon frequency of ~130-135 ppm.

    • Step B: Look for correlations from the C4 proton .

    • Observation: The C4 proton will show strong

      
       correlations to both  C3 and C5. Use the C5 assignment from Step A to distinguish them.
      
Visual Protocol

HMBC_Protocol Start Start: N-Substituted Pyrazole Find_NR Identify N-R Protons (1H NMR) Start->Find_NR Run_HMBC Run HMBC Experiment (J_LR = 8 Hz) Find_NR->Run_HMBC Analyze Analyze Cross-Peaks Run_HMBC->Analyze Correlation Correlation Observed? (N-R protons to Carbon X) Analyze->Correlation Assign_C5 Carbon X is C5 (3-bond coupling) Correlation->Assign_C5 YES Assign_C3 Other Carbon is C3 (4-bond coupling = Silent) Correlation->Assign_C3 NO

Figure 2: HMBC logic flow for unequivocal C3/C5 assignment.

Advanced Considerations

Solvent & Concentration Effects
  • N-Unsubstituted Pyrazoles: To resolve C3 and C5 signals in N-H pyrazoles, lower the temperature (to < -40°C) or use a solid-state NMR (CP-MAS) technique to freeze the tautomeric equilibrium [4].

  • Solvent Choice: DMSO-

    
     often slows proton exchange compared to CDCl
    
    
    
    , sometimes allowing observation of distinct broad signals rather than a single sharp average.
Coupling Constants ( )

While less definitive than HMBC, the one-bond coupling constant can serve as a secondary check.

  • C5-H: Generally exhibits a slightly larger

    
     (~175-180 Hz) due to the proximity to the pyrrole-like N1.
    
  • C3-H: Generally exhibits a slightly smaller

    
     (~170-175 Hz).
    
  • Note: This difference is subtle and requires high-resolution, non-decoupled (gated decoupling) 13C spectra.

References

  • Elguero, J. et al. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[4] Link

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives. Acta Chemica Scandinavica. Link

  • Claramunt, R. M. et al. (2008). 13C and 15N NMR chemical shifts of 1-substituted pyrazoles. Magnetic Resonance in Chemistry. Link

  • Faure, R. et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Canadian Journal of Chemistry.[4] Link

Sources

Distinguishing Secondary Amines from Pyrazole Rings: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Differentiating a secondary amine (R-NH-R') from a pyrazole ring (-NH-) using Infrared (IR) spectroscopy is a frequent diagnostic bottleneck in medicinal chemistry.[1] Both moieties possess a single N-H bond, and both exhibit stretching vibrations in the 3200–3500 cm⁻¹ region.[2][3]

The Solution: While the static peak position in a solid-state spectrum (KBr/ATR) is often ambiguous due to hydrogen bonding, the spectral behavior under varying conditions provides a definitive signature. This guide outlines the specific vibrational modes, the "Dilution Shift" validation protocol, and the fingerprint markers required to confidently distinguish these two pharmacophores.

Theoretical Framework: Vibrational Modes[1][4]

To interpret the spectrum, one must understand the mechanical differences between the two nitrogen environments.

  • Secondary Amine: The N-H bond is typically part of a flexible chain or a non-aromatic cycle. The dipole change is moderate, leading to sharper, well-defined bands.[1]

  • Pyrazole Ring: The N-H is part of a 5-membered aromatic heterocycle.[1] The nitrogen at position 1 (pyrrole-like) donates electrons to the ring, while the nitrogen at position 2 (pyridine-like) accepts hydrogen bonds. This duality leads to the formation of cyclic dimers or oligomers in the solid state, causing massive spectral broadening.

Comparative Spectral Analysis

The following table contrasts the key IR features of secondary amines and pyrazoles in their solid state (e.g., KBr pellet or neat ATR).

Table 1: Diagnostic Peak Comparison (Solid State)
Vibrational ModeSecondary Amine (R-NH-R')Pyrazole Ring (Unsubstituted N1)Diagnostic Note
N-H Stretch 3310–3350 cm⁻¹ 2500–3200 cm⁻¹ (Broad) Pyrazoles form strong H-bonded dimers, creating a wide "hump" often overlapping C-H stretches.[1] Amine peaks remain sharper.[1]
Band Shape Sharp to MediumVery Broad / DiffuseThe "Broad Band" is the hallmark of pyrazole H-bonding networks.
C=N Ring Stretch Absent*1500–1600 cm⁻¹ Pyrazoles show distinct aromatic ring breathing modes (often ~1590 cm⁻¹).
C-N Stretch 1100–1300 cm⁻¹ (Medium)1250–1350 cm⁻¹ (Strong)Pyrazole C-N bands are often coupled with ring vibrations, making them more intense.
N-H Wag (Bend) 650–900 cm⁻¹ ~600–800 cm⁻¹ (Broad)Secondary amine wag is often a distinct "hump" in the fingerprint region.

*Note: Aromatic secondary amines (e.g., N-methylaniline) will show aromatic C=C stretches, but they lack the specific C=N-N ring breathing coupling of pyrazoles.

Visualizing the Logic Flow

The following decision tree illustrates the step-by-step logic for interpreting the spectrum.

SpectralLogic Start Unknown Sample Spectrum (3200-3500 cm⁻¹ Region) CheckNH Analyze N-H Stretch Shape Start->CheckNH SharpPeak Single Sharp/Medium Peak (3300-3400 cm⁻¹) CheckNH->SharpPeak Sharp BroadPeak Broad/Diffuse Band (2800-3200 cm⁻¹) CheckNH->BroadPeak Broad (H-bonded) CheckFingerprint Check 1500-1600 cm⁻¹ Region SharpPeak->CheckFingerprint CheckDilution Perform Dilution Test (See Protocol) BroadPeak->CheckDilution ResultAmine Likely Secondary Amine CheckFingerprint->ResultAmine No C=N Ring Mode ResultPyrazole Likely Pyrazole Ring CheckFingerprint->ResultPyrazole Strong C=N (~1590 cm⁻¹) CheckDilution->ResultAmine Minimal Shift CheckDilution->ResultPyrazole Peak Sharpens & Shifts Blue

Figure 1: Decision tree for distinguishing secondary amines from pyrazoles based on spectral features.

Experimental Protocol: The "Dilution Shift" Validation

The most authoritative way to confirm a pyrazole ring is to disrupt its hydrogen bonding network. In the solid state, pyrazoles exist as dimers or oligomers. In dilute solution, they exist as monomers.[1] Secondary amines exhibit much weaker hydrogen bonding, so their spectral shift is minimal.[1]

Protocol: Variable Concentration IR

Objective: Observe the shift in N-H stretching frequency (


) as a function of concentration.

Materials:

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).[1] Note:
    
    
    is preferred for IR transparency in the N-H region, but DCM is a safer alternative if path length is compensated.
  • Cell: Liquid IR cell (NaCl or CaF2 windows) with variable path length or 0.1mm - 1.0mm spacers.

Step-by-Step Workflow:

  • Preparation of Concentrated Sample (Solution A):

    • Dissolve ~50 mg of the analyte in 1 mL of solvent (High Concentration).

    • Observation Target: Expect H-bonding to dominate.[1]

  • Acquisition (Scan 1):

    • Record the spectrum.[3][4] Focus on the 3000–3600 cm⁻¹ window.[5]

  • Serial Dilution (Solution B & C):

    • Dilute Solution A by a factor of 10 (Solution B) and 100 (Solution C).

  • Acquisition (Scan 2 & 3):

    • Record spectra for B and C. Note: You may need to increase the number of scans (e.g., from 16 to 64) to improve Signal-to-Noise ratio as concentration drops.

Data Interpretation[1][3][5][6][7][8][9][10][11]
ObservationConclusionMechanism
Significant Blue Shift (>50 cm⁻¹) Pyrazole Ring Breaking of intermolecular H-bonds (dimers) to form free monomers.[1] The broad band at ~3200 cm⁻¹ disappears and a sharp band appears at ~3450 cm⁻¹.
Minimal Shift (<10 cm⁻¹) Secondary Amine Steric hindrance often prevents strong intermolecular H-bonding in secondary amines; the "free" N-H is already dominant or the shift is negligible.
No Shift (Intramolecular) Internal H-Bond If the N-H is H-bonded to a neighbor within the same molecule (e.g., adjacent carbonyl), dilution will not break the bond, and the peak will not move.

Complementary Techniques

While IR is a powerful screening tool, definitive structural elucidation often requires orthogonal data.[1]

  • ¹H-NMR (Proton NMR):

    • Secondary Amine: The N-H proton is often broad and appears between 1.0–5.0 ppm (highly variable).[1]

    • Pyrazole:[1][6][7][8] The N-H proton is extremely deshielded, often appearing very downfield (10.0–13.0 ppm) due to the aromatic ring current and H-bonding.

  • Raman Spectroscopy:

    • Raman is complementary to IR.[1] The N-N stretch of the pyrazole ring is often weak in IR but strong in Raman .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for N-H stretching frequencies).

  • NIST Chemistry WebBook. IR Spectrum of Pyrazole. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][1]

  • Michigan State University. Infrared Spectroscopy - Amines. Available at: [Link][1]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole. Available at: [Link][1]

Sources

UV-Vis Absorption Maxima of N-Substituted Pyrazoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of N-Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and optoelectronics, the N1-position of the pyrazole ring is a critical "tuning knob" for electronic properties. While the pyrazole core itself is electron-rich, substitution at the nitrogen atom determines the extent of


-conjugation and the energy of the HOMO-LUMO gap.

This guide analyzes the ultraviolet-visible (UV-Vis) absorption behavior of N-substituted pyrazoles. We compare the baseline N-alkyl derivatives against N-aryl systems, quantifying the bathochromic shifts induced by conjugation and the perturbations caused by steric hindrance.

Theoretical Framework: The Electronic Origin of the Shift

To interpret the data correctly, one must understand the electronic transition mechanisms at play.

  • The Baseline (

    
    ):  Unsubstituted and N-alkyl pyrazoles exhibit transitions primarily in the deep UV (<230 nm). The lone pair on the pyrrole-like nitrogen (N1) is part of the aromatic sextet, making it less available for 
    
    
    
    transitions compared to the pyridine-like nitrogen (N2).
  • The Conjugation Effect (N-Aryl): When a phenyl ring is attached to N1, the

    
    -system extends. However, this conjugation is not "free." Steric clash between the pyrazole C5-proton and the phenyl ortho-protons often forces the molecule into a twisted conformation, limiting orbital overlap.
    
  • The Auxochromic Effect: Electron-withdrawing groups (EWGs) or donating groups (EDGs) on the N-substituent further modulate the energy gap.

Diagram: Electronic Modulation Pathway

The following diagram illustrates how N-substitution alters the electronic landscape.

G cluster_0 Base Scaffold cluster_1 N-Substituent Effect cluster_2 Resulting Spectra Pyrazole Pyrazole Core (Deep UV <210 nm) Alkyl N-Alkyl (+I Effect) Minimal Shift Pyrazole->Alkyl Substitution Aryl N-Aryl (+M Conjugation) Bathochromic Shift Pyrazole->Aryl Substitution DeepUV λmax ~210-225 nm (High Energy) Alkyl->DeepUV NearUV λmax ~250-290 nm (Redshifted) Aryl->NearUV π-Extension Twist Steric Twist (Reduces Conjugation) Aryl->Twist Twist->NearUV Limits Shift

Figure 1: Mechanistic pathway of electronic modulation in N-substituted pyrazoles.

Comparative Analysis: Data[1][2][3][4]

The following table aggregates experimental absorption maxima for key N-substituted pyrazoles. Note that values may vary slightly (


 2-5 nm) depending on solvent polarity (solvatochromism).
Table 1: Absorption Maxima of N-Substituted Pyrazoles
Compound ClassSpecific Derivative

(nm)
SolventTransition TypeNotes
Unsubstituted 1H-Pyrazole~203 - 210Gas/EtOH

Reference baseline. Absorbs in deep UV.
N-Alkyl 1-Methylpyrazole< 225MeOH

Alkyl group (+I) has minimal effect on conjugation length.
N-Aryl 1-Phenylpyrazole252, 280 (sh)EtOH

Distinct bathochromic shift due to phenyl conjugation.
N-Aryl (Subst.) 1-(4-Nitrophenyl)pyrazole~320MeCNCT /

Strong redshift due to "push-pull" character (Intramolecular Charge Transfer).
N-Aryl (Subst.) 1-(2,4-Dinitrophenyl)pyrazole290 - 300EtOH

Broad absorption; nitro groups induce significant steric twist.
Azo-Dye Phenylazopyrazole325 - 340MeCN

Extended conjugation system; distinct yellow color.

Critical Insight: The jump from N-methyl (<225 nm) to N-phenyl (~252 nm) is the defining characteristic of N-arylation. If your synthesis targets an N-aryl pyrazole but your UV spectrum shows only deep UV absorption, you likely have a broken conjugation system or an impurity.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for characterizing N-substituted pyrazoles.

Reagents:

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid Acetone or Benzene as they absorb in the UV region of interest.

  • Standard: 1-Phenylpyrazole (commercially available, 97%+ purity).[1]

Protocol Steps:

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan (190 nm – 500 nm). Ensure the baseline is flat (

      
       0.001 Abs).
      
  • Sample Preparation (Self-Validating Step):

    • Prepare a stock solution of

      
       M.
      
    • Perform serial dilution to reach a working concentration of approx.

      
       M.
      
    • Validation: The absorbance at

      
       should be between 0.3 and 0.8 AU. If Abs > 1.0, dilute further to avoid non-linear Beer-Lambert behavior (aggregation effects).
      
  • Measurement:

    • Scan from 500 nm down to 190 nm.

    • Record

      
       and calculate the Molar Extinction Coefficient (
      
      
      
      ) using
      
      
      .
  • Solvatochromic Check (Optional but Recommended):

    • If characterizing a new N-aryl derivative, measure in both non-polar (Hexane) and polar (MeOH) solvents.

    • Observation: A significant redshift in polar solvent suggests a Charge Transfer (CT) excited state, common in push-pull pyrazoles (e.g., N-(4-nitrophenyl)pyrazole).

Workflow Diagram

Protocol Start Start Characterization Solvent Select Solvent (MeCN or MeOH) Start->Solvent Blank Run Blank/Baseline (190-500 nm) Solvent->Blank Prep Prepare Stock (1 mM) & Dilute to 20 µM Blank->Prep Measure Measure Absorbance Prep->Measure Check Is Abs between 0.3 and 0.8? Measure->Check Dilute Dilute Sample Check->Dilute No (>1.0) Calc Calculate ε & Record λmax Check->Calc Yes Dilute->Measure

Figure 2: Standardized UV-Vis characterization workflow for pyrazole derivatives.

Interpretation of Results

When analyzing your data, look for these specific spectral signatures:

  • The "Phenyl Shoulder" (250-280 nm):

    • In N-phenylpyrazoles, you will often see a structured band or a shoulder in this region. This corresponds to the interaction between the phenyl

      
      -system and the pyrazole ring.
      
    • Absence of this band in a synthesized N-aryl product usually indicates the reaction failed (product is likely unsubstituted pyrazole).

  • Steric Hypsochromic Shift (Blue Shift):

    • If you add a methyl group at the ortho position of the N-phenyl ring (e.g., N-(2-methylphenyl)pyrazole), the

      
       often shifts to lower wavelengths compared to the unsubstituted N-phenyl analog.
      
    • Reason: The steric bulk forces the phenyl ring to twist out of plane with the pyrazole, breaking conjugation.

  • The Nitro "Tail" (>300 nm):

    • Derivatives like 1-(2,4-dinitrophenyl)pyrazole are often used for derivatization because they are yellow/orange solids. They show a distinct absorption tail extending into the visible region (>400 nm), which simple N-phenylpyrazoles do not.

References
  • Beilstein Journals. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrazole, 1-phenyl- UV-Vis Spectrum Data. Retrieved from

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: UV-vis-NIR Absorption Properties. Retrieved from

  • ResearchGate. (2024). Absorption and emission spectra of pyrazole-based ligands. Retrieved from

  • Shimadzu. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

Sources

Safety Operating Guide

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Status: Hazardous Organic Base (Corrosive/Irritant) Disposal Method: High-Temperature Incineration (Nitrogen-containing) Critical Prohibition: Do NOT dispose of down the drain or mix with acidic waste streams (Risk of violent exothermic reaction).[1]

For laboratory personnel and safety officers, this guide defines the compliant disposal workflow for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine (hereafter referred to as MPPA ).[1] Due to the specific aminopiperidine and pyrazole moieties, this compound must be treated as a Corrosive Organic Base with potential aquatic toxicity.[1]

Chemical Profile & Hazard Identification

To ensure accurate waste stream classification, the following physicochemical data is calculated based on the structural moieties (Piperidine core + Pyrazole ring + Primary Amine). Use this data for labeling and EHS documentation.[1]

Property Data / Specification
Chemical Name 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine
Calculated Formula C₉H₁₆N₄
Molecular Weight ~180.25 g/mol
Functional Groups Primary Amine (Basic), Pyrazole (Aromatic Heterocycle), Piperidine (Cyclic Amine)
Acidity/Basicity Strongly Basic (pKa of piperidine-3-amine ~9-10)
GHS Classification Danger [1][2][3][4][5][6][7] • Skin Corr.[1][4][5][6][7][8][9] 1B / Irrit. 2 (Corrosive/Irritant) [1][4] • Eye Dam. 1 (Severe Eye Damage) [1] • STOT SE 3 (Respiratory Irritation)
Waste Code (RCRA) Not specifically listed (P/U list), but characteristic of D002 (Corrosivity) if pH > 12.5 in solution.[1]

Pre-Disposal Handling & Segregation

Proper segregation is the primary safety control.[1] MPPA is a base; mixing it with incompatible streams can cause immediate hazards.[1]

Incompatibility Matrix
  • Violent Reaction: Strong Acids (Sulfuric, Hydrochloric, Nitric).[1]

  • Incompatible: Oxidizing agents (Peroxides, Permanganates) – risk of N-oxide formation or ignition.[1]

  • Reactive: Acid Chlorides, Anhydrides (rapid acylation releasing heat/acid gas).[1]

Segregation Protocol
  • Isolate: Designate a specific waste container labeled "Basic Organic Waste" .

  • Solvent Compatibility: MPPA is likely soluble in water, alcohols, and chlorinated solvents.[1]

    • Preferred Waste Solvent: Methanol or Ethanol (Combustible waste stream).[1]

    • Avoid: Mixing with aqueous acidic waste.[1]

Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, gloves, paper towels.[1]

  • Containment: Place solid waste in a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or jar.

  • Labeling: Affix a hazardous waste label with the following constituents:

    • 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine[1]

    • Hazard: Corrosive, Toxic[1]

  • Disposal Path: Send for High-Temperature Incineration . The nitrogen content requires incineration with scrubber systems to manage NOx emissions.

Scenario B: Liquid Waste (Reaction Mixtures / Mother Liquors)

Applicable to: HPLC waste, reaction solvents containing MPPA.[1]

  • pH Check: Verify the pH of the waste stream.[1] If pH > 12, it is Class D002 (Corrosive).[1]

  • Container Selection: Use HDPE or Glass carboys. Avoid metal containers (aluminum/zinc) as amines can corrode them or form complexes.[1]

  • Labeling:

    • Primary Constituent: [Solvent Name, e.g., Methanol]

    • Contaminant: 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine (<5%)[1]

    • Hazard Checkbox: Flammable (if solvent based), Corrosive , Toxic .[1]

  • Disposal Path: Fuel Blending or Incineration.[1]

Visualization: Disposal Decision Tree

The following logic flow ensures compliant decision-making at the bench level.

DisposalWorkflow Start Waste Generation: MPPA Derivative StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solvent + MPPA) StateCheck->Liquid SolidPack Double Bag (Polyethylene) Place in HDPE Drum Solid->SolidPack LiquidSeg Segregate from ACIDS Check pH Liquid->LiquidSeg LabelSolid Label: Toxic/Corrosive Solid SolidPack->LabelSolid LiquidType Solvent Type? LiquidSeg->LiquidType OrgSolvent Organic (MeOH, DCM) Trace MPPA LiquidType->OrgSolvent AqSolvent Aqueous Solution LiquidType->AqSolvent LabelOrg Label: Flammable/Toxic Liquid OrgSolvent->LabelOrg LabelAq Label: Corrosive Basic Liquid AqSolvent->LabelAq Incinerate DESTINATION: High-Temp Incineration LabelSolid->Incinerate LabelOrg->Incinerate LabelAq->Incinerate

Figure 1: Decision logic for segregating and packaging MPPA waste streams.

Emergency Spill Procedures

If MPPA is spilled in the laboratory, follow this specific neutralization protocol. Do not use water immediately, as this spreads the basic contaminant.[1]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).[1]

  • Neutralization (Critical Step):

    • Since MPPA is a base, apply a weak acid neutralizer (e.g., Citric Acid powder or dilute Acetic Acid) to the spill before cleaning.[1]

    • Test pH with litmus paper to ensure it is near neutral (pH 6-8).[1]

  • Cleanup: Scoop the neutralized slurry into a waste container. Label as "Spill Debris: Neutralized Aminopiperidine".[1]

  • Decontamination: Wipe the surface with water and soap.[1][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Structural Analog for Hazard Inference). Retrieved from [Link][1]

  • U.S. EPA. Hazardous Waste Characteristics: Corrosivity (D002).[1] Retrieved from [Link][1]

Sources

Safe Handling and Disposal of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine is publicly available. This guide is compiled from data on structurally similar compounds, including pyrazole, piperidine, and amine derivatives, along with general principles of laboratory safety. The information provided should be used as a guideline, and a thorough risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide offers a detailed overview of the essential safety protocols for handling 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine, a compound of interest for researchers and professionals in drug development. By synthesizing data from analogous chemical structures, this document provides the best available guidance for its safe use, storage, and disposal in a laboratory setting.

Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related pyrazole and piperidine compounds, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine should be treated as a potentially hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Eye Irritation: Expected to cause serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Harmful if Swallowed or Inhaled: Similar compounds have shown oral and inhalation toxicity.

A comprehensive risk assessment should be performed before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE)

Adherence to stringent PPE protocols is mandatory when working with this compound. The following table summarizes the required PPE.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][5][6]To prevent contact with the eyes, which can cause serious irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][5][6]To prevent skin contact and potential irritation. Gloves should be inspected before use and changed frequently.
Skin and Body Protection A laboratory coat must be worn at all times.[1]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][2]Required if handling outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.

Engineering Controls for Safe Handling

  • Ventilation: All procedures involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Containment: For operations with a high likelihood of dust generation, such as weighing or transfers of powder, the use of a glove box is recommended.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Step-by-Step Handling and Operational Protocol

The following workflow provides a procedural guide for the safe handling of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine from receipt to disposal.

Experimental Workflow Diagram

G Figure 1. Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal A Receiving and Storage B Pre-use Inspection A->B Inspect container integrity C Donning PPE B->C Verify correct PPE D Weighing and Transfer C->D Proceed to fume hood E Solution Preparation D->E Use appropriate glassware F Experimental Use E->F Conduct experiment G Decontamination F->G Clean work area H Waste Segregation G->H Separate waste types I Doffing PPE H->I Remove PPE correctly J Labeling Waste I->J Follow waste guidelines K Temporary Storage J->K Secure waste container L EHS Collection K->L Schedule pickup

Caption: A procedural flowchart for the safe handling of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine.

Detailed Steps:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Keep it away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Preparation for Use:

    • Before handling, review this guide and any available safety information.

    • Ensure that the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Experimental Use:

    • Perform all manipulations of the solid compound and its solutions inside a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use appropriate tools for transfers, such as a spatula or powder funnel.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Accidental Release Measures:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • Do not allow the material to enter drains or waterways.[6]

Disposal Plan

The disposal of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine and its contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all waste material, including excess compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine".

  • Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[4][7] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Carl ROTH. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Retrieved from [Link]

  • Antibodies. 4-Piperidinopiperidine. Antibodies. Retrieved from [Link]

  • JETIR. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. JETIR. Retrieved from [Link]

  • MDPI. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • Angene Chemical. 1H-Pyrazol-3-amine, 1-methyl-. Angene Chemical. Retrieved from [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.